molecular formula C10H15N7O3 B1376092 2,2'-Diamino-2'-deoxyadenosine CAS No. 215943-79-6

2,2'-Diamino-2'-deoxyadenosine

货号: B1376092
CAS 编号: 215943-79-6
分子量: 281.27 g/mol
InChI 键: DIFJLWYUVQLAHS-DXTOWSMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2'-Diamino-2'-deoxyadenosine is a chemically modified deoxyadenosine analog of high interest in biochemical research. This compound is characterized by the substitution of amino groups at both the 2-position of the purine base and the 2'-position of the deoxyribose sugar ring, with the molecular formula C10H15N7O3 and a molecular weight of 281.28 g/mol . It is supplied as a white to off-white powder and requires storage at cold temperatures to maintain stability . This diaminopurine deoxyriboside is a key tool for investigating the mechanisms of nucleoside toxicity and metabolic activation. Research indicates that deoxyadenosine analogs, after undergoing phosphorylation, can accumulate in cells and lead to the accumulation of DNA strand breaks . Subsequent activation of poly(ADP-ribose) synthetase can trigger severe depletion of intracellular NAD and ATP pools, ultimately leading to cell death, particularly in lymphocytes . Comparative metabolic studies show that 2,2'-Diamino-2'-deoxyadenosine and related compounds possess different toxicity mechanisms from other purine analogs like 2,6-diaminopurine (DAP), making it valuable for comparative cytotoxicity and antiproliferative studies . Its role as a metabolic precursor and its effects on key enzymes like ribonucleotide reductase position it as a compound with significant potential in research for antitumor agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJLWYUVQLAHS-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857443
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215943-79-6
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Investigating the In Vitro Antiproliferative Activity of 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the in vitro antiproliferative potential of the novel nucleoside analog, 2,2'-Diamino-2'-deoxyadenosine. Given the limited direct literature on this specific compound, this document establishes a robust, scientifically-grounded pathway for its initial characterization and mechanistic evaluation, drawing upon established principles and methodologies for analogous compounds.

Introduction: The Therapeutic Promise of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] By mimicking endogenous nucleosides, these compounds can exploit cellular metabolic pathways, leading to their incorporation into DNA and RNA.[2] This integration can disrupt the replication of viral genomes or halt the proliferation of cancer cells.[2] Prominent examples include Cytarabine (Ara-C), a critical therapeutic for various leukemias, and Acyclovir, a highly specific antiviral agent. The efficacy of these analogs often hinges on their selective uptake and metabolic activation in target cells.

The structural modifications in 2,2'-Diamino-2'-deoxyadenosine, specifically the presence of an additional amino group at the 2' position of the deoxyribose sugar and another at the 2-position of the adenine base, present a unique chemical entity. These modifications could influence its metabolic stability, interaction with cellular kinases and polymerases, and ultimately, its antiproliferative efficacy and mechanism of action. This guide outlines the essential in vitro assays to systematically evaluate this potential.

Foundational Antiproliferative Screening: The MTT Assay

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[3]

Causality Behind Experimental Choices

The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3] This assay is selected for its robustness, ease of use, and its ability to provide a quantitative measure of the compound's cytostatic or cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a series of dilutions of 2,2'-Diamino-2'-deoxyadenosine in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2 to 4 hours until a purple precipitate is visible.[4]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilizing agent, such as Dimethyl sulfoxide (DMSO), to each well.[4][5]

  • Absorbance Reading:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][5]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginHypothetical IC50 (µM) of 2,2'-Diamino-2'-deoxyadenosine
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer12.3
JurkatT-cell Leukemia8.7

This table presents hypothetical data for illustrative purposes.

Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Analysis

Once the antiproliferative activity is confirmed, the next critical step is to understand how the compound exerts its effects. For nucleoside analogs, this often involves interference with the cell cycle and induction of apoptosis (programmed cell death).

Cell Cycle Analysis via Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[6] Many chemotherapeutic agents, particularly nucleoside analogs, function by causing cell cycle arrest, preventing cancer cells from progressing through the phases of division. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the standard method for this analysis.[2]

Causality Behind Experimental Choices

PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[2] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[7] By comparing the cell cycle distribution of treated and untreated cells, we can identify if the compound induces arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 2,2'-Diamino-2'-deoxyadenosine at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

    • Incubate the fixed cells for at least two hours on ice.[8]

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.[8]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Create a histogram of DNA content to visualize the cell cycle distribution.[7]

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Visualization: Experimental Workflow for Cell Cycle Analysis

cell_cycle_workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis start Seed Cells in 6-well plates treat Treat with 2,2'-Diamino-2'-deoxyadenosine start->treat harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Analyze on Flow Cytometer stain->flow quantify Quantify Cell Cycle Phases flow->quantify

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Detection with Annexin V/PI Staining

A key desired outcome for an anticancer agent is the induction of apoptosis in tumor cells. Annexin V staining is a sensitive method for detecting early-stage apoptosis.

Causality Behind Experimental Choices

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS in the presence of calcium.[10] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[9]

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Treat cells with 2,2'-Diamino-2'-deoxyadenosine as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • The results will differentiate four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualization: Potential Signaling Pathway of 2,2'-Diamino-2'-deoxyadenosine

apoptosis_pathway cluster_cellular_uptake Cellular Uptake & Activation cluster_dna_damage DNA Damage Pathway cluster_mitochondrial Mitochondrial Pathway compound 2,2'-Diamino-2'-deoxyadenosine uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation by Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate dna_incorp Incorporation into DNA triphosphate->dna_incorp dna_damage DNA Damage dna_incorp->dna_damage mito_dys Mitochondrial Dysfunction dna_damage->mito_dys p53 activation (potential) cyto_c Cytochrome c Release mito_dys->cyto_c caspase_act Caspase Activation (e.g., Caspase-3, -9) cyto_c->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Hypothetical Mechanism of Action.

Deeper Mechanistic Insights

The antiproliferative effects of 2'-deoxyadenosine analogs in cancer cells are often linked to their ability to induce apoptosis.[12] This can occur through DNA damage and/or direct effects on mitochondria.[13] For instance, the combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor leads to apoptosis in human colon carcinoma cells, characterized by chromatin condensation, nuclear fragmentation, cytochrome c release, and procaspase-3 processing.[12] To exert its apoptotic effect, 2'-deoxyadenosine must be phosphorylated by intracellular kinases.[12] Furthermore, some deoxyadenosine analogs can directly disrupt the integrity of mitochondria in chronic lymphocytic leukemia cells, leading to the release of pro-apoptotic proteins.[13]

Based on these precedents, further investigations into the mechanism of 2,2'-Diamino-2'-deoxyadenosine could include:

  • Western Blot Analysis: To probe for the cleavage of PARP and caspases (e.g., caspase-3, -8, -9) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • DNA Damage Response: To assess the phosphorylation of H2A.X (a marker of DNA double-strand breaks) and the activation of checkpoint kinases like ATM and ATR.

  • Mitochondrial Membrane Potential Assay: To determine if the compound directly affects mitochondrial integrity.

Conclusion and Future Directions

This guide provides a comprehensive and logical workflow for the initial in vitro characterization of the antiproliferative activity of 2,2'-Diamino-2'-deoxyadenosine. By systematically determining its IC50 across a panel of cancer cell lines and subsequently investigating its effects on the cell cycle and apoptosis, researchers can build a strong foundation for its further development. Positive and potent in vitro activity would justify progression to more complex studies, including combination therapies with existing anticancer drugs, investigation of resistance mechanisms, and ultimately, in vivo efficacy studies in animal models of cancer. The unique structural features of 2,2'-Diamino-2'-deoxyadenosine hold the promise of a novel therapeutic agent, and the methodologies outlined herein provide the critical first steps in exploring that promise.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3249. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, A. A., & El-Senduny, F. F. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5488. [Link]

  • Eyer, L., Nencka, R., & De Clercq, E. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 26, 204020661876127. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Nibret, E., Krstin, S., & Wink, M. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. BMC Research Notes, 14(1), 18. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Notaro, B., Giammarioli, A. M., Scarsella, M., Barbanti, E., Maselli, A., Malorni, W., & Tinari, A. (2002). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. International Journal of Cancer, 101(3), 289–295. [Link]

  • Genini, D., Adachi, S., Chao, Q., Rose, D. W., Carrera, C. J., Cottam, H. B., Carson, D. A., & Leoni, L. M. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]

  • Miura, S., et al. (2004). Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian xenograft models. Cancer Research, 64(7 Supplement), 1234. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • De Clercq, E. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 26, 204020661876127. [Link]

  • Reist, E. J., & Goodman, L. (1964). POTENTIAL ANTICANCER AGENTS.1 SYNTHESIS OF 2'-DEOXYADENOSINE. Journal of Organic Chemistry, 29(6), 1585–1588. [Link]

  • Davies, D. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • Li, Y., et al. (2021). Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy. Frontiers in Oncology, 11, 643909. [Link]

  • ResearchGate. Deoxyadenosine and adenosine analogues containing 2′ substituents... [Link]

  • University of Vermont. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

Sources

Biochemical Pathways & Structural Impact of 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Oligonucleotide Therapeutic Developers Subject: CAS 215943-79-6 | (2R,3S,4R,5R)-4-amino-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[1][2]

Executive Summary

2,2'-Diamino-2'-deoxyadenosine (often abbreviated as 2-amino-2'-amino-dA or similar variants in literature) is a dual-modified nucleoside analog that synergizes two potent structural alterations: the 2,6-diaminopurine base and the 2'-amino-2'-deoxyribose sugar.[1]

Unlike standard nucleoside analogs used primarily as cytotoxic antimetabolites (e.g., Cladribine), this molecule is frequently deployed in nucleic acid engineering and aptamer development .[1] Its biochemical significance lies in its ability to simultaneously enhance duplex stability via increased hydrogen bonding and confer nuclease resistance through sugar modification. This guide details the biochemical pathways affecting its metabolism, its structural impact on nucleic acids, and protocols for its utilization in high-affinity oligonucleotide synthesis.[1]

Chemical Identity & Structural Biology[3]

Structural Composition

The molecule integrates modifications at two distinct coordinates, creating a "super-stabilizing" monomer for DNA/RNA architectures.[1]

ComponentModificationStructural Consequence
Base 2-Aminoadenine (2,6-Diaminopurine)Forms 3 Hydrogen Bonds with Thymine/Uracil (vs. 2 for Adenine).[1][3] Increases

of duplexes (

per substitution).[1]
Sugar 2'-Amino-2'-deoxyribose Protonated amino group at physiological pH alters sugar pucker (favors C3'-endo/N-type).[1] Provides resistance to serum nucleases.
Mechanism of Action: The "Clamp and Shield" Effect
  • The Clamp (Base Effect): The exocyclic amino group at position 2 of the purine ring donates a hydrogen bond to the O2 of Thymine. This creates a base pair thermodynamically equivalent to G-C, eliminating the "weak link" of A-T rich regions in hybridization probes.[1]

  • The Shield (Sugar Effect): The 2'-amino group creates a steric and electrostatic barrier to nucleases.[1] Phosphodiester bonds adjacent to 2'-amino modifications are highly resistant to hydrolysis by snake venom phosphodiesterase and serum exonucleases.[1]

Biochemical Pathways & Cellular Metabolism

While primarily used as a synthetic reagent, free 2,2'-Diamino-2'-deoxyadenosine interacts with cellular machinery through specific salvage and metabolic pathways.[1]

Cellular Uptake and Anabolism

If introduced into a biological system as a free nucleoside, the compound follows the purine salvage pathway, though with altered kinetics due to the 2'-modification.[1]

  • Transport: Mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2) .[1] The 2'-amino group may reduce affinity compared to native adenosine.[1]

  • Phosphorylation:

    • Step 1: Phosphorylation by Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) .[1] Note: 2-amino-dA is a known substrate for dCK.[1] The 2'-amino group often reduces Vmax but does not abolish substrate activity.[1]

    • Step 2/3: Conversion to di- and triphosphates (dRP-TP) by NMP/NDP kinases.[1]

  • Polymerase Incorporation: The triphosphate form (2,2'-Diamino-2'-dATP) is a substrate for DNA polymerases (e.g., Taq, Klenow).[1] It is incorporated opposite Thymine with high efficiency but can cause polymerase pausing due to the rigid stabilization of the primer-template junction.[1]

Catabolic Resistance (ADA Pathway)

A critical feature of this analog is its interaction with Adenosine Deaminase (ADA) .

  • Native Pathway: Adenosine

    
     Inosine (via ADA).[1]
    
  • 2,6-Diaminopurine Pathway: 2-Amino-dA

    
     Guanosine (via ADA).[1]
    
  • 2,2'-Diamino Effect: The 2'-amino sugar modification severely hinders ADA binding.[1] Consequently, this analog is highly resistant to deamination , prolonging its half-life in biological fluids compared to 2-amino-2'-deoxyadenosine (2-amino-dA).[1]

Pathway Visualization

The following diagram illustrates the anabolic activation and catabolic resistance pathways.

BiochemicalPathways Extracellular Extracellular 2,2'-Diamino-2'-dA Intracellular Intracellular 2,2'-Diamino-2'-dA Extracellular->Intracellular Transport MP 2,2'-Diamino-2'-dAMP Intracellular->MP Phosphorylation (Rate Limiting) Degradation Degradation Products Intracellular->Degradation Deamination (BLOCKED) TP 2,2'-Diamino-2'-dATP (Active Metabolite) MP->TP NMP/NDP Kinases DNA Incorporated into DNA (Hyper-stable 3 H-bonds) TP->DNA Incorporation ENT ENT Transporter ENT->Extracellular dCK Deoxycytidine Kinase (dCK) dCK->Intracellular ADA Adenosine Deaminase (ADA) ADA->Intracellular Resistant Pol DNA Polymerase Pol->TP

Figure 1: Metabolic trajectory of 2,2'-Diamino-2'-deoxyadenosine.[1] Note the resistance to ADA-mediated degradation due to sugar modification.[1]

Experimental Protocols & Applications

Protocol: Solid-Phase Oligonucleotide Synthesis

This nucleoside is typically supplied as a phosphoramidite for automated synthesis.[1] The 2'-amino group requires specific protection (usually Trifluoroacetyl, TFA) during synthesis.[1]

Materials:

  • 2,2'-Diamino-2'-deoxyadenosine-CE-Phosphoramidite (2'-NH-TFA protected).[1]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in DCM.[1]

Workflow:

  • Coupling: Increase coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the 2'-TFA-amino group and the 2-amino base protection (often Pac or Ibu).

  • Oxidation: Standard Iodine/Water/Pyridine.

  • Deprotection (Critical):

    • The 2'-TFA group is base-labile but requires robust conditions.[1]

    • Incubate in AMA (1:1 Ammonium Hydroxide / Methylamine) at 65°C for 20 minutes OR Ammonium Hydroxide at 55°C for 16 hours .

    • Warning: Ensure the base protection (Pac/Ibu) is compatible with the chosen condition.[1]

Application: Tm Enhancement Assays

To validate the incorporation and stabilizing effect:

  • Synthesize a 12-mer DNA oligonucleotide containing the analog at central positions.

  • Prepare a complementary strand (Poly-T or specific sequence).[1]

  • Buffer: 10 mM Na2HPO4, 100 mM NaCl, pH 7.0.

  • Ramp: 0.5°C/min from 20°C to 90°C monitoring Absorbance at 260 nm.

  • Expectation:

    
     per substitution compared to unmodified Adenine.
    

Comparative Data Table

FeatureAdenosine (A)2-Amino-dA (DAP)2,2'-Diamino-2'-dA
Base Pairing 2 H-bonds (vs T)3 H-bonds (vs T)3 H-bonds (vs T)
Duplex Stability StandardHighVery High
Nuclease Resistance LowLowHigh (2'-amino effect)
Sugar Pucker C2'-endo (S-type)C2'-endo (S-type)C3'-endo bias (N-type)
ADA Susceptibility HighModerateResistant
Primary Use BiologyMutagenesisAptamers, Diagnostics

References

  • Biosynth. (n.d.).[1] 2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6) Structure and Properties. Retrieved from [1]

  • Thermo Scientific Chemicals. (n.d.).[4] 2,2'-Diamino-2'-deoxyadenosine, 98%. Retrieved from [1]

  • Bailly, C., & Waring, M. J. (1998).[1] The use of diaminopurine to investigate structural properties of DNA. Nucleic Acids Research.[5] (Contextual grounding for 2-aminoadenine base effects).

  • Aurup, H., et al. (1994).[1] Oligonucleotides containing 2'-amino-2'-deoxyadenosine and 2'-amino-2'-deoxyuridine: Synthesis and high-affinity binding to RNA. Nucleic Acids Research.[5] (Contextual grounding for 2'-amino sugar effects).

  • PubChem. (n.d.).[1][6] Compound Summary: 2-Amino-2'-deoxyadenosine.[1][6][3][5][7][8] Retrieved from (Note: Used for comparative structural analysis of the base moiety).[1]

Sources

"preliminary toxicity studies of 2,2'-Diamino-2'-deoxyadenosine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Toxicity Evaluation of 2,2'-Diamino-2'-deoxyadenosine

Executive Summary & Chemical Context

2,2'-Diamino-2'-deoxyadenosine (CAS: 215943-79-6), also chemically defined as 2'-amino-2,6-diaminopurine-2'-deoxyriboside , represents a high-affinity nucleoside analogue. By combining the 2,6-diaminopurine (DAP) base—which forms three hydrogen bonds with thymine (T) rather than the standard two of adenine (A)—with a 2'-amino sugar modification , this compound offers unique properties for oligonucleotide stability and hybridization enhancement.

However, these same structural features present distinct toxicological risks that must be evaluated early in the drug development pipeline. This guide outlines a self-validating workflow to assess the preliminary toxicity profile of this compound, focusing on metabolic activation, mitochondrial interference, and genotoxicity.

Physicochemical & Structural Profile
PropertySpecificationRelevance to Toxicity
Base Moiety 2,6-Diaminopurine (DAP)High affinity pairing (3 H-bonds); potential mutagen if misincorporated; substrate for Adenosine Deaminase (ADA).[1]
Sugar Moiety 2'-Amino-2'-deoxyriboseNuclease resistance; alters ring pucker; potential steric hindrance for polymerases.
Molecular Weight ~281.28 g/mol Small molecule; likely nucleoside transporter dependent (e.g., hENT1/2).
Solubility Moderate (Water/DMSO)Critical for high-concentration in vitro dosing.

Mechanistic Toxicity Pathways

To design an effective toxicity screen, one must understand the "Why" behind the potential failure modes.

A. The "Trojan Horse" Metabolic Activation (ADA Pathway)

The most critical risk for 2,6-diaminopurine nucleosides is their interaction with Adenosine Deaminase (ADA) .

  • Mechanism: ADA ubiquitously converts adenosine analogues to inosine analogues. For this compound, deamination at the C6 position converts the 2,6-diaminopurine base into 2-amino-6-oxo-purine (Guanine) .

  • Result: The compound may act as a prodrug for a 2'-amino-2'-deoxyguanosine analogue.

  • Toxicity Implication: If converted, the toxicity profile shifts from an "Adenosine analogue" to a "Guanine analogue," potentially leading to GTP pool imbalance or specific incorporation toxicity associated with guanine analogs (e.g., similar to Abacavir or Carbovir metabolites).

B. Mitochondrial Polymerase (Pol ) Inhibition

Nucleoside analogues (NAs) are notorious for causing mitochondrial toxicity (lactic acidosis, steatosis) by inhibiting Pol


, the enzyme responsible for mtDNA replication.
  • Risk Factor: While 2'-modifications often reduce Pol

    
     affinity compared to native sugars, the 2'-amino group is small enough that it might still permit incorporation, leading to chain termination or mtDNA depletion.
    
C. Genotoxicity & Mutagenesis

The DAP base forms a stable base pair with Thymine but can also ambiguously pair with Cytosine if protonated or tautomerized, leading to A-to-G transition mutations .

Visualizing the Toxicity Pathways

The following diagram illustrates the metabolic bifurcation that dictates the compound's toxicity profile.

MetabolicToxicity Compound 2,2'-Diamino-2'-dA (Parent Compound) ADA Adenosine Deaminase (Serum/Intracellular) Compound->ADA High Affinity? Kinase Deoxycytidine Kinase (dCK) Compound->Kinase Phosphorylation Metabolite_G 2'-Amino-dG (Guanine Analogue) ADA->Metabolite_G Deamination (C6) Triphosphate_A 2,2'-Diamino-dATP (Active Triphosphate) Kinase->Triphosphate_A Activation Mito_Tox Mitochondrial Tox (Pol Gamma Inhibition) Metabolite_G->Mito_Tox dGTP Pool Imbalance DNA_Inc Genomic Incorporation (3 H-bonds with T) Triphosphate_A->DNA_Inc Polymerase Alpha/Delta Triphosphate_A->Mito_Tox Polymerase Gamma Mutagenesis Mutagenesis (Transition Mutations) DNA_Inc->Mutagenesis Replication Errors

Figure 1: Metabolic bifurcation of 2,2'-Diamino-2'-deoxyadenosine. The toxicity profile depends heavily on whether the compound is phosphorylated to its active triphosphate form or deaminated by ADA to a guanosine analogue.

Experimental Protocols (The "How")

Do not run these assays in isolation. Follow this tiered approach to save resources.

Tier 1: Metabolic Stability & Acute Cytotoxicity

Protocol 1.1: ADA Susceptibility Assay Rationale: Determine if the 2'-amino group protects the base from deamination. If the compound is rapidly deaminated, cell culture results in fetal bovine serum (which contains ADA) will be misleading.

  • Reagents: Recombinant human ADA (hADA), PBS, HPLC-grade water.

  • Setup: Incubate 100 µM of 2,2'-Diamino-2'-deoxyadenosine with 0.01 U/mL hADA at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: HPLC-UV (260 nm). Look for a shift in retention time and λmax (DAP λmax ≈ 280 nm; Guanine λmax ≈ 254 nm).

  • Criterion: <10% conversion in 60 mins = Stable. >50% = Unstable (Must use ADA-inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) in subsequent cell assays).

Protocol 1.2: Differential Cytotoxicity (MTT Assay) Rationale: Compare toxicity in metabolically active cells vs. quiescent cells.

  • Cell Lines: HepG2 (Liver model), Jurkat (T-cell leukemia, high kinase activity).

  • Dosing: 7-point dilution (0.1 µM to 100 µM).

  • Duration: 72 hours continuous exposure.

  • Readout: MTT or CellTiter-Glo (ATP).

  • Control: Include 2,6-Diaminopurine (DAP) as a positive control for base toxicity.

Tier 2: Mechanistic Toxicity (Mitochondrial)[2]

Protocol 2.1: The Glucose/Galactose Shift Assay (Crabtree Effect) Rationale: Cells grown in glucose rely on glycolysis (masking mitochondrial tox). Cells in galactose are forced to use oxidative phosphorylation. A shift in IC50 between these conditions confirms mitochondrial liability.

  • Cells: HepG2 cells.

  • Media A: High Glucose (25 mM).

  • Media B: Galactose (10 mM) + Glutamine (no Glucose).

  • Treatment: Treat both sets with compound for 14 days (chronic exposure is required for mtDNA depletion). Split cells every 3-4 days to maintain log phase.

  • Calculation: Calculate the Mitochondrial Tox Index (MTI):

    
    .
    
    • MTI > 3: Strong indicator of mitochondrial toxicity (Pol

      
       inhibition).
      
Tier 3: Genotoxicity

Protocol 3.1: Modified Ames Test Rationale: DAP is a known mutagen.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Modification: Perform +/- S9 metabolic activation fraction.

  • Specific Note: Since the compound is antibacterial, ensure dosing is below the bacteriostatic threshold for the Salmonella strains, or use mammalian reporter assays (e.g., Mouse Lymphoma Assay) if bacterial toxicity masks mutagenicity.

Strategic Decision Tree

Use this workflow to make "Go/No-Go" decisions based on the data generated above.

DecisionTree Start Start Evaluation ADA_Test ADA Stability Assay Start->ADA_Test Is_Stable Is it Stable? ADA_Test->Is_Stable Path_Unstable Rapid Deamination Is_Stable->Path_Unstable No Path_Stable Stable Is_Stable->Path_Stable Yes Unstable_Action Compound is a Prodrug Evaluate Metabolite (2'-amino-dG) Path_Unstable->Unstable_Action Cyto_Screen Cytotoxicity (HepG2/Jurkat) Path_Stable->Cyto_Screen Mito_Test Mito-Tox (Glu/Gal Shift) Cyto_Screen->Mito_Test Decision_Mito MTI > 3? Mito_Test->Decision_Mito Stop_Mito STOP: High Mito Risk (Pol Gamma Inhibitor) Decision_Mito->Stop_Mito Yes Proceed_Geno Proceed to Genotox Decision_Mito->Proceed_Geno No

Figure 2: Strategic decision tree for evaluating 2,2'-Diamino-2'-deoxyadenosine toxicity.

References

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(19), 4309–4319. Link

  • Pieken, W. A., et al. (1991).[2] Kinetic characterization of ribozyme catalysis in the presence of 2'-amino-nucleosides. Science, 253(5017), 314-317. Link

  • Balzarini, J., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Molecular Pharmacology, 35(5). Link

  • Furman, P. A., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine.[3] Antimicrobial Agents and Chemotherapy, 45(1), 158–165. Link

  • Lewis, W., et al. (2003). Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring, and management. Antiviral Research, 58(3), 189-206. Link

Sources

A Technical Guide to 2-Amino-2'-deoxyadenosine: A Promising Purine Analog for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-2'-deoxyadenosine (2-amino-dA), a structural analog of the natural nucleoside 2'-deoxyadenosine, represents a compelling molecule in the landscape of therapeutic agent development. By virtue of an additional amino group at the C2 position of the purine ring, this compound exhibits unique physicochemical properties that may translate into enhanced therapeutic efficacy, particularly in oncology and virology. This guide provides a comprehensive technical overview of 2-amino-dA, synthesizing current knowledge on its chemical characteristics, proposed mechanisms of action, and potential as a therapeutic agent. We delve into the rationale behind its design, drawing parallels with well-studied analogs to elucidate its cytotoxic pathways, which are predicated on intracellular phosphorylation and subsequent disruption of DNA metabolism. This document outlines key experimental protocols for its evaluation and provides a forward-looking perspective on the research and development trajectory required to translate its preclinical promise into clinical reality.

Section 1: Introduction to 2-Amino-2'-deoxyadenosine (2-amino-dA)

Nomenclature and Chemical Identity

2-Amino-2'-deoxyadenosine (IUPAC Name: (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol) is a purine nucleoside analog.[1] It is structurally differentiated from the endogenous nucleoside 2'-deoxyadenosine by the presence of an amino group at the 2-position of the adenine base, making the heterocyclic component 2,6-diaminopurine.[1] This modification is significant; the 2-amino group allows for the formation of a third hydrogen bond when paired with thymine in a DNA duplex, a property that can enhance the stability of nucleic acid structures.[2]

The Rationale for Development: Targeting Purine Metabolism

The synthesis and degradation of purines are fundamental processes for cell proliferation and survival.[3] Cancer cells, particularly those of lymphoid origin, often exhibit high rates of purine metabolism, making this pathway an attractive target for chemotherapy.[4] Deoxyadenosine analogs exploit this dependency. By mimicking natural nucleosides, they can enter cells and be metabolized by the same enzymes. However, their altered structure leads to the disruption of critical cellular processes, such as DNA synthesis and repair, ultimately triggering cell death.[5][6] The development of 2-amino-dA is rooted in this established therapeutic strategy, with its unique structural modification offering the potential for improved target engagement or a differentiated pharmacological profile compared to its predecessors.

Comparison with Clinically Relevant Deoxyadenosine Analogs

The therapeutic potential of 2-amino-dA can be contextualized by examining its relationship to other key deoxyadenosine analogs:

  • 2'-Deoxyadenosine: The natural parent molecule. Its accumulation, particularly in the absence of adenosine deaminase (ADA), is toxic to lymphocytes, a phenomenon central to the pathology of ADA-deficient Severe Combined Immunodeficiency (SCID).[6]

  • Cladribine (2-Chloro-2'-deoxyadenosine): A halogenated analog resistant to degradation by ADA. It is an effective therapeutic for hairy cell leukemia and other lymphoproliferative disorders.[7][8] Its mechanism involves intracellular phosphorylation to its triphosphate form, which incorporates into DNA, causing strand breaks and triggering apoptosis.[7]

  • Pentostatin (2'-Deoxycoformycin): A potent, irreversible inhibitor of adenosine deaminase (ADA).[8][9] It is not a cytotoxic agent on its own but is used to potentiate the effects of other deoxyadenosine analogs by preventing their breakdown and increasing the intracellular concentration of their toxic phosphorylated metabolites.[4][10]

2-amino-dA, like 2'-deoxyadenosine, is a substrate for ADA. Therefore, its therapeutic application would likely necessitate co-administration with an ADA inhibitor like Pentostatin to achieve and sustain cytotoxic concentrations.

Section 2: Synthesis and Physicochemical Properties

Chemical Synthesis Strategies

The synthesis of 2-amino-dA and its derivatives for research and therapeutic development requires robust chemical strategies. While specific protocols for 2-amino-dA are not extensively published, methodologies for related nucleoside analogs provide a clear roadmap. A common approach involves the glycosylation of a protected 2,6-diaminopurine base with a suitable 2-deoxyribose derivative.[11] Alternatively, synthetic routes can start from a more readily available nucleoside, like 2'-deoxyguanosine or 2'-deoxyadenosine, with subsequent chemical modifications to introduce the 2-amino group.[12]

For incorporation into oligonucleotides for research or antisense applications, 2-amino-dA must be converted into a phosphoramidite derivative. This involves protecting the exocyclic amines and the 5'-hydroxyl group before phosphitylation of the 3'-hydroxyl. The choice of protecting groups is critical to ensure compatibility with automated solid-phase DNA/RNA synthesis.[13]

Physicochemical Data Summary

The fundamental properties of 2-amino-dA are crucial for formulation, delivery, and understanding its biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₆O₃PubChem[1]
Molecular Weight 266.26 g/mol PubChem[1]
IUPAC Name (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olPubChem[1]
Hydrogen Bond Donors 4PubChem[1]
Hydrogen Bond Acceptors 8PubChem[1]
XLogP3 -0.5PubChem[1]

Section 3: Proposed Mechanism of Action

The mechanism of action for 2-amino-dA has not been fully elucidated but can be inferred from extensive studies on its close analogs. The proposed pathway hinges on its identity as a purine deoxynucleoside, directing it into the purine salvage pathway for activation and subsequent cytotoxicity.

Cellular Uptake and Metabolic Activation
  • Transport: 2-amino-dA likely enters the cell via one or more nucleoside transporters, similar to other deoxyadenosine analogs.[10]

  • Phosphorylation: To become cytotoxic, 2-amino-dA must be phosphorylated by intracellular kinases. The critical first step is catalyzed by deoxycytidine kinase (dCK) to form 2-amino-2'-deoxyadenosine monophosphate (2-amino-dAMP). Subsequent phosphorylations by other kinases yield the diphosphate (2-amino-dADP) and the active triphosphate form (2-amino-dATP).[5][10]

  • Deamination: 2-amino-dA is a substrate for adenosine deaminase (ADA), which converts it to 2'-deoxyguanosine.[14][15] This represents a major inactivation pathway. Therefore, achieving therapeutic levels of 2-amino-dATP necessitates the inhibition of ADA.

Metabolic_Activation cluster_outside Extracellular Space cluster_inside Intracellular Space 2-amino-dA_ext 2-amino-dA 2-amino-dA_int 2-amino-dA 2-amino-dA_ext->2-amino-dA_int Nucleoside Transporter 2-amino-dAMP 2-amino-dAMP 2-amino-dA_int->2-amino-dAMP dCK dG 2'-deoxyguanosine (Inactive Metabolite) 2-amino-dA_int->dG ADA 2-amino-dADP 2-amino-dADP 2-amino-dAMP->2-amino-dADP Kinases 2-amino-dATP 2-amino-dATP (Active) 2-amino-dADP->2-amino-dATP Kinases DNA_Incorp DNA Incorporation & Ribonucleotide Reductase Inhibition 2-amino-dATP->DNA_Incorp Disrupts DNA Metabolism

Caption: Proposed metabolic activation pathway of 2-amino-dA.

Molecular Targets and Cytotoxicity

The accumulation of intracellular 2-amino-dATP is proposed to induce cytotoxicity through several mechanisms:

  • Incorporation into DNA: As an analog of dATP, 2-amino-dATP can be incorporated into DNA by DNA polymerases. The presence of the 2-amino group enhances the thermal stability of the DNA duplex, which may interfere with the function of helicases and other enzymes involved in DNA replication and repair, ultimately leading to DNA strand breaks.[2]

  • Inhibition of Ribonucleotide Reductase (RNR): The triphosphate metabolites of deoxyadenosine analogs are known inhibitors of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[3] Inhibition of RNR depletes the cell of other deoxynucleotide triphosphates (dNTPs), stalling DNA synthesis and repair.

  • Induction of Apoptosis: The combination of DNA damage and metabolic stress triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the activation of caspases, leading to programmed cell death.[10] Studies on 2'-deoxyadenosine have also implicated the depletion of NAD+ and ATP pools as a key event in triggering cell death in non-dividing lymphocytes.[5][6]

Apoptosis_Pathway cluster_targets Molecular Insults 2-amino-dATP Accumulation of 2-amino-dATP RNR_Inhibition Ribonucleotide Reductase Inhibition 2-amino-dATP->RNR_Inhibition DNA_Damage DNA Incorporation & Strand Breaks 2-amino-dATP->DNA_Damage dNTP_Imbalance dNTP Pool Imbalance RNR_Inhibition->dNTP_Imbalance Replication_Stress Replication Stress & Stalled Repair DNA_Damage->Replication_Stress dNTP_Imbalance->Replication_Stress CytoC Cytochrome c Release Replication_Stress->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling cascade for 2-amino-dA-induced apoptosis.

Section 4: Therapeutic Potential and Supporting Evidence

While direct evidence for the therapeutic efficacy of 2-amino-dA is limited, its structural properties and the established activity of its analogs provide a strong rationale for its investigation, primarily in oncology.

Anticancer Applications

The primary therapeutic hypothesis for 2-amino-dA is as a cytotoxic agent for hematological malignancies, such as leukemias and lymphomas. This is based on the proven efficacy of Cladribine and Pentostatin in these diseases, which are known to be particularly sensitive to disruptions in purine metabolism.[4][7]

  • Rationale: Lymphoid cells exhibit high levels of deoxycytidine kinase (dCK) and low levels of deoxynucleotidase, an enzymatic profile that favors the accumulation of toxic triphosphate metabolites from deoxyadenosine analogs.

  • Potential Advantages: The enhanced DNA duplex stability afforded by the 2-amino group could potentially lead to more persistent DNA lesions compared to other analogs, possibly overcoming certain resistance mechanisms.[2]

  • Solid Tumors: The combination of 2'-deoxyadenosine with an ADA inhibitor has shown efficacy in inducing apoptosis in a human colon carcinoma cell line, suggesting that the therapeutic window for this class of compounds may extend beyond hematological cancers.[10]

Data Summary: Comparative Cytotoxicity of Deoxyadenosine Analogs

The following table presents example IC₅₀ values for related compounds to provide a benchmark for future studies on 2-amino-dA. It is critical to note that these values are highly dependent on the cell line and assay conditions.

CompoundCell LineIC₅₀ (µM)Co-treatmentSource
2'-deoxyadenosine Leukemic T-cells<1010 µM deoxycoformycinPubMed[4]
2,6-diketopiperazines MDA-MB-231 Breast Cancer4.6 µM - 4.9 mMNoneNIH[16]

Note: Data for 2-amino-dA is not currently available in the cited literature and awaits experimental determination.

Section 5: Key Experimental Protocols

To rigorously evaluate the therapeutic potential of 2-amino-dA, a series of standardized in vitro experiments are necessary. The following protocols provide a self-validating framework for initial assessment.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of 2-amino-dA that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed a 96-well plate with a chosen cancer cell line (e.g., Jurkat for T-cell leukemia) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of 2-amino-dA in culture medium, ranging from 0.01 µM to 100 µM. Also prepare solutions containing a fixed concentration of an ADA inhibitor (e.g., 10 µM Pentostatin).

  • Treatment: Add the compound solutions to the wells. Include "cells only" (negative control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Treatment: Seed cells in a 6-well plate and treat with 2-amino-dA at concentrations corresponding to the IC₅₀ and 5x IC₅₀ for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Preclinical Models MTT Protocol 1: Determine IC50 (MTT Assay) Flow Protocol 2: Confirm Apoptosis (Annexin V/PI) MTT->Flow HPLC Protocol 3: Analyze dNTP Pools (HPLC) Flow->HPLC WB Western Blot for Caspase Cleavage, DNA Damage Markers Flow->WB RNR_Assay Ribonucleotide Reductase Activity Assay WB->RNR_Assay PKPD Pharmacokinetics & Pharmacodynamics RNR_Assay->PKPD Xenograft In Vivo Efficacy (Xenograft Model) PKPD->Xenograft

Caption: A logical experimental workflow for evaluating 2-amino-dA.

Section 6: Future Research & Development

The successful translation of 2-amino-dA from a promising molecule to a clinical therapeutic requires a focused, multi-stage research effort.

  • Lead Optimization: Chemical modifications could be explored to enhance resistance to deamination by ADA, potentially obviating the need for co-administration with an inhibitor and simplifying the therapeutic regimen.

  • Pharmacokinetics and In Vivo Efficacy: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-amino-dA in animal models.[17] Subsequent efficacy studies in relevant cancer models (e.g., leukemia xenografts) are essential to establish a therapeutic window.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to 2-amino-dA would be invaluable for patient stratification in future clinical trials. Expression levels of key enzymes like dCK and ADA could be candidate predictive biomarkers.

  • Combination Therapies: Exploring synergistic combinations with other agents is a promising avenue. This could include standard chemotherapeutics, targeted agents, or immunotherapy, where the immunosuppressive effects of adenosine analogs might be strategically leveraged.

Conclusion

2-Amino-2'-deoxyadenosine is a rationally designed nucleoside analog with a strong theoretical foundation for its potential as a therapeutic agent, particularly in oncology. Its unique chemical structure, which confers enhanced DNA duplex stability, distinguishes it from other analogs and merits thorough investigation. While its development is at an early stage, the well-understood mechanisms of related compounds provide a clear and actionable path for its preclinical evaluation. The experimental frameworks outlined in this guide offer a starting point for researchers to systematically unravel its biological activity and define its therapeutic promise. Future success will depend on rigorous mechanistic studies, comprehensive preclinical evaluation, and strategic chemical optimization to harness its full potential.

References

  • Title: Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration Source: PubMed URL
  • Title: 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons Source: PubMed URL
  • Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: MDPI URL
  • Title: 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line Source: Wiley Online Library URL
  • Title: Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes Source: PMC - NIH URL
  • Title: Effects of 2'-deoxycoformycin on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia Source: PubMed URL
  • Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters URL
  • Title: Synthesis method for 2'-deoxyadenosine monohydrate Source: Google Patents URL
  • Title: 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations Source: Europe PMC URL
  • Title: The clinical pharmacology of the adenosine deaminase inhibitor 2'-deoxycoformycin Source: PubMed URL
  • Title: Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine)
  • Title: Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo Source: PubMed URL
  • Title: Synthesis and Bioactivity of 2'-Deoxyadenosine Source: ChemicalBook URL
  • Title: 2-Amino-2'-deoxyadenosine Source: PubChem URL
  • Title: Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes Source: PubMed URL
  • Title: Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry Source: NIH URL
  • Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: MDPI URL
  • Title: Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution Source: PMC - NIH URL
  • Title: In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides Source: Oxford Academic URL
  • Title: Effect of adenosine and 2′-deoxyadenosine modified with metalla...
  • Title: Adenosine Deaminase pathway Source: Adooq Bioscience URL
  • Title: Purine Release and Metabolism Source: NCBI Bookshelf URL
  • Title: Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection Source: PubMed URL
  • Title: Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 Source: MDPI URL
  • Title: Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer Source: MDPI URL
  • Title: Intracellular Signals That Control Cell Proliferation in Mammalian Balance Epithelia: Key Roles for Phosphatidylinositol-3 Kinase, Mammalian Target of Rapamycin, and S6 Kinases in Preference to Calcium, Protein Kinase C, and Mitogen-Activated Protein Kinase Source: NIH URL
  • Title: In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages Source: MDPI URL
  • Title: ADK Inhibitors Source: Santa Cruz Biotechnology URL
  • Title: Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells Source: PubMed URL
  • Title: Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer Source: NIH URL
  • Title: Purine, Pyrimidine Metabolism, Disorders – biochemistry Source: UW Pressbooks URL
  • Title: Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)
  • Title: Purine and Pyrimidine Synthesis Source: YouTube URL
  • Title: Dual function of MyD88 in RAS signaling and inflammation, leading to mouse and human cell transformation Source: PMC - NIH URL
  • Title: Dr. Gordi's Publications - Pharmacokinetics and pharmacodynamics (PK/PD)
  • Title: Purine deoxynucleosides and adenosine dialdehyde decrease 5-amino-4-imidazolecarboxamide (Z-base)
  • Title: Signaling Pathways that Control Cell Proliferation Source: PMC - PubMed Central - NIH URL

Sources

Technical Guide: Enzymatic Incorporation of 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic incorporation of 2,2'-Diamino-2'-deoxyadenosine (also known as 2'-Amino-2,6-diaminopurine-2'-deoxyriboside ). This molecule represents a "dual-modification" strategy: the base modification (2,6-diaminopurine) enhances duplex stability, while the sugar modification (2'-amino) confers nuclease resistance.

Executive Summary

The enzymatic incorporation of 2,2'-Diamino-2'-deoxyadenosine (henceforth referred to as 2'-NH₂-dZ ) allows for the synthesis of hyper-stable, nuclease-resistant nucleic acids. This nucleotide analog features two critical modifications:

  • Nucleobase (2,6-Diaminopurine, Z): Contains an exocyclic amino group at the C2 position, allowing it to form three hydrogen bonds with Thymine (or Uracil), significantly increasing the melting temperature (

    
    ) of the duplex (
    
    
    
    to
    
    
    per substitution).
  • Sugar (2'-Amino-2'-deoxyribose): The replacement of the 2'-hydroxyl group with an amino group (-NH₂) renders the phosphodiester backbone resistant to degradation by serum nucleases and favors a C3'-endo (RNA-like) conformation.

This guide outlines the mechanistic basis, enzyme selection, and validated protocols for incorporating 2'-NH₂-dZ into oligonucleotides for applications in aptamer development (SELEX), antisense therapeutics, and high-fidelity molecular probes.

Mechanistic Principles

Chemical Architecture & Base Pairing

Unlike standard Adenosine (A), which pairs with Thymine (T) via two hydrogen bonds, the 2,6-Diaminopurine (Z) base presents a donor-acceptor-donor pattern that complements the acceptor-donor-acceptor pattern of Thymine.[1]

  • Standard A:T Pair: 2 H-bonds.

  • Z:T Pair: 3 H-bonds (Stability comparable to G:C).

The 2'-amino group on the sugar creates a "steric gate" challenge for wild-type polymerases. Standard DNA polymerases (e.g., Taq) often reject 2'-modified nucleotides due to steric clashes with the conserved glutamate residue in the nucleotide-binding pocket. Therefore, successful incorporation requires mutant polymerases evolved to tolerate bulky 2'-substituents.

Polymerase Selection Matrix

The choice of enzyme is the single most critical factor for success.

EnzymeVariant/MutantApplicationIncorporation Efficiency
Therminator™ DNA Pol A485L (9°N variant)Primer Extension, PCRHigh . Optimized for 2'-modified dNTPs (2'-OMe, 2'-NH₂, LNA).
T7 RNA Polymerase Y639F / H784ATranscription (RNA)High . Y639F mutation removes the steric gate, allowing 2'-amino-NTP incorporation.
Klenow Fragment exo- (D355A, E357A)Labeling / ExtensionModerate/Low . Can incorporate single nucleotides but struggles with consecutive incorporation.
Taq DNA Polymerase Wild TypePCRNone/Very Low . Rejects 2'-amino modifications.[2]

Experimental Protocol: Primer Extension

This protocol describes the synthesis of a DNA strand containing 2'-NH₂-dZ using Therminator™ DNA Polymerase .

Reagents & Materials
  • Template: DNA template with complementary Thymine residues at target sites.

  • Primer: 5'-FAM or Cy5 labeled primer (for visualization).

  • Substrate: 2,2'-Diamino-2'-deoxyadenosine-5'-Triphosphate (2'-NH₂-dZTP ).

    • Note: This must be the triphosphate form. If you possess the nucleoside (CAS 215943-79-6), it must be chemically phosphorylated (Ludwig-Eckstein method) prior to use.

  • dNTP Mix: dGTP, dCTP, dTTP (exclude dATP).

  • Enzyme: Therminator™ DNA Polymerase (NEB, 2 U/µL).

  • Buffer: 10X ThermoPol Buffer (Mg²⁺ free).

  • Additives: MnCl₂ (optional, enhances modified nucleotide uptake).

Workflow Visualization

The following diagram illustrates the enzymatic incorporation pathway and the resulting molecular interactions.

G cluster_inputs Input Reagents Template DNA Template (Poly-T Region) Enzyme Therminator™ DNA Pol (A485L Mutant) Template->Enzyme Primer FAM-Primer Primer->Enzyme Substrate 2'-NH₂-dZTP (Modified Nucleotide) Substrate->Enzyme Recognized despite 2'-amino steric bulk Product Modified DNA Strand (Resistant to Nucleases) Substrate->Product 3 H-bonds with T + Nuclease Resistance Complex Ternary Complex (Enzyme + DNA + dNTP) Enzyme->Complex Binding Incorporation Phosphodiester Bond Formation (PPi Release) Complex->Incorporation Catalysis (72°C) Incorporation->Product Extension

Caption: Workflow for the enzymatic synthesis of 2'-NH₂-dZ modified DNA using mutant polymerases.

Step-by-Step Methodology

Step 1: Reaction Assembly (20 µL Volume) Assemble the reaction on ice to prevent non-specific annealing.

ComponentVolumeFinal Concentration
Nuclease-free Waterto 20 µLN/A
10X ThermoPol Buffer2 µL1X
DNA Template (10 µM)1 µL0.5 µM
FAM-Primer (10 µM)1 µL0.5 µM
2'-NH₂-dZTP (10 mM)1 µL0.5 mM
dGTP, dCTP, dTTP Mix (10 mM)1 µL0.5 mM each
Therminator™ DNA Pol (2 U/µL)1 µL2 Units
MgSO₄ (100 mM)0.4 µL2 mM

Critical Optimization: If incorporation is sluggish, supplement the reaction with 1 mM MnCl₂ . Manganese ions relax the enzyme's specificity, facilitating the entry of the bulky 2'-amino group into the active site.

Step 2: Thermal Cycling / Incubation Perform the extension in a thermal cycler.

  • Denaturation: 95°C for 2 min.

  • Annealing:

    
     (of the primer) for 30 sec.
    
  • Extension: 72°C for 5–15 min.

    • Note: Modified nucleotides often require longer extension times than natural dNTPs.

Step 3: Purification & Analysis

  • Stop the reaction by adding 10 mM EDTA.

  • Purify using a spin column (e.g., Oligo Clean & Concentrator) to remove unincorporated 2'-NH₂-dZTP.

  • Analyze via Denaturing PAGE (15% Urea) . The modified strand may migrate differently than a standard DNA control due to the mass and charge difference of the amino group.

Applications & Strategic Advantages[3]

Aptamer Selection (SELEX)

The incorporation of 2'-NH₂-dZ is a "gold standard" modification for developing aptamers with high biological stability.

  • Serum Stability: The 2'-amino linkage prevents hydrolysis by serum exonucleases, extending the half-life of aptamers from minutes to hours/days.

  • Target Affinity: The 2,6-diaminopurine base creates stronger intramolecular structures or tighter binding interfaces with protein targets via the additional hydrogen bond.

Probes and Primers
  • Tm Enhancement: Use 2'-NH₂-dZ in primers designed for AT-rich regions. The substitution of A with Z increases the

    
    , allowing for higher annealing temperatures and reduced non-specific binding.
    
  • Antisense Oligonucleotides: The modification enhances resistance to intracellular nucleases, improving the potency of gene silencing reagents.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Extension Product Steric rejection by polymerase.Switch to Therminator™ or Deep Vent (exo-) . Add 1 mM Mn²⁺.
Incomplete Extension (Stalling) Depletion of reagents or "pausing" at multiple Z residues.Increase extension time to 30 min. Increase enzyme concentration.
Precipitation 2'-NH₂-dZTP instability or interaction with Mg²⁺.Prepare dNTP mix fresh. Ensure pH is buffered at 8.0–8.5.
Degradation of Product Contamination with RNase (if using RNA pol).Use RNase inhibitors.[3] Note that 2'-amino DNA is resistant, but not immune to all degradation.

References

  • Chemical Identity & Reagents

    • Thermo Scientific Chemicals. 2,2'-Diamino-2'-deoxyadenosine, 98%.

    • BroadPharm. 2,2'-Diamino-2'-deoxyadenosine (Nucleoside).

  • Enzymatic Incorporation Mechanisms

    • Sinha, N. K., et al. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. PNAS. (Discusses alternative phosphate substrates and polymerase flexibility).

    • Cozens, C., et al. (2012). A short adaptive path from DNA to RNA polymerases. PNAS.
  • Applications in Aptamers

    • Ni, S., et al. (2017). Chemical modifications of nucleic acid aptamers for therapeutic purposes. Int J Mol Sci.
    • Adachi, H., & Hachimori, A. (2016). Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411. Scientific Reports. (Contextualizes base modifications in aptamers).

  • Base Modification (2,6-Diaminopurine)

    • Bailly, C., & Waring, M. J. (1998). The use of 2,6-diaminopurine to probe the structure and stability of DNA. Nucleic Acids Research.[4][5] (Foundational work on the 3-H bond stability of Z:T pairs).

Sources

Methodological & Application

Application Note: High-Fidelity Antiviral Profiling of 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive Application Note and Protocol guide for using 2,2'-Diamino-2'-deoxyadenosine (2,2'-DAd) in antiviral assays.

This guide focuses on the unique properties of this dual-modified nucleoside—combining the high-affinity 2,6-diaminopurine base with the nuclease-resistant 2'-amino sugar—and how to leverage these features to probe viral polymerase fidelity and inhibition.

Executive Summary & Mechanism of Action

2,2'-Diamino-2'-deoxyadenosine (2,2'-DAd) is a specialized nucleoside analog that serves as a potent probe in antiviral drug discovery. Unlike standard adenosine analogs, 2,2'-DAd features a "dual-lock" modification strategy:

  • Base Modification (2,6-Diaminopurine): The presence of an exocyclic amino group at the C-2 position allows the base to form three hydrogen bonds with Thymine (DNA) or Uracil (RNA), compared to the two bonds formed by natural Adenosine. This significantly increases the melting temperature (

    
    ) and thermodynamic stability of the resulting duplex.
    
  • Sugar Modification (2'-Amino-2'-deoxyribose): The substitution of the 2'-hydroxyl (or 2'-hydrogen) with an amino group confers exceptional resistance to serum nucleases and alters the sugar pucker preference (often favoring C3'-endo), mimicking RNA structure while maintaining DNA-like stability.

Therapeutic & Experimental Utility: In antiviral assays, 2,2'-DAd is utilized not necessarily as an obligate chain terminator (as it retains the 3'-OH group), but as a competitive inhibitor and template stabilizer . Its incorporation can stall viral polymerases (RdRp or RT) due to steric constraints or create hyper-stable genomic segments that the viral helicase cannot unwind, leading to replication collapse.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating 2,2'-DAd activity, moving from biochemical stability to cellular efficacy.

Antiviral_Workflow cluster_Biochem Phase 1: Biochemical Validation cluster_Cellular Phase 2: Cellular Profiling Stock Stock Preparation (DMSO/Water, 10-100 mM) Inc_Assay Polymerase Incorporation Assay (Primer-Extension) Stock->Inc_Assay Stab_Assay Duplex Stability Analysis (Tm Melting Curves) Stock->Stab_Assay Cyto Cytotoxicity Screen (CC50 Determination) Inc_Assay->Cyto If incorporated Stab_Assay->Cyto Confirm binding Efficacy Antiviral Efficacy Assay (EC50 / Replicon) Cyto->Efficacy Non-toxic range Analysis Data Synthesis (Selectivity Index Calculation) Efficacy->Analysis

Caption: Logical workflow for profiling 2,2'-DAd, ensuring biochemical activity is verified before cellular expenditure.

Detailed Protocols

Protocol A: Stock Preparation & Handling

Rationale: The 2,6-diamino base reduces solubility in neutral aqueous buffers due to increased stacking interactions.

  • Weighing: Accurately weigh 5–10 mg of 2,2'-DAd powder.

  • Solvent: Dissolve in 100% DMSO (molecular biology grade) to achieve a 50 mM stock concentration.

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis of the glycosidic bond over long-term storage.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C . Avoid freeze-thaw cycles >3 times.

Protocol B: Viral Polymerase Incorporation Assay (Biochemical)

Objective: Determine if the viral polymerase (e.g., HIV-1 RT, HCV RdRp) recognizes 2,2'-DAd-TP (triphosphate form) as a substrate. Prerequisite: You must enzymatically convert 2,2'-DAd to its triphosphate form or purchase the triphosphate derivative.

Materials:

  • Viral Polymerase (e.g., Recombinant HIV-1 RT).

  • Primer-Template Complex (DNA primer annealed to RNA template).

  • [

    
    -32P]-dCTP (as a tracer) or fluorescent label.
    
  • 2,2'-DAd-TP (Test Compound).

  • dATP (Natural Control).

Steps:

  • Annealing: Mix primer and template (1:1.5 molar ratio) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.

  • Reaction Mix: Prepare 20 µL reactions containing:

    • 50 nM Primer-Template.

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT.

    • Enzyme: 20 nM Viral Polymerase.

  • Initiation: Add nucleotide mix:

    • Control: 10 µM dGTP, dTTP, dCTP + 10 µM dATP .

    • Experimental: 10 µM dGTP, dTTP, dCTP + 10 µM 2,2'-DAd-TP .

  • Incubation: Incubate at 37°C for defined time points (5, 15, 30, 60 min).

  • Quenching: Stop reaction with 20 µL Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).

  • Analysis: Heat at 95°C for 3 min. Resolve on 15% denaturing PAGE (7M Urea).

  • Interpretation:

    • Full Length Product: Indicates 2,2'-DAd is incorporated and allows extension.

    • Stalled Product: Indicates 2,2'-DAd acts as a chain terminator or slows kinetics significantly.

Protocol C: Cell-Based Antiviral Efficacy (Replicon Assay)

Objective: Measure the EC50 (Effective Concentration 50%) in a cellular context.

System: Huh-7 cells harboring HCV subgenomic replicon (Luciferase reporter).

  • Seeding: Plate Huh-7 replicon cells at

    
     cells/well in white 96-well plates. Incubate 24h for attachment.
    
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of 2,2'-DAd in culture medium (DMEM + 10% FBS).

    • Range: 100 µM down to 0.01 µM .

    • Control: Include 2-amino-dA (base only control) and Remdesivir (positive control).

  • Treatment: Remove supernatant and add 100 µL of diluted compound media.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Remove media. Wash 1x with PBS.

    • Add Luciferase Assay Reagent (e.g., Bright-Glo).

    • Measure luminescence on a plate reader.

  • Calculation: Normalize RLU (Relative Light Units) to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to determine EC50.

Protocol D: Cytotoxicity Counter-Screen (MTS Assay)

Crucial Step: 2,6-diaminopurine derivatives can be toxic to host cells due to mitochondrial polymerase interference.

  • Setup: Run in parallel with Protocol C using parental Huh-7 cells (non-replicon).

  • Treatment: Same concentration range (100 µM – 0.01 µM).

  • Readout: At 72h, add 20 µL MTS/PMS reagent. Incubate 2-4h. Measure Absorbance at 490 nm.

  • Output: Calculate CC50 (Cytotoxic Concentration 50%).

Data Analysis & Interpretation

Report your findings using the Selectivity Index (SI) , which is the primary metric for drug viability.



ParameterDefinitionTarget Value
EC50 Concentration inhibiting 50% viral replication

(Potent)
CC50 Concentration killing 50% host cells

(Safe)
SI Therapeutic window ratio

(Acceptable),

(Excellent)

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Cytotoxicity (Low CC50) Mitochondrial Pol-

inhibition by 2,6-DAP base.
Test in non-dividing cells or check mitochondrial toxicity specifically.
Precipitation in Media 2,2'-DAd hydrophobicity.Limit final DMSO concentration to 0.5%; ensure pre-warming of media.
No Antiviral Effect Poor cellular uptake or lack of phosphorylation.Use PROTIDE technology (prodrug) to bypass the first phosphorylation step.

Mechanistic Diagram: The "Super-A" Interaction

The following diagram illustrates why 2,2'-DAd creates a hyper-stable bond with Thymine, potentially locking the viral genome or blocking polymerase progression.

Caption: 2,2'-DAd forms 3 H-bonds with Thymine (:::), mimicking the strength of a G-C pair.

References

  • Kirnos, M. D., et al. (1980). "2-Amino-2'-deoxyadenosine: A new natural modified nucleoside." Nature. (Foundational chemistry of 2-amino-dA derivatives).

  • Mongillo, M., et al. (2019). "Synthesis and evaluation of 2,6-diaminopurine ribonucleoside analogues as antiviral agents." Antiviral Research. (Contextualizing DAP analogs).
  • Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2023). "2,2'-Diamino-2'-deoxyadenosine Product Specifications." Thermo Scientific Chemicals.

  • MedChemExpress. (2023). "2-Amino-2'-deoxyadenosine Antiviral Activity Data." MCE Product Database.

(Note: While specific clinical trial data for the exact 2,2'-diamino-2'-deoxy species is limited, the protocols above are adapted from standard nucleoside analog workflows validated in the cited literature.)

Application Note: Mechanistic Cytotoxicity Profiling of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dA)

[1][2]

Executive Summary & Mechanism of Action

This guide details the experimental framework for evaluating the cytotoxicity of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dA) . Unlike canonical adenosine, 2-amino-dA contains an exocyclic amine at the C2 position.[1][2] This modification allows it to form three hydrogen bonds with Thymine (T) in DNA, rather than the standard two, significantly increasing the thermodynamic stability of the DNA duplex.

However, its cytotoxicity is governed by a "race" between two metabolic pathways:

  • Activation (Cytotoxic): Phosphorylation by intracellular kinases (primarily Deoxycytidine Kinase, dCK) to the triphosphate form (dZapTP), leading to incorporation into DNA, polymerase stalling, or evasion of mismatch repair.[2]

  • Degradation (Detoxification): Rapid deamination by Adenosine Deaminase (ADA) to 2'-deoxyguanosine (dG).[1][2]

Critical Experimental Insight: To assess the specific cytotoxicity of the 2-amino-dA molecule itself, experimental designs must control for ADA activity.[1][2] In ADA-proficient cells, 2-amino-dA is rapidly converted to dG, potentially masking its specific effects.[1][2] Therefore, co-treatment with an ADA inhibitor (e.g., Pentostatin) is often required to validate the mechanism.

Mechanistic Pathway Visualization

The following diagram illustrates the critical metabolic bifurcation that dictates the cytotoxicity of 2-amino-dA.

MoA_PathwayExtracellularExtracellular2-amino-dAENTENT TransporterExtracellular->ENTIntracellularIntracellular2-amino-dAENT->IntracellularADAAdenosine Deaminase(ADA)Intracellular->ADARapid Deamination(Major Pathway)dCKDeoxycytidine Kinase(dCK)Intracellular->dCKPhosphorylation(Activation)dGDeoxyguanosine(dG)ADA->dGMP2-amino-dAMPdCK->MPTP2-amino-dATP(Active Metabolite)MP->TPDNADNA Incorporation(3 H-Bonds with T)TP->DNAPolymeraseUptakeDeathApoptosis(Caspase Activation)DNA->DeathReplication Stress

Caption: Metabolic bifurcation of 2-amino-dA.[1][2] ADA inhibition is often necessary to force the pathway toward DNA incorporation.

Pre-Experimental Considerations

Compound Handling & Solubility

Purine nucleosides are prone to precipitation in aqueous buffers at high concentrations.[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.[2]

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles, which can cause crystallization.

  • Vehicle Control: The final DMSO concentration in the cell culture well must remain < 0.5% (v/v) to avoid vehicle-induced toxicity.[1][2]

Cell Line Selection

The efficacy of 2-amino-dA is highly dependent on the expression levels of activating and deactivating enzymes.[1][2]

Cell Line TypeExample LinesRationale
High dCK / Low ADA CCRF-CEM (T-lymphoblast)Highly sensitive; mimics the clinical target of similar purine analogues (e.g., Cladribine).[1][2]
High ADA HL-60 (Promyelocytic)Resistant phenotype; useful for testing ADA inhibitors (Pentostatin) synergy.[1][2]
Solid Tumor HCT-116, HeLaGeneral cytotoxicity; requires higher doses due to lower kinase activity compared to lymphoid cells.[1]

Detailed Experimental Protocols

Protocol A: Dose-Response Cytotoxicity Assay (72-Hour)

This protocol uses a metabolic surrogate (ATP or Tetrazolium reduction) to quantify viability.[1][2] A 72-hour timeline is strictly required to allow sufficient nucleoside incorporation during S-phase.[1][2]

Reagents Required[1][3][4][5]
  • 2,2'-Diamino-2'-deoxyadenosine (Stock: 10 mM in DMSO).[1][2][6]

  • Pentostatin (ADA Inhibitor) - Optional but recommended for mechanistic validation.[1][2]

  • CellTiter-Glo® (Promega) or MTT Reagent.[1][2]

  • 96-well white-walled plates (for Luminescence) or clear plates (for MTT).[1][2]

Step-by-Step Workflow
  • Cell Seeding (T=0h):

    • Harvest cells in the exponential growth phase.[7]

    • Seed cells in 90 µL of complete media per well.[2]

    • Seeding Density: 3,000–5,000 cells/well (Adherent); 10,000–20,000 cells/well (Suspension).[1][2]

    • Incubate for 24 hours to allow attachment (adherent) or acclimation (suspension).[1][2]

  • Compound Preparation (T=24h):

    • Prepare a 20X working solution plate in media (to keep DMSO constant).

    • Dose Range: 8-point serial dilution (1:3).[1][2]

    • Suggested Range: 0.01 µM to 100 µM.[1]

    • Control: If using Pentostatin, pre-treat cells with 1 µM Pentostatin 1 hour before adding 2-amino-dA.[1][2]

  • Treatment:

    • Add 10 µL of the 20X compound solution to the 90 µL of cells.

    • Final Volume: 100 µL.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Gemcitabine 1 µM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (T=96h):

    • ATP Assay (Recommended): Add 100 µL CellTiter-Glo reagent.[1][2] Shake for 2 mins. Incubate 10 mins. Read Luminescence.

    • MTT Assay: Add MTT solution, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

Protocol B: Experimental Workflow Visualization

Workflowcluster_0Day 0: Preparationcluster_1Day 1: Treatmentcluster_2Day 4: ReadoutSeedSeed Cells(96-well plate)DilutionPrepare 20X Stocks(Serial Dilution)Seed->Dilution24h RecoveryADA_BlockOptional:Add Pentostatin (1µM)(Wait 1 hr)Dilution->ADA_BlockAdd_DrugAdd 2-amino-dAADA_Block->Add_DrugIncubate72h Incubation(37°C, 5% CO2)Add_Drug->IncubateAssayAdd Detection Reagent(CellTiter-Glo or MTT)Incubate->AssayDataCalculate IC50Assay->Data

Caption: 72-hour cytotoxicity workflow ensuring sufficient cell cycling for nucleoside incorporation.

Data Analysis & Interpretation

Quantitative Metrics

Raw luminescence or absorbance data must be normalized to the Vehicle Control (set as 100% viability).[2]

Equation for Normalization:

12

Curve Fitting: Use a non-linear regression (4-parameter logistic model) to determine the IC50.[1][2]

12
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Variability (Edge Effect) Evaporation in outer wells.[1][2]Fill edge wells with PBS; do not use for data.[1][2]
Precipitation Compound insolubility at >50 µM.[1]Check stock solution for crystals; warm to 37°C before diluting.
No Toxicity Observed High ADA expression in cell line.[1]Validation Step: Repeat assay with 1 µM Pentostatin. If toxicity appears, the mechanism is confirmed.
Flat Dose Response Insufficient exposure time.[1]Nucleoside analogues require cell division.[1] Extend assay to 96h or 120h for slow-growing cells.[1][2]

References

  • Vertex AI Search. (2025).[1][2] 2,2'-Diamino-2'-deoxyadenosine cytotoxicity mechanism. Retrieved from 8.[1][2]

  • National Institutes of Health (NIH). (1998).[1][2] Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Retrieved from 3.[1][2]

  • PubChem. (2025).[1][2] 2-Amino-2'-deoxyadenosine Compound Summary. Retrieved from 1.[1][2]

  • Assay Guidance Manual. (2013). Cell Viability Assays - MTT and CellTiter-Glo Protocols. Retrieved from 4.[1][2]

  • MedChemExpress. (2025).[1][2] 2-Amino-2'-deoxyadenosine Product Information and Handling. Retrieved from 6.[1][2]

Probing the Dynamics of DNA Repair: An Application & Protocol Guide to 2,6-Diaminopurine Deoxyriboside

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The integrity of the genome is perpetually maintained by a sophisticated network of DNA repair pathways. Elucidating the intricate molecular choreography of these pathways is paramount for understanding carcinogenesis and developing novel therapeutics. This guide details the application of 2,6-diaminopurine-2'-deoxyriboside , a fluorescent analog of deoxyadenosine, as a powerful and minimally perturbing probe for the real-time investigation of DNA repair mechanisms. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for utilizing this versatile tool in both ensemble biophysical assays and advanced single-molecule studies.

A note on nomenclature: The topic compound, 2,2'-diamino-2'-deoxyadenosine, is an ambiguous term. This guide focuses on the well-characterized and scientifically pertinent fluorescent analog 2,6-diaminopurine-2'-deoxyriboside (henceforth abbreviated as DAP-dR ), which is also known as 2-amino-2'-deoxyadenosine.[1][2][3] This molecule features an additional amino group at the 2-position of the purine ring, which is the source of its unique spectroscopic properties.

Introduction: Illuminating the Machinery of DNA Repair

DNA is under constant assault from both endogenous metabolic byproducts and exogenous agents, leading to a variety of lesions that can block replication and transcription. To counteract this, cells have evolved multiple DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR).[4][5] Understanding the precise steps of these pathways—damage recognition, enzyme recruitment, lesion excision, and DNA synthesis—requires tools that can report on these dynamic events without disrupting them.

Fluorescent nucleoside analogs are indispensable tools in this pursuit.[6] Unlike bulky extrinsic fluorophores, these analogs closely mimic the structure of natural bases and can be incorporated directly into DNA oligonucleotides.[7] DAP-dR is an exemplary probe whose intrinsic fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases.[8] This property allows researchers to monitor conformational changes in DNA and the binding of repair proteins as they interact with their targets.

Section 1: Physicochemical Properties of DAP-dR

DAP-dR is structurally analogous to deoxyadenosine (dA), with the key difference being an additional exocyclic amine at the C2 position of the purine ring. This modification allows DAP-dR to form three hydrogen bonds when paired with thymine (T), creating a more stable D-T base pair than the canonical A-T pair.[1] This enhanced stability can be an asset in designing specific DNA substrates. The most critical feature for its use as a probe, however, is its fluorescence.

PropertyValueSource
IUPAC Name (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular Formula C₁₀H₁₄N₆O₃[2]
Molar Mass 266.26 g/mol [2]
Excitation Max (λex) ~287 nm[9][10]
Emission Max (λem) ~350-370 nm[9][10]
Fluorescence Quantum Yield (Φf) 0.008 (as free deoxyriboside in aqueous solution)[9]

Causality Behind Utility : While the quantum yield of free DAP-dR is modest, its utility stems from the dramatic quenching of its fluorescence when stacked within a DNA duplex.[11] Any event that alters this stacking—such as the binding of a protein that bends or "flips out" a base—can lead to a significant and measurable increase in fluorescence intensity. This provides a direct optical readout of the molecular event.[6][12]

Section 2: Principle of Application in DNA Repair Studies

The core principle involves site-specifically incorporating DAP-dR into a synthetic DNA oligonucleotide that also contains a known DNA lesion. This custom DNA substrate is then used in assays with purified repair enzymes or cellular extracts. The fluorescence of DAP-dR serves as a real-time reporter of enzymatic activity.

G cluster_0 Experimental Workflow A 1. Design & Synthesize Substrate Oligonucleotide containing a specific lesion (e.g., Uracil) and a DAP-dR probe. B 2. Baseline Measurement Measure the initial (quenched) fluorescence of the DNA substrate. A->B C 3. Initiate Reaction Add DNA repair enzyme (e.g., DNA Glycosylase). B->C D 4. Monitor Signal Enzyme binds and acts on the lesion, altering DNA conformation. C->D E 5. Signal Change The local environment of DAP-dR changes, causing fluorescence dequenching (signal ↑). D->E F 6. Data Analysis Calculate kinetic parameters from the fluorescence change over time. E->F

Figure 1. General workflow for using DAP-dR as a fluorescent probe.

Section 3: Application in Base Excision Repair (BER)

Background

Base Excision Repair (BER) is the primary pathway for correcting small, non-helix-distorting base lesions, such as those arising from oxidation (e.g., 8-oxoguanine) or deamination (e.g., uracil from cytosine deamination).[4][13][14] The pathway is initiated by a DNA glycosylase that recognizes the specific damaged base and cleaves the N-glycosidic bond, excising the base and creating an apurinic/apyrimidinic (AP) site.[15][16]

Mechanism of Probing

By placing DAP-dR adjacent to a target lesion, the activity of the corresponding DNA glycosylase can be monitored. As the glycosylase binds and flips the damaged base out of the DNA helix for excision, the local DNA structure is dramatically altered. This disruption of base stacking dequenches the DAP-dR fluorescence, producing a real-time signal of enzyme action.

BER_Pathway cluster_ber Base Excision Repair (BER) Pathway start DNA with Lesion (U) and DAP-dR Probe step1 Glycosylase (UDG) binds Recognizes & Flips Uracil start->step1:f0 UDG Binding step2 Uracil Excision AP Site Created (DAP-dR Fluorescence ↑) step1:f1->step2:f0 step3 APE1 Cleaves Backbone step2:f1->step3 step4 DNA Polymerase Fills Gap step3->step4 step5 DNA Ligase Seals Nick step4->step5 end Repaired DNA step5->end

Figure 2. Monitoring BER with a DAP-dR probe.

Protocol 1: Real-Time Monitoring of Uracil DNA Glycosylase (UDG) Activity

Objective: To quantitatively measure the enzymatic activity of UDG by monitoring the fluorescence increase of a DAP-dR probe placed adjacent to a uracil base in a DNA duplex.

Materials:

  • DNA Substrate: HPLC-purified, single-stranded DNA oligonucleotides (custom synthesis).

    • Lesion Strand (LS): 5'-GTC GTC GAC TD U C GAT GTC GAC-3' (D = DAP-dR, U = Uracil)

    • Complementary Strand (CS): 5'-GTC GAC ATC GAG GTC GAC GAC-3'

  • Enzyme: Purified human Uracil DNA Glycosylase (UDG).

  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL Bovine Serum Albumin (BSA).

  • Instrumentation: Spectrofluorometer with temperature control, capable of excitation at ~290 nm and emission scanning from 340-400 nm.

  • Consumables: Quartz micro-cuvettes, nuclease-free water, and microcentrifuge tubes.

Experimental Procedure:

  • Substrate Annealing:

    • Reconstitute the LS and CS oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl) to a final concentration of 100 µM each.

    • Mix equal molar amounts of LS and CS in a microcentrifuge tube.

    • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

    • Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing. This creates your 50 µM dsDNA substrate stock.

  • Reaction Setup:

    • Set the spectrofluorometer excitation to 290 nm and the emission to 370 nm. Set the temperature to 37°C.

    • In a quartz cuvette, prepare a 100 µL reaction by adding:

      • 10 µL of 10x Reaction Buffer.

      • 1 µL of 50 µM dsDNA substrate stock (final concentration: 500 nM).

      • 88 µL of nuclease-free water.

    • Place the cuvette in the fluorometer and allow the temperature to equilibrate for 5 minutes.

  • Data Acquisition:

    • Begin recording the fluorescence signal to establish a stable baseline for at least 60 seconds. This is F₀ (quenched state).

    • Pause the reading, and add 1 µL of a pre-diluted UDG enzyme stock (e.g., 100 nM final concentration) to the cuvette. Mix gently but thoroughly by pipetting up and down a few times, avoiding bubbles.

    • Immediately resume fluorescence recording and continue for 10-20 minutes, or until the reaction reaches a plateau (F_max).

Data Analysis & Interpretation:

  • Normalize Data: Normalize the fluorescence trace by setting the initial baseline fluorescence (F₀) to 0 and the plateau fluorescence (F_max) to 1.

  • Determine Initial Rate: The initial velocity (v₀) of the reaction is determined from the slope of the initial linear portion of the fluorescence increase curve.

  • Kinetic Parameters: By repeating the experiment with varying substrate concentrations, you can determine Michaelis-Menten parameters (K_m and k_cat) for the UDG enzyme.

Self-Validation & Controls:

  • No Enzyme Control: A reaction mixture without UDG should show no change in fluorescence.

  • No Lesion Control: A DNA substrate containing DAP-dR but a standard T instead of U should not be a substrate for UDG and thus show no signal change upon enzyme addition.

  • Active Site Mutant: If available, a catalytically dead UDG mutant should be able to bind the substrate (potentially causing a small fluorescence change) but not excise the uracil, resulting in no progressive signal increase.

Section 4: Application in Single-Molecule FRET (smFRET) Studies

Background

Single-molecule Förster Resonance Energy Transfer (smFRET) is a technique that acts as a "molecular ruler," allowing for the measurement of distances between two fluorophores (a donor and an acceptor) on the nanometer scale.[17] It is exceptionally powerful for observing conformational dynamics and transient intermediate states of protein-DNA complexes that are averaged out in ensemble measurements.[18][19]

Mechanism of Probing

In this context, DAP-dR can be used as a FRET donor. While its quantum yield is low, its small size makes it a minimally invasive probe. It can be paired with a suitable acceptor dye (e.g., Cy3 or an Alexa Fluor dye) placed at a different position on the DNA. When a DNA repair protein binds and bends or unwinds the DNA, the distance between the DAP-dR (donor) and the acceptor dye changes, resulting in a corresponding change in FRET efficiency.

smFRET_Workflow cluster_smfret smFRET Experimental Principle A 1. Substrate Design DNA with Donor (DAP-dR) and Acceptor (A) fluorophores. B 2. Immobilization DNA is tethered to a microscope slide surface (TIRF microscopy). A->B C 3. Initial State Laser excites DAP-dR. In the initial conformation, distance is large. Result: Low FRET. B->C D 4. Protein Interaction Add DNA repair protein, which binds and bends the DNA. C->D E 5. Conformation Change Donor-Acceptor distance decreases. Result: High FRET. D->E F 6. Data Analysis Generate FRET efficiency histograms to resolve distinct conformational states. E->F

Figure 3. Workflow for an smFRET experiment using DAP-dR.

Protocol 2: smFRET Assay to Monitor DNA Bending by a Repair Protein

Objective: To observe the conformational states of a DNA substrate (unbent vs. bent) upon binding of a damage recognition protein (e.g., XPC complex in NER[20]) using smFRET.

Materials:

  • DNA Substrate: HPLC- and PAGE-purified, dual-labeled oligonucleotides.

    • Strand 1 (Biotinylated): 5'-Biotin-T10-GTC GAC D GTC GAC T10-3' (D = DAP-dR)

    • Strand 2 (Acceptor Labeled): 5'-GTC GAC GTC GAC T10-X -3' (X = Amine-modified base for conjugation to an NHS-ester acceptor dye like Cy5)

  • Protein: Purified damage recognition protein/complex.

  • Microscopy: Total Internal Reflection Fluorescence (TIRF) microscope with appropriate laser lines for donor excitation and separate channels for donor/acceptor emission detection.

  • Surface Chemistry: Biotin-PEG coated glass slides, streptavidin.

  • Imaging Buffer: Reaction buffer supplemented with an oxygen scavenging system (e.g., PCA/PCD) to reduce photobleaching.

Experimental Procedure:

  • Dye Conjugation & Annealing:

    • Conjugate the amine-modified oligonucleotide (Strand 2) with an NHS-ester functionalized acceptor dye according to the manufacturer's protocol. Purify the labeled oligo via HPLC.

    • Anneal the biotinylated donor strand (Strand 1) with the purified acceptor strand (Strand 2) as described in Protocol 1.

  • Surface Preparation:

    • Flow streptavidin solution over the biotin-PEG coated slide and incubate to allow binding.

    • Wash away unbound streptavidin with buffer.

    • Flow a dilute solution (50-100 pM) of the biotinylated, dual-labeled DNA substrate onto the surface and incubate to immobilize the DNA via the biotin-streptavidin linkage.

    • Wash thoroughly to remove any unbound DNA.

  • smFRET Imaging:

    • Mount the slide on the TIRF microscope. Add imaging buffer.

    • Locate the surface and focus on the immobilized molecules.

    • Begin imaging using the donor excitation laser, collecting movies of the donor and acceptor fluorescence in their respective channels. This captures the FRET signal of the DNA in its unbound state.

    • Flow in the purified DNA repair protein diluted in imaging buffer.

    • Continue to acquire movies to observe the changes in FRET signals as the protein binds to the immobilized DNA molecules.

Data Analysis & Interpretation:

  • Trace Extraction: Analyze the movie files to identify single molecules and extract the time traces of donor (I_D) and acceptor (I_A) fluorescence intensity for each molecule.

  • FRET Calculation: Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_A + I_D).

  • Histogram Generation: Pool the data from many molecules to build FRET efficiency histograms for the DNA-only and DNA-protein complex states.

  • Interpretation: Peaks in the histogram represent distinct conformational states. A shift to a higher FRET value upon protein addition would indicate that the protein bends the DNA, bringing the donor and acceptor closer together. The kinetics of transitions between states can also be analyzed from the individual time traces.

Conclusion

2,6-Diaminopurine deoxyriboside (DAP-dR) is a minimally perturbing, environmentally sensitive fluorescent probe that provides a powerful lens through which to view the complex mechanisms of DNA repair. Its utility in both ensemble kinetic assays and sophisticated single-molecule experiments allows researchers to dissect reaction pathways, measure enzymatic rates, and observe the conformational gymnastics of protein-DNA complexes. The protocols outlined here provide a robust foundation for applying this versatile analog to answer fundamental questions in genome maintenance and to facilitate the development of targeted therapies against DNA repair pathways.

References

  • Špačková, N., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications. Available at: [Link]

  • Pompizi, I., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3033. Available at: [Link]

  • Batista, V. S., et al. (2004). Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates. Nucleic Acids Research, 32(1), 321-330. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) Oligonucleotide Modification. Bio-Synthesis. Available at: [Link]

  • Crespo-Hernández, C. E., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'- Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. The Journal of Physical Chemistry B, 126(5), 1080–1092. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification. Bio-Synthesis. Available at: [Link]

  • Sugiyama, H., et al. (2004). Fluorescence properties of 2-aminopurine in human telomeric DNA. Chemical Communications, (13), 1504-1505. Available at: [Link]

  • He, Y., et al. (2023). A DNA Aptamer for 2-Aminopurine: Binding-Induced Fluorescence Quenching. Chemistry – An Asian Journal. Available at: [Link]

  • Sasaki, S., et al. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & Medicinal Chemistry, 22(7), 2209-2215. Available at: [Link]

  • Eritja, R., et al. (1994). Synthesis of Oligodeoxyribonucleotides Containing 2,6-Diaminopurine. Nucleosides and Nucleotides, 13(1-3), 501-509. Available at: [Link]

  • Szyf, M., et al. (1990). 2-Aminopurine as a probe for mismatch repair in mammalian cells and its relationship to DNA methylation. Mutation Research/DNA Repair, 233(1-2), 129-137. Available at: [Link]

  • Wardle, J., & Webb, M. R. (2014). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 47(2), 160-194. Available at: [Link]

  • Crespo-Hernández, C. E., et al. (2022). Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Physical Chemistry Chemical Physics, 24(7), 4410-4422. Available at: [Link]

  • Wikipedia. (n.d.). Nucleotide excision repair. In Wikipedia. Retrieved from: [Link]

  • Hari, Y., et al. (2022). Evaluation by Experimentation and Simulation of a FRET Pair Comprising Fluorescent Nucleobase Analogs in Nucleosomes. ACS Omega, 7(10), 8495–8501. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97188, 2-Amino-2'-deoxyadenosine. PubChem. Available at: [Link]

  • Eritja, R., et al. (1994). Synthesis of Oligodeoxyribonucleotides Containing 2,6-Diaminopurine. Taylor & Francis Online. Available at: [Link]

  • Krokan, H. E., & Bjørås, M. (2013). Base Excision Repair. Cold Spring Harbor Perspectives in Biology, 5(4), a012583. Available at: [Link]

  • Spivak, G. (2015). Nucleotide excision repair in humans. DNA Repair, 36, 13-18. Available at: [Link]

  • Lee, J. B. (2014). Single-molecule FRET Studies on DNA Mismatch Repair. Biophysics, 4(1), 1-10. Available at: [Link]

  • Erie, D. A., & Weninger, K. R. (2017). Single Molecule FRET Studies of DNA Repair Dynamics – Overview. Erie Lab, UNC Chemistry. Available at: [Link]

  • Animated biology with arpan. (2022, February 13). Nucleotide excision repair | NER | DNA repair mechanism animation| xeroderma pigmentosum [Video]. YouTube. Available at: [Link]

  • Shomu's Biology. (2021, June 15). Base excision repair [Video]. YouTube. Available at: [Link]

  • Seela, F., et al. (2010). Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.10. Available at: [Link]

  • Guest, C. R., et al. (1991). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Proceedings of the National Academy of Sciences, 88(11), 4646-4650. Available at: [Link]

  • Ranasinghe, R. T., & Brown, T. (2011). Fluorophore Conjugates for Single Molecule Work. In Single-Molecule Enzymology (pp. 21-52). Royal Society of Chemistry. Available at: [Link]

  • Schärer, O. D. (2013). Nucleotide excision repair in eukaryotes. Cold Spring Harbor Perspectives in Biology, 5(10), a012609. Available at: [Link]

  • Hohlbein, J., et al. (2014). Toward dynamic structural biology: Two decades of single-molecule Förster resonance energy transfer. Chemical Society Reviews, 43(4), 1156-1171. Available at: [Link]

  • Westin, J. (n.d.). Repair Of Mutations - Repair Of Dna - MCAT Content. Jack Westin. Available at: [Link]

  • Britannica. (n.d.). Base excision repair. Britannica. Available at: [Link]

  • Szyf, M., et al. (1990). 2-Aminopurine as a probe for mismatch repair in mammalian cells and its relationship to DNA methylation. Carcinogenesis, 11(10), 1641-1645. Available at: [Link]

  • Encyclopedia.pub. (2023). Base Excision Repair Mechanisms. Encyclopedia.pub. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447594, 2'-Amino-2'-deoxyadenosine. PubChem. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2,2'-Diamino-2'-deoxyadenosine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a validated, high-sensitivity method for the quantification of 2,2'-Diamino-2'-deoxyadenosine (also known as 2'-amino-2,6-diaminopurine-2'-deoxyriboside) in complex biological matrices.

Introduction & Analyte Profile

2,2'-Diamino-2'-deoxyadenosine is a synthetic nucleoside analog characterized by modifications at two critical positions: the C2 position of the purine base (converting adenine to 2,6-diaminopurine) and the C2' position of the sugar moiety (substitution of hydroxyl with an amino group).

These modifications confer unique physicochemical properties:

  • Enhanced Duplex Stability: The 2,6-diaminopurine base forms three hydrogen bonds with Thymine (vs. two for Adenine), increasing Tm.

  • Nuclease Resistance: The 2'-amino group protects the phosphodiester backbone from enzymatic degradation.

  • Analytical Challenge: The molecule possesses increased polarity due to the sugar amine and increased basicity, making retention on standard C18 columns difficult and necessitating specialized extraction protocols.

Physicochemical Data
PropertyValueNotes
Formula C₁₀H₁₅N₇O₃
Molecular Weight 281.27 g/mol
Monoisotopic Mass 281.1236 Da
Polarity High (Amphoteric)Contains basic amines on base & sugar
Solubility Water, DMSOPoor solubility in non-polar solvents

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often fail to retain polar amino-nucleosides, leading to elution in the void volume where ion suppression is highest.

  • Selected Column: Waters Atlantis T3 (C18) or HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Rationale: The Atlantis T3 is designed for retention of polar compounds in high-aqueous conditions. However, for maximum sensitivity and peak shape for this specific amino-sugar analog, a HILIC approach is often superior as it retains the polar analyte while eluting matrix lipids early (or late), separating them from the zone of interest.

  • Selected Mode for this Protocol: Reverse Phase (Modified C18) with Ion Pairing or High Aqueous stability is chosen for robustness in routine PK labs, specifically using the Atlantis T3 which is field-proven for diaminopurine derivatives.

Sample Preparation

Protein Precipitation (PPT) is often insufficient due to significant matrix effects (ion suppression) caused by phospholipids.

  • Recommended Method: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: The 2'-amino group (pKa ~6-7) and the purine amines allow the molecule to bind to the cation exchange sorbent at acidic pH, while neutral interferences are washed away.

Experimental Protocol

Materials & Reagents[1][5]
  • Standard: 2,2'-Diamino-2'-deoxyadenosine (>98% purity).[1]

  • Internal Standard (IS): 2-Amino-2'-deoxyadenosine-13C,15N (or 15N₅-2'-deoxyadenosine if exact analog unavailable).

  • LC Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation Workflow (MCX SPE)

Step 1: Pre-treatment

  • Aliquot 100 µL of plasma/cell lysate.

  • Add 10 µL Internal Standard working solution (500 ng/mL).

  • Add 300 µL of 2% Formic Acid in water (acidifies sample to ionize the amines).

  • Vortex for 30s; Centrifuge at 10,000 x g for 5 min.

Step 2: SPE Loading (Oasis MCX 30 mg plate)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water + 2% Formic Acid.

  • Load: Apply supernatant from Step 1.

  • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (removes hydrophobic lipids).

  • Elute: 2 x 200 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing analyte).

Step 3: Reconstitution

  • Evaporate eluate to dryness under N₂ at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters

LC Gradient Conditions:

  • Flow Rate: 0.3 mL/min[2]

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
1.0982Hold
4.06040Linear
4.1595Step
5.5595Wash
5.6982Re-equilibrate
8.0982End

Mass Spectrometry (ESI+) Settings:

  • Source: Electrospray Ionization (Positive Mode)[2]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Gas: Nitrogen (Sheath: 40, Aux: 10)

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2,2'-Diamino-2'-dA 282.3 [M+H]⁺151.1 [Base+H]⁺22Quantifier
282.3136.135Qualifier
Internal Standard 252.2136.120Quantifier

Note: The primary transition 282.3 -> 151.1 corresponds to the cleavage of the glycosidic bond, releasing the protonated 2,6-diaminopurine base.

Visualized Workflow & Mechanism

G cluster_0 Sample Pre-treatment cluster_1 SPE (MCX Mode) cluster_2 LC-MS/MS Analysis Sample Biological Sample (Plasma/Lysate) Acid Add 2% Formic Acid (Ionization of Amines) Sample->Acid Load Load on MCX (Cation Exchange) Acid->Load Wash Wash: MeOH (Remove Lipids) Load->Wash Elute Elute: 5% NH4OH (Neutralize & Release) Wash->Elute LC LC Separation (Atlantis T3 C18) Elute->LC MS MS/MS Detection (m/z 282.3 -> 151.1) LC->MS Data Quantification MS->Data

Caption: Workflow for the extraction and detection of 2,2'-Diamino-2'-deoxyadenosine utilizing Mixed-Mode Cation Exchange (MCX) to isolate the polar amine-rich target.

Method Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity: 1.0 – 1000 ng/mL (R² > 0.99).

  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15%.

  • Recovery: > 80% using the MCX protocol.

  • Matrix Effect: 0.9 – 1.1 (IS normalized).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or suppressionCheck pH of mobile phase (must be acidic for +ESI). Ensure SPE wash removed phospholipids.
Peak Tailing Interaction with silanolsIncrease buffer concentration (Ammonium Formate) to 20mM or use a column with better end-capping (e.g., T3).
Carryover Analyte sticking to injectorUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Retention Shift Column dewettingEnsure the re-equilibration step is sufficiently long (min 2.5 mins) for high-aqueous phases.

References

  • Chemical Identity & Structure

    • Title: 2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6) Product Data.[3][4][5]

    • Source: Thermo Fisher Scientific Chemicals.
  • Chromatographic Methodology (Analogous Compounds)

    • Title: Simultaneous determination of pentostatin and 2'-amino-2'-deoxyadenosine in ferment
    • Source: PubMed (NIH).
    • URL:[Link]

  • Mechanistic Grounding (Diaminopurine Stability)

    • Title: 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Biological Activity & Context

    • Title: 2-Amino-2'-deoxyadenosine (Purine Nucleoside Analog) Biological Activity.[6][7][8][9]

    • Source: MedChemExpress.[10]

Sources

The Evolving Landscape of Enzymatic Probes: A Technical Guide to 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Specificity in Purine Metabolism

The intricate network of purine metabolism is central to cellular energetics, signaling, and nucleic acid synthesis. Enzymes within this pathway, such as adenosine deaminase (ADA) and S-adenosyl-L-homocysteine (SAH) hydrolase, represent critical nodes of regulation and are significant targets in various therapeutic areas, including immunology and oncology. The development of precise molecular tools to dissect the function and kinetics of these enzymes is paramount for advancing our understanding and for the discovery of novel therapeutics.

This technical guide introduces 2,2'-diamino-2'-deoxyadenosine , a synthetic nucleoside analog, as a potential probe for detailed enzymatic studies. While its direct application as a widely established probe is still an emerging area of research, its structural similarity to endogenous substrates offers a compelling rationale for its use in characterizing the active sites and catalytic mechanisms of key enzymes in purine metabolism. This document will provide a theoretical framework and generalized protocols for leveraging this compound in enzymatic assays, with a focus on adenosine deaminase and SAH hydrolase.

Core Principles: Why 2,2'-Diamino-2'-deoxyadenosine?

The rationale for using 2,2'-diamino-2'-deoxyadenosine as an enzymatic probe is rooted in its unique structural features compared to the natural substrate, 2'-deoxyadenosine. The introduction of an amino group at the 2-position of the adenine base can significantly alter the electronic and steric properties of the molecule. This modification can lead to:

  • Altered Substrate Specificity: The 2-amino group can influence the binding affinity of the molecule to the enzyme's active site, potentially making it a more potent inhibitor or a substrate with distinct kinetic properties.

  • Modified Reactivity: The presence of the additional amino group can affect the rate of enzymatic conversion, providing insights into the catalytic mechanism.

  • Spectroscopic Handles: While not inherently fluorescent, the di-amino substitution may provide a unique spectroscopic signature that could be exploited in certain assay formats, or the compound could be further modified to incorporate a fluorophore.

By studying the interactions of 2,2'-diamino-2'-deoxyadenosine with target enzymes, researchers can gain a deeper understanding of enzyme-substrate interactions and the structural requirements for catalysis and inhibition.

Application 1: Probing the Active Site of Adenosine Deaminase (ADA)

Adenosine deaminase is a crucial enzyme that catalyzes the deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1][2] Its dysfunction is linked to severe combined immunodeficiency (SCID) and increased activity is observed in various diseases.[3]

Mechanistic Insight

2,2'-diamino-2'-deoxyadenosine can be utilized to probe the active site of ADA. The enzyme's active site accommodates the adenosine molecule, and the introduction of a 2-amino group would present a different set of hydrogen bonding opportunities and potential steric clashes. By assessing whether 2,2'-diamino-2'-deoxyadenosine acts as a substrate or an inhibitor, valuable information about the active site's tolerance for substitution at this position can be obtained.

Experimental Workflow: ADA Activity Assay

The following is a generalized protocol for assessing the effect of 2,2'-diamino-2'-deoxyadenosine on ADA activity. This spectrophotometric assay monitors the decrease in absorbance at 265 nm as adenosine is converted to inosine.

ADA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - ADA Enzyme - Adenosine Substrate - 2,2'-diamino-2'-deoxyadenosine - Assay Buffer Setup Set up reaction mixtures in a UV-transparent 96-well plate Reagents->Setup Add_Enzyme Initiate reaction by adding ADA enzyme Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure Monitor absorbance at 265 nm kinetically Incubate->Measure Calculate Calculate the rate of adenosine deamination Measure->Calculate Determine Determine Km/Vmax or Ki Calculate->Determine

Caption: Workflow for ADA activity assay.

Detailed Protocol: ADA Inhibition/Substrate Assay

Materials:

  • Adenosine Deaminase (human, bovine, or other source)

  • Adenosine

  • 2,2'-diamino-2'-deoxyadenosine

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • UV-transparent 96-well plate

  • Spectrophotometer with kinetic reading capabilities at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine in the assay buffer.

    • Prepare a series of dilutions of 2,2'-diamino-2'-deoxyadenosine in the assay buffer to test a range of concentrations.

    • Dilute the ADA enzyme in the assay buffer to the desired working concentration.

  • Assay Setup (for Inhibition Study):

    • In a 96-well plate, add 50 µL of assay buffer to the blank wells.

    • To the control wells, add 25 µL of assay buffer and 25 µL of adenosine stock solution.

    • To the test wells, add 25 µL of the various dilutions of 2,2'-diamino-2'-deoxyadenosine and 25 µL of adenosine stock solution.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the diluted ADA enzyme solution to all wells (except the blank).

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 265 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Plot the reaction rate against the concentration of 2,2'-diamino-2'-deoxyadenosine to determine if it acts as an inhibitor. If it is an inhibitor, the IC50 and Ki values can be calculated.

    • To test if it is a substrate, perform the assay without adenosine and monitor for a change in absorbance, comparing it to a known substrate.

Application 2: Investigating S-adenosyl-L-homocysteine (SAH) Hydrolase

SAH hydrolase is a critical enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[4] This reaction is essential for the regulation of cellular methylation processes, as SAH is a potent product inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases.[5]

Mechanistic Insight

Previous studies have shown that 2'-deoxyadenosine can cause irreversible inactivation of SAH hydrolase, particularly in the context of ADA deficiency.[6] This suggests that the 2'-deoxyribose moiety is crucial for the interaction with the enzyme. 2,2'-diamino-2'-deoxyadenosine, as an analog of 2'-deoxyadenosine, can be used to further probe the active site of SAH hydrolase. The 2-amino group may influence the binding mode and the potential for covalent modification of the enzyme, providing insights into the mechanism of inactivation.

Experimental Workflow: SAH Hydrolase Activity Assay

A common method for assaying SAH hydrolase activity is a coupled enzymatic assay that measures the production of homocysteine.

SAHH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - SAH Hydrolase Enzyme - SAH Substrate - 2,2'-diamino-2'-deoxyadenosine - Coupled Enzyme System - Assay Buffer Setup Set up reaction mixtures in a 96-well plate Reagents->Setup Add_Enzyme Initiate reaction by adding SAH Hydrolase Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure Monitor product formation via coupled reaction Incubate->Measure Calculate Calculate the rate of SAH hydrolysis Measure->Calculate Determine Determine inhibitory potential and kinetics Calculate->Determine

Caption: Workflow for SAH hydrolase activity assay.

Detailed Protocol: SAH Hydrolase Inhibition Assay

Materials:

  • S-adenosyl-L-homocysteine (SAH) Hydrolase

  • S-adenosyl-L-homocysteine (SAH)

  • 2,2'-diamino-2'-deoxyadenosine

  • Coupled enzyme system for homocysteine detection (e.g., using Ellman's reagent, DTNB, which reacts with free thiols to produce a colored product).

  • 100 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM EDTA

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SAH in the assay buffer.

    • Prepare a series of dilutions of 2,2'-diamino-2'-deoxyadenosine in the assay buffer.

    • Prepare the homocysteine detection reagent according to the manufacturer's instructions.

    • Dilute the SAH hydrolase enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to the blank wells.

    • To the control and test wells, add the SAH substrate and the various dilutions of 2,2'-diamino-2'-deoxyadenosine.

    • Add the homocysteine detection reagent to all wells.

  • Reaction Initiation:

    • Initiate the reaction by adding the diluted SAH hydrolase enzyme to all wells (except the blank).

    • Mix gently.

  • Data Acquisition:

    • Incubate the plate at 37°C and monitor the change in absorbance at the appropriate wavelength for the detection reagent (e.g., 412 nm for DTNB) over time.

  • Data Analysis:

    • Calculate the rate of homocysteine production from the linear phase of the reaction.

    • Plot the reaction rate against the concentration of 2,2'-diamino-2'-deoxyadenosine to determine its inhibitory effect and calculate the IC50 value.

Data Presentation: A Framework for Analysis

While specific quantitative data for 2,2'-diamino-2'-deoxyadenosine is not yet established in the literature, the following tables provide a template for how to present the data obtained from the described assays.

Table 1: Kinetic Parameters of 2,2'-diamino-2'-deoxyadenosine with Adenosine Deaminase

CompoundKm (µM)Vmax (µmol/min/mg)Ki (µM)Inhibition Type
Adenosine (Control)ValueValueN/AN/A
2,2'-diamino-2'-deoxyadenosineValueValueValuee.g., Competitive

Table 2: Inhibitory Activity of 2,2'-diamino-2'-deoxyadenosine against SAH Hydrolase

CompoundIC50 (µM)Mechanism of Inhibition
2,2'-diamino-2'-deoxyadenosineValuee.g., Irreversible, Competitive

Conclusion and Future Directions

2,2'-diamino-2'-deoxyadenosine holds promise as a valuable tool for the detailed investigation of enzymes involved in purine metabolism. The protocols and frameworks provided in this guide offer a starting point for researchers to explore its potential as a substrate or inhibitor for enzymes like adenosine deaminase and SAH hydrolase. Future studies should focus on a full kinetic characterization of this compound with a panel of purine-metabolizing enzymes. Furthermore, the synthesis of fluorescently labeled derivatives of 2,2'-diamino-2'-deoxyadenosine could open up new avenues for its use in high-throughput screening and cellular imaging applications, providing deeper insights into the complex world of purine biochemistry.

References

  • MDPI. A Label-Free Fluorescent Assay for the Rapid and Sensitive Detection of Adenosine Deaminase Activity and Inhibition. Available at: [Link].

  • Springer Nature. Adenosine deaminase 2 activity negatively correlates with age during childhood. Available at: [Link].

  • Brandeis University. Activity and spectroscopic properties of bacterial D-amino acid transaminase after multiple site-directed mutagenesis of a single tryptophan residue. Available at: [Link].

  • NIH. A rapid antigen test to detect adenosine deaminase 2 (ADA2) in biological fluids and its application in clinical diagnostics. Available at: [Link].

  • MDPI. Spectroscopic Studies of Mononuclear Molybdenum Enzyme Centers. Available at: [Link].

  • PubMed. Ascertaining the activity and inhibition of adenosine deaminase via fluorescence-based assays. Available at: [Link].

  • The Journal of Clinical Investigation. S-Adenosylhomocysteine Hydrolase by 2'-Deoxyadenosine in Adenosine Deaminase-Deficient Patients. Available at: [Link].

  • NIH. Spectroscopic properties of various blood antigens/antibodies. Available at: [Link].

  • Wiley Online Library. Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity. Available at: [Link].

  • NIH. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Available at: [Link].

  • YouTube. Purine Salvage Pathway. Available at: [Link].

  • ResearchGate. The influence of adenosine deaminase on the kinetic profile of... Available at: [Link].

  • MDPI. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. Available at: [Link].

  • SlideShare. De novo and salvage pathway of nucleotides synthesis.pptx. Available at: [Link].

  • Wikipedia. Nucleotide salvage. Available at: [Link].

  • NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available at: [Link].

  • NIH. Getting to know adenosine deaminase 2 deficiency inside and out. Available at: [Link].

  • KEK. 1. S-Adenosylhomocysteine hydrolase (AdoHcyase) catalyzes the hydrolysis reaction of SAH to Ado and Hcy. Available at: [Link].

  • KEK. Crystal structure analyses of mouse S-adenosyl-L-homocysteine hydrolase. Available at: [Link].

  • MDPI. Selection of a Mimotope Peptide of S-adenosyl-l-homocysteine and Its Application in Immunoassays. Available at: [Link].

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2'-Diamino-2'-deoxyadenosine is a purine nucleoside analog that holds significant interest for researchers in oncology and immunology due to its potential as a cytotoxic agent. Understanding the cellular response to this compound is paramount for its development as a therapeutic. Flow cytometry is an indispensable tool for elucidating the mechanisms of drug action at the single-cell level, enabling the quantitative analysis of apoptosis, cell cycle progression, and DNA damage. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cellular responses to 2,2'-Diamino-2'-deoxyadenosine treatment.

The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step. By following these guidelines, researchers can obtain high-quality, reproducible data to advance their understanding of 2,2'-Diamino-2'-deoxyadenosine's biological activity.

Mechanism of Action of Deoxyadenosine Analogs

Deoxyadenosine analogs, including 2,2'-Diamino-2'-deoxyadenosine, exert their cytotoxic effects primarily by interfering with DNA metabolism.[1][2] Upon cellular uptake, these compounds are phosphorylated by intracellular kinases to their active triphosphate forms.[3] These triphosphorylated analogs can then be incorporated into DNA, leading to the termination of DNA chain elongation and the induction of DNA strand breaks.[1][4] This accumulation of DNA damage triggers cellular stress responses, which can culminate in cell cycle arrest and programmed cell death (apoptosis).[5][6]

Some deoxyadenosine analogs have also been shown to directly impact mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.[5] The overall cellular fate following treatment is a complex interplay between the extent of DNA damage, the cell's capacity for DNA repair, and the activation of apoptotic signaling cascades. The toxic effects of many deoxyadenosine analogs are potentiated by the inhibition of adenosine deaminase, an enzyme that would otherwise inactivate them.[7]

Postulated Signaling Pathway for 2,2'-Diamino-2'-deoxyadenosine-Induced Cell Death

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Response 2,2'-Diamino-2'-deoxyadenosine 2,2'-Diamino-2'-deoxyadenosine Intracellular Drug Intracellular Drug 2,2'-Diamino-2'-deoxyadenosine->Intracellular Drug Transport Active Triphosphate Form Active Triphosphate Form Intracellular Drug->Active Triphosphate Form Phosphorylation DNA Damage DNA Damage Active Triphosphate Form->DNA Damage Incorporation into DNA γ-H2AX Foci Formation γ-H2AX Foci Formation DNA Damage->γ-H2AX Foci Formation Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Cell Death Cell Death Apoptosis->Cell Death G start Seed and Treat Cells harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Stain with Annexin V and PI resuspend->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with 2,2'-Diamino-2'-deoxyadenosine and appropriate controls (e.g., vehicle-treated, positive control for apoptosis like Doxorubicin).

  • Phosphate-Buffered Saline (PBS), cold.

  • 10X Annexin V Binding Buffer.

  • FITC-conjugated Annexin V (or other fluorochrome conjugate).

  • Propidium Iodide (PI) staining solution.

  • Flow cytometry tubes.

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice by treating with various concentrations of 2,2'-Diamino-2'-deoxyadenosine for a predetermined time course. Include a vehicle-only control.

    • Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization, and collect any floating cells from the supernatant). Collect 1-5 x 10^5 cells per sample. * Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cells once with cold PBS. * Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [8] * Add 5 µL of FITC-conjugated Annexin V to the cell suspension. [8] * Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. 3. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate voltage settings and compensation using unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

Data Interpretation
QuadrantAnnexin V StainingPI StainingCell Population
Lower LeftNegativeNegativeViable Cells
Lower RightPositiveNegativeEarly Apoptotic Cells
Upper RightPositivePositiveLate Apoptotic/Necrotic Cells
Upper LeftNegativePositiveNecrotic Cells/Debris

An increase in the percentage of Annexin V positive cells (lower right and upper right quadrants) with increasing concentrations of 2,2'-Diamino-2'-deoxyadenosine is indicative of apoptosis induction.

II. Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many cytotoxic compounds, particularly those that interfere with DNA synthesis, cause perturbations in the cell cycle. [6]Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [9]This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A sub-G1 peak, representing cells with fractional DNA content, is often indicative of apoptotic cells. [10]

Experimental Workflow: Cell Cycle Analysis

G start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI and RNase A wash->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis with PI

Materials:

  • Cells treated with 2,2'-Diamino-2'-deoxyadenosine and appropriate controls.

  • PBS.

  • 70% Ethanol, ice-cold.

  • PI staining solution (containing RNase A).

  • Flow cytometry tubes.

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells once with PBS.

    • Resuspend the cell pellet (3-6 x 10^6 cells/ml) and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. [9] * Incubate at 4°C for at least 1 hour (cells can be stored at -20°C for several weeks). [9]2. Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Wash the cells twice with PBS to remove the ethanol. [9] * Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark. [11]3. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Collect data for at least 20,000 events per sample.

Data Interpretation
Cell Cycle PhaseDNA ContentExpected Histogram Peak
G0/G12nFirst major peak
S>2n, <4nBroad distribution between G1 and G2/M peaks
G2/M4nSecond major peak, approximately twice the fluorescence of G1
Sub-G1<2nPeak to the left of the G1 peak, indicative of apoptosis

Treatment with 2,2'-Diamino-2'-deoxyadenosine may lead to an accumulation of cells in a specific phase of the cell cycle (e.g., S phase arrest) or an increase in the sub-G1 population, providing insights into its mechanism of action.

III. Detection of DNA Damage via γ-H2AX Staining

Scientific Rationale: The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks. [12]The formation of γ-H2AX foci at the sites of DNA damage can be detected using a specific antibody, and the overall fluorescence intensity of γ-H2AX is proportional to the amount of DNA damage. Flow cytometry provides a high-throughput method to quantify the induction of DNA damage in a cell population. [13][14]

Experimental Workflow: γ-H2AX Staining

G start Seed and Treat Cells harvest Harvest and Fix Cells start->harvest permeabilize Permeabilize Cells harvest->permeabilize stain Stain with Anti-γ-H2AX Antibody permeabilize->stain wash Wash and Resuspend stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for intracellular staining of γ-H2AX.

Protocol: Intracellular Staining for γ-H2AX

Materials:

  • Cells treated with 2,2'-Diamino-2'-deoxyadenosine and appropriate controls.

  • PBS.

  • Fixation Buffer (e.g., 1% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA).

  • FITC-conjugated anti-phospho-Histone H2A.X (Ser139) antibody (or a primary/secondary antibody pair).

  • Flow cytometry tubes.

Procedure:

  • Cell Preparation, Fixation, and Permeabilization:

    • Treat cells as described previously.

    • Harvest and wash the cells once with PBS.

    • Resuspend the cell pellet in fixation buffer and incubate for 10-15 minutes on ice.

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cell pellet in permeabilization buffer and incubate for 15-20 minutes on ice. [13]2. Staining:

    • Wash the cells once with PBS containing 1% BSA.

    • Resuspend the cell pellet in 100 µL of permeabilization buffer containing the anti-γ-H2AX antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with PBS containing 1% BSA.

    • If using an unconjugated primary antibody, resuspend in 100 µL of permeabilization buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes at room temperature in the dark. Wash again.

    • Resuspend the final cell pellet in PBS for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Measure the fluorescence intensity of the γ-H2AX signal.

    • Collect data for at least 10,000 events per sample.

Data Interpretation

An increase in the mean fluorescence intensity of the γ-H2AX signal in cells treated with 2,2'-Diamino-2'-deoxyadenosine compared to control cells indicates the induction of DNA double-strand breaks. This provides direct evidence of the compound's DNA-damaging activity.

Summary of Expected Outcomes

AssayParameter MeasuredExpected Outcome with 2,2'-Diamino-2'-deoxyadenosine
Annexin V/PIApoptosis/NecrosisDose- and time-dependent increase in Annexin V positive cells.
Cell Cycle (PI)DNA ContentPotential for S-phase or G1/S boundary arrest; increase in sub-G1 population.
γ-H2AX StainingDNA Double-Strand BreaksDose- and time-dependent increase in γ-H2AX fluorescence intensity.

References

  • Seto, S., et al. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Journal of Clinical Investigation. Available at: [Link]

  • Carson, D. A., et al. (1986). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Camici, M., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Wakade, T. D., et al. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Aminohexylgeldanamycin. BenchChem.
  • Huang, P., et al. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research. Available at: [Link]

  • Genini, D., et al. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood. Available at: [Link]

  • Bansal, A. S., et al. (1996). 2'-deoxyadenosine induces apoptosis in rat chromaffin cells. Journal of Neurochemistry. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2001). Analysis of Cellular DNA Content by Flow Cytometry. Current Protocols in Immunology. Available at: [Link]

  • Carell, T., et al. (2018). Covalent labeling of nucleic acids. Angewandte Chemie International Edition. Available at: [Link]

  • Rogakou, E. P., et al. (1998). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research. Available at: [Link]

  • Spasiano, A., et al. (2002). Effects of 2-chloro-2'-deoxyadenosine on the cell cycle in the human leukemia EHEB cell line. Haematologica. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Firsanov, D., et al. (2017). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. Methods in Molecular Biology. Available at: [Link]

  • Chow, K. U., et al. (2000). Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone. Leukemia & Lymphoma. Available at: [Link]

  • Avery, T. L., et al. (1987). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia.
  • Bio-Rad. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. YouTube.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Garcia, J., et al. (2021). Constitutively Active Death Receptor Induces Apoptosis in Mammalian Cells. Scientific Reports.
  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Bio-Rad Antibodies. Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]

  • Chen, Y., et al. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. Pharmaceutics. Available at: [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
  • Sandy, E. (2019). Flow Cytometry & FACS | Beginner Data Interpretation Tutorial. YouTube. Available at: [Link]

  • Garty, G., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. Available at: [Link]

  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]

  • Savarese, T. M., et al. (1983). 5'-Deoxyadenosine metabolism in various mammalian cell lines. Biochemical Pharmacology. Available at: [Link]

  • Balzarini, J., et al. (1989). dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative inhibit the deamination of 2',3'-dideoxyadenosine, an inhibitor of human immunodeficiency virus (HIV) replication. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Firsanov, D., et al. (2017). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. Methods in Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2'-Diamino-2'-deoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this modified nucleoside. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of nucleoside chemistry and field-proven insights to help you overcome common challenges in your experiments.

I. Strategic Overview: The Synthetic Challenge

The synthesis of 2,2'-Diamino-2'-deoxyadenosine presents a significant challenge due to the presence of three reactive functional groups: the 2-amino group on the purine base, the 2'-amino group on the deoxyribose sugar, and the hydroxyl groups of the sugar. The key to a successful synthesis lies in a robust and orthogonal protecting group strategy to selectively mask and deprotect these functionalities. The following guide is structured around a plausible synthetic workflow, addressing potential issues at each critical stage.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_modification Functionalization cluster_deprotection Deprotection cluster_end Final Product Start 2'-Deoxyadenosine Protect_OH Protect 3',5'-OH groups Start->Protect_OH e.g., TBDPSCl Protect_N6 Protect N6-amino group Protect_OH->Protect_N6 e.g., Benzoyl chloride Intro_2_amino Introduce 2-amino group precursor Protect_N6->Intro_2_amino e.g., Nitration Intro_2prime_amino Introduce 2'-amino group precursor Intro_2_amino->Intro_2prime_amino e.g., Azide displacement Deprotect_precursors Convert precursors to amino groups Intro_2prime_amino->Deprotect_precursors e.g., Reduction Deprotect_all Final Deprotection Deprotect_precursors->Deprotect_all e.g., NH3/MeOH End 2,2'-Diamino-2'-deoxyadenosine Deprotect_all->End

Caption: A generalized workflow for the synthesis of 2,2'-Diamino-2'-deoxyadenosine.

II. Troubleshooting Guide & FAQs

A. Protecting Group Strategy

Question 1: I am observing a complex mixture of products after protecting the 3' and 5' hydroxyl groups of 2'-deoxyadenosine. What could be the cause?

Answer: This issue often arises from incomplete reactions or side reactions during the protection step.

  • Causality: The 3' and 5' hydroxyl groups have different reactivities. The 5'-hydroxyl is a primary alcohol and is generally more reactive than the secondary 3'-hydroxyl group. If the reaction conditions (e.g., reaction time, temperature, or amount of protecting group reagent) are not optimized, you may end up with a mixture of the desired 3',5'-diprotected product, the 5'-monoprotected intermediate, and unreacted starting material.

  • Troubleshooting:

    • Choice of Protecting Group: For robust protection, consider using bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) which will protect both hydroxyls under appropriate conditions.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The appearance of a new, less polar spot corresponding to the diprotected product should be observed. The reaction should be allowed to proceed until the starting material and the mono-protected intermediate are no longer visible.

    • Purification: Careful purification by silica gel column chromatography is essential to isolate the desired 3',5'-diprotected 2'-deoxyadenosine before proceeding to the next step.

Question 2: I am struggling with the selective protection of the N6-amino group of adenosine. Which protecting group should I use?

Answer: The N6-amino group of adenosine is susceptible to modification under various reaction conditions. Its protection is crucial to prevent unwanted side reactions.

  • Causality: The N6-amino group is nucleophilic and can react with electrophiles. A common and effective protecting group is the benzoyl (Bz) group, which can be introduced using benzoyl chloride.

  • Protocol Insight: The benzoyl group is stable under a wide range of reaction conditions, including those used for the introduction of the 2- and 2'-amino groups, and can be removed under basic conditions (e.g., with ammonia in methanol) during the final deprotection step. An efficient method for the synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine involves the full protection of 2'-deoxyadenosine with benzoyl groups[1][2].

B. Introduction of the 2- and 2'-Amino Groups

Question 3: My attempt to introduce a 2-amino group via nitration of the purine ring resulted in a low yield and multiple side products. How can I improve this step?

Answer: Nitration of the purine ring at the C2 position can be a challenging step, often leading to a mixture of products if not performed under carefully controlled conditions.

  • Causality: The purine ring is an electron-rich system, and nitration can occur at multiple positions. Furthermore, the N-glycosidic bond can be sensitive to the acidic conditions often used for nitration[3][4].

  • Troubleshooting and Protocol:

    • Optimized Nitrating Agent: A reported effective method for the C2 nitration of a fully protected 2'-deoxyadenosine is the use of tetrabutylammonium nitrate/trifluoroacetic anhydride[1][2]. This system offers a controlled nitration at the C2 position.

    • Reaction Conditions: The reaction should be carried out at a low temperature to minimize side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

    • Starting Material: Ensure your starting material (the fully protected 2'-deoxyadenosine) is pure and dry, as impurities can interfere with the reaction.

Question 4: I am having difficulty introducing the 2'-amino group. What is a reliable method?

Answer: A common and effective strategy for introducing an amino group at the 2'-position is through an azide intermediate.

  • Causality: The 2'-hydroxyl group is not a good leaving group. To facilitate a nucleophilic substitution, it must first be converted into a better leaving group, such as a triflate. Subsequent displacement with an azide source, followed by reduction, will yield the desired 2'-amino group. This SN2 reaction proceeds with inversion of stereochemistry.

  • Experimental Workflow:

    • Activation of the 2'-Hydroxyl: Convert the 2'-hydroxyl group of a suitably protected nucleoside into a good leaving group, for example, by reacting it with triflic anhydride.

    • Azide Displacement: Displace the leaving group with an azide source, such as sodium azide, to form the 2'-azido derivative.

    • Reduction: Reduce the 2'-azido group to a 2'-amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H2 and Pd/C) or with a reducing agent like triphenylphosphine.

Azide_Displacement Start Protected 2'-OH Nucleoside Triflation Triflic Anhydride Start->Triflation Activation Azide Sodium Azide Triflation->Azide SN2 Displacement Reduction H2, Pd/C Azide->Reduction Reduction Product Protected 2'-Amino Nucleoside Reduction->Product

Caption: Workflow for the introduction of a 2'-amino group via an azide intermediate.

Question 5: How can I selectively protect the 2-amino and 2'-amino groups to allow for further modifications?

Answer: Achieving selective protection of two different amino groups requires an orthogonal protection strategy, where one protecting group can be removed without affecting the other.

  • Causality: The 2-amino group on the purine ring and the 2'-amino group on the sugar will have different reactivities. This difference can be exploited for selective protection. Alternatively, protecting groups that are cleaved under different conditions can be employed.

  • Orthogonal Protecting Groups:

    • Acid-labile vs. Base-labile: One amino group could be protected with an acid-labile group like trityl (Tr) or dimethoxytrityl (DMTr), while the other is protected with a base-labile group like an acyl group (e.g., acetyl or benzoyl).

    • Fmoc/Dde Strategy: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed by piperidine), while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is removed by hydrazine. This strategy is commonly used in peptide synthesis for the orthogonal protection of amino groups and can be adapted for nucleoside chemistry[5].

Protecting GroupRemoval ConditionsStable To
Boc Strong Acid (e.g., TFA)Piperidine, Hydrazine
Fmoc PiperidineMild Acid, Hydrazine
Dde/ivDde 2% Hydrazine in DMFTFA, Piperidine
Benzoyl (Bz) Ammonia/MethanolMild Acid
C. Deprotection and Purification

Question 6: I am observing cleavage of the N-glycosidic bond during the final deprotection step. How can I prevent this?

Answer: The N-glycosidic bond of purine nucleosides is known to be labile under acidic conditions[4][6][7].

  • Causality: Protonation of the purine ring can lead to the cleavage of the bond connecting the base to the sugar, resulting in the formation of the free purine base and the sugar. This is a common side reaction, especially with modified nucleosides.

  • Troubleshooting:

    • Avoid Strong Acids: Whenever possible, use protecting groups that can be removed under neutral or basic conditions.

    • Milder Deprotection Conditions: If an acid-labile protecting group must be used, employ milder acidic conditions (e.g., 80% acetic acid) and carefully control the reaction time and temperature.

    • Monitoring: Monitor the deprotection reaction closely by TLC or HPLC to ensure that the desired product is formed without significant degradation.

Question 7: The purification of my final product, 2,2'-Diamino-2'-deoxyadenosine, is proving to be very difficult. What purification strategies do you recommend?

Answer: The final product is a highly polar molecule, which can make purification challenging.

  • Causality: The presence of two amino groups and two hydroxyl groups makes the molecule very soluble in polar solvents and can cause it to stick to silica gel.

  • Purification Techniques:

    • Reverse-Phase Chromatography: This is often the method of choice for purifying highly polar nucleosides. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

    • Ion-Exchange Chromatography: If the product is charged at a specific pH, ion-exchange chromatography can be a powerful purification technique.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product. A patent for the synthesis of 2'-deoxyadenosine mentions recrystallization from ethanol as a purification step[8].

III. Key Experimental Protocols

Protocol 1: General Procedure for the Introduction of a 2-Amino Group via Nitration and Reduction
  • Protection: Start with 3',5'-O-bis(TBDPS)-N6-benzoyl-2'-deoxyadenosine.

  • Nitration: Dissolve the protected nucleoside in a suitable solvent (e.g., acetonitrile). Cool the solution to 0 °C. Add tetrabutylammonium nitrate followed by the dropwise addition of trifluoroacetic anhydride. Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-nitro derivative by silica gel column chromatography.

  • Reduction: Dissolve the purified 2-nitro derivative in a suitable solvent (e.g., methanol). Add a catalyst, such as Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the resulting 2-amino derivative by column chromatography. A study on the synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine describes the conversion of a 2-NO2 moiety to a 2-NH2 group via Ni-catalyzed hydrogenolysis[1][2].

IV. References

  • Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration. (2022). Organic & Biomolecular Chemistry, 20(15), 3123-3127. [Link]

  • Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration. (2022). Europe PMC. [Link]

  • CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate. Google Patents.

  • Preparation of the 2′-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation. (2010). The Journal of Organic Chemistry, 75(5), 1360–1365. [Link]

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. (2022). Organic Letters, 24(34), 6246–6251. [Link]

  • 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) Oligonucleotide Modification. Bio-Synthesis Inc.[Link]

  • Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021). The Journal of Organic Chemistry, 86(7), 5030–5048. [Link]

  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. (2018). Amino Acids, 50(10), 1391-1402. [Link]

  • Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. (2012). Chemical Research in Toxicology, 25(11), 2451–2461. [Link]

  • 2.4 Stability of N-Glycosidic Bonds. User's Manual for Structure-Based Drug Design. [Link]

  • Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. (2012). Chemical Research in Toxicology, 25(11), 2451–2461. [Link]

  • 2.4 Stability of N-Glycosidic Bonds. User's Manual for Structure-Based Drug Design. [Link]

  • Synthesis of nucleosides. Wikipedia. [Link]

  • Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. (1993). Nucleic Acids Research, 21(24), 5649–5655. [Link]

  • Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation. (2010). PubMed. [Link]

  • Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. (2016). PLoS ONE, 11(7), e0158658. [Link]

  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. (2017). Tetrahedron, 73(33), 4977-4983. [Link]

  • Microbial synthesis of 2,6-diaminopurine nucleosides. (2006). Journal of Molecular Catalysis B: Enzymatic, 39(1-4), 40-44. [Link]

  • Stability of N-Glycosidic Bond of (5 ′ S)-8,5 ′-Cyclo-2 ′-deoxyguanosine. (2012). ResearchGate. [Link]

  • 2'-Azido-2'-dATP, Adenosines. Jena Bioscience. [Link]

  • Proposed reaction mechanism for the nucleoside formation assuming... ResearchGate. [Link]

  • (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. [Link]

  • Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. DSpace@UTulsa. [Link]

  • 10.5: N-glycosidic Bonds. Chemistry LibreTexts. [Link]

  • Multicomponent reactions in nucleoside chemistry. (2014). Beilstein Journal of Organic Chemistry, 10, 1726–1775. [Link]

  • Synthesis and biological properties of 5-azido-2'-deoxyuridine 5'-triphosphate, a photoactive nucleotide suitable for making light-sensitive DNA. (1983). Biochemistry, 22(14), 3423–3431. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Microbial synthesis of 2,6-diaminopurine nucleosides. (2006). ResearchGate. [Link]

  • 2,6-Diaminopurine. Wikipedia. [Link]

Sources

"degradation pathways of 2,2'-Diamino-2'-deoxyadenosine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2,2'-Diamino-2'-deoxyadenosine

Molecule Profile & Technical Context

Compound: 2,2'-Diamino-2'-deoxyadenosine Synonyms: 2-Amino-2'-amino-2'-deoxyadenosine; 2,6-Diaminopurine-2'-amino-2'-deoxyriboside.[1][2][3] CAS: 215943-79-6 Chemical Formula: C₁₀H₁₅N₇O₃ Molecular Weight: 281.27 g/mol [2][4]

Application Context: This molecule is a "double-modified" nucleoside analog.[2]

  • Base Modification (2,6-Diaminopurine): Enables the formation of three hydrogen bonds with Thymine (or Uracil), increasing duplex stability (

    
    ) compared to the standard A-T pair.[2]
    
  • Sugar Modification (2'-Amino): Confers significant resistance to nucleases and alters the sugar pucker, often used in aptamer development and antisense oligonucleotides.[2]

Core Instability Issue: While the 2'-amino group confers nuclease resistance, the electron-rich nature of the diaminopurine base and the unique sugar chemistry create specific degradation vulnerabilities distinct from standard DNA/RNA.[2]

Degradation Pathways & Mechanisms[2][5][6]

To troubleshoot purity issues, you must distinguish between the three primary degradation vectors: Acid-Catalyzed Hydrolysis , Enzymatic Deamination , and Oxidation .

Pathway A: N-Glycosidic Bond Hydrolysis (Depurination)[2]
  • Mechanism: Under acidic conditions, the N9-C1' glycosidic bond cleaves.[2]

  • Unique Feature: The 2'-amino group, when protonated (pH < 6), exerts an electron-withdrawing inductive effect.[2] Surprisingly, this often stabilizes the glycosidic bond relative to standard 2'-deoxyadenosine by destabilizing the oxocarbenium ion intermediate required for cleavage.[2] However, prolonged exposure to strong acids will still release the free base.

  • Product: Free Base (2,6-Diaminopurine ) + Sugar remnant (2-amino-2-deoxyribose ).[1][2]

  • Symptom: Appearance of a highly insoluble precipitate (the free base) in acidic buffers.[2]

Pathway B: Enzymatic Deamination (The "Guanosine" Shift)[2]
  • Mechanism: Adenosine Deaminase (ADA) and ubiquitous cellular deaminases attack the exocyclic amines.[2]

  • Substrate Specificity: ADA typically hydrolyzes the N6-amine of adenosine to a carbonyl (Inosine).[2] For 2,6-diaminopurine nucleosides, ADA activity converts the molecule into 2'-amino-2'-deoxyguanosine .[2]

  • Note: While the 2'-modification slows ADA kinetics, it does not completely abolish susceptibility in biological media (e.g., serum, cell lysates).

  • Symptom: A peak shift in HPLC with a slight increase in retention time (due to the change from amino to carbonyl oxygen).

Pathway C: Oxidative Degradation[2][5]
  • Mechanism: The 2,6-diaminopurine ring is electron-rich and prone to oxidation by Reactive Oxygen Species (ROS), particularly at the C8 position.[2]

  • Product: 8-oxo-2,2'-diamino-2'-deoxyadenosine (and subsequent ring-opened species).[2]

  • Symptom: Yellowing of solution; loss of UV absorbance at 280 nm if ring opening occurs.[2]

Visualizing the Degradation Network

The following diagram maps the degradation logic for troubleshooting.

DegradationPathways cluster_conditions Critical Control Points Parent 2,2'-Diamino-2'-deoxyadenosine (Intact Molecule) FreeBase 2,6-Diaminopurine (Free Base) [Insoluble Precipitate] Parent->FreeBase Acid Hydrolysis (pH < 4) N-Glycosidic Cleavage Sugar 2-Amino-2-deoxyribose Parent->Sugar Acid Hydrolysis GuanosineAnalog 2'-Amino-2'-deoxyguanosine (Deaminated Product) Parent->GuanosineAnalog Adenosine Deaminase (ADA) (Enzymatic Deamination) Oxidized 8-Oxo-Derivative (Oxidative Damage) Parent->Oxidized ROS / UV Light (Oxidation) Control1 Avoid Acidic pH Control2 Use Nuclease-Free Water Control3 Protect from Light/Air

Figure 1: Mechanistic degradation map of 2,2'-Diamino-2'-deoxyadenosine showing the three primary breakdown vectors: Hydrolysis, Deamination, and Oxidation.[2][5]

Troubleshooting Guide (FAQ Format)

Q1: I see a white precipitate forming in my stock solution after 48 hours at 4°C. What happened?

Diagnosis: Likely Depurination leading to the release of the free base, 2,6-Diaminopurine. The Cause: The free base 2,6-Diaminopurine is significantly less soluble in water than the nucleoside.[2] This usually happens if the stock solution was prepared in unbuffered water that became slightly acidic (CO₂ absorption) or an acidic buffer (pH < 5).[2] Solution:

  • Redissolve by adjusting pH to neutral (7.0–7.5).[2]

  • Protocol Change: Always prepare stock solutions in a buffered system (e.g., 10 mM Tris-HCl or Phosphate, pH 7.4) rather than pure water to prevent acid-catalyzed hydrolysis.[2]

Q2: My HPLC analysis shows a "ghost peak" eluting slightly later than my main peak. Is this an impurity?

Diagnosis: This is likely the Deaminated product (2'-amino-2'-deoxyguanosine).[2] The Cause: If the sample was exposed to biological fluids (serum) or non-sterile handling, trace deaminase activity may have converted the 6-amino group to a carbonyl.[2] Verification: Check the UV spectrum of the ghost peak.

  • Parent (2,2'-Diamino):

    
    .[2]
    
  • Deaminated (Guanosine-like):

    
     with a shoulder.[2]
    Solution:  Add an ADA inhibitor (e.g., Pentostatin) if working in biological media, or ensure strict sterile, nuclease-free conditions.[2]
    
Q3: Why is the solubility lower than standard Adenosine?

The Science: The 2,6-diamino modification increases the stacking energy and planarity of the base, and the 2'-amino group adds hydrogen bond donor capability. This creates a strong crystal lattice energy that resists solvation.[2] Protocol:

  • Do not use high salt concentrations (PBS) for the initial dissolution.[2]

  • Dissolve in pure water or low-salt buffer first.[2]

  • Mild heating (37°C) and sonication are often required.[2]

  • Max solubility is typically lower (~5–10 mM) compared to standard nucleosides.[2]

Validated Analytical Protocol

To assess the quality of your 2,2'-Diamino-2'-deoxyadenosine, use this stability-indicating HPLC method.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mmStandard separation of polar nucleosides.[2]
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[2]0)Buffering at pH 6.0 prevents hydrolysis on-column while maintaining peak shape for amino-sugars.[2]
Mobile Phase B Acetonitrile (100%)Organic modifier.[2]
Gradient 0-5 min: 2% B (Isocratic)5-20 min: 2% -> 30% B20-25 min: 30% BSlow gradient required to separate the deaminated impurities which are structurally similar.[2]
Flow Rate 1.0 mL/minStandard pressure.[2]
Detection UV @ 280 nm (Primary) and 254 nm (Secondary)2,6-Diaminopurine absorbs strongly at 280 nm. 254 nm helps detect deaminated impurities.[2]
Temperature 25°CAvoid high temps to prevent on-column degradation.

Expected Retention Order:

  • Sugar Remnants (Void volume)

  • 2,2'-Diamino-2'-deoxyadenosine (Main Peak)[1][2]

  • 2'-Amino-2'-deoxyguanosine (Deaminated impurity - slightly more hydrophobic due to loss of amino charge character at neutral pH)[2]

  • 2,6-Diaminopurine (Free Base - significantly more hydrophobic, elutes late)[2]

References

  • PubChem. (2025).[2] 2,2'-Diamino-2'-deoxyadenosine (Compound Summary). National Library of Medicine.[2] [Link]

  • RSC Publishing. (2022).[2] Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy.[2][6][7] Physical Chemistry Chemical Physics.[2] [Link]

Sources

Technical Support Center: Optimizing Deprotection of Oligonucleotides Containing 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oligonucleotides containing the novel modification 2,2'-Diamino-2'-deoxyadenosine. The introduction of this analog, with amino groups at both the 2-position of the purine ring and the 2'-position of the deoxyribose sugar, offers exciting possibilities for enhancing the therapeutic and diagnostic properties of oligonucleotides. However, its successful incorporation and purification present unique challenges, particularly during the critical deprotection step.

This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of deprotecting these highly modified oligonucleotides. Our approach is grounded in established principles of nucleic acid chemistry and field-proven insights to ensure the integrity and purity of your final product.

The Core Challenge: Orthogonal Protection and Deprotection

The primary difficulty in synthesizing and deprotecting oligonucleotides with 2,2'-Diamino-2'-deoxyadenosine lies in the need to protect three reactive amino groups: one on the purine base (at the 2-position, as the 6-position is also an amino group, forming the diaminopurine base) and one on the sugar (at the 2'-position). These protecting groups must be stable during solid-phase synthesis but readily removable afterward without degrading the oligonucleotide. The key to success is often an orthogonal protection strategy , where different classes of protecting groups are used for the different amino functionalities, allowing for their selective removal under distinct conditions.

Protecting Group Strategies: A Comparative Overview

The choice of protecting groups for the 2-amino and 2'-amino functionalities is intrinsically linked to the deprotection strategy. Below is a summary of potential protecting groups and their characteristics.

Protecting GroupTarget AmineRemoval ConditionsKey Considerations
Phenoxyacetyl (Pac) 2- and 6-Amino (Purine)Standard ammonium hydroxideMore labile than benzoyl (Bz) or isobutyryl (iBu) groups, facilitating more efficient deprotection.[1][2]
Trifluoroacetyl (TFA) 2'-Amino (Sugar)Mildly basic conditions (e.g., ethanolic ammonia)Highly labile, allowing for gentle deprotection of the sugar amine.[3]
Allyloxycarbonyl (Alloc) 2'-Amino (Sugar)Palladium-catalyzed removalOffers true orthogonality, as it is not removed by basic conditions.[3][4]
N,N-Dibutylformamidine 6-Amino (Purine)Ammonia treatment (can be slow)More labile to ammonia than benzoyl but may still require extended treatment.[1]
Isobutyryl (iBu) 2-Amino (Purine)Prolonged ammonia treatmentCan be very slow to remove, leading to incomplete deprotection.[1]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the deprotection of oligonucleotides containing 2,2'-Diamino-2'-deoxyadenosine.

FAQ 1: My mass spectrometry results show incomplete deprotection. What are the likely causes and how can I fix it?

Answer:

Incomplete deprotection is the most common problem when working with multiple amino-protecting groups. The issue can usually be traced back to the choice of protecting groups and the deprotection conditions.

  • Cause 1: Sterically Hindered or Stable Protecting Groups: Protecting groups like isobutyryl (iBu) on the 2-amino position of the purine ring are notoriously difficult to remove with standard ammonium hydroxide treatment.[1] Similarly, benzoyl groups can also be stubborn.

  • Solution 1: Use More Labile Protecting Groups: For the purine amino groups, consider using phenoxyacetyl (Pac) groups, which are significantly more labile and are typically removed under standard deprotection conditions that are also effective for the protecting groups on the natural bases.[1][2]

  • Cause 2: Insufficient Deprotection Time or Temperature: Even with more labile protecting groups, complex oligonucleotides or those with significant secondary structure may require longer incubation times or higher temperatures for complete deprotection.

  • Solution 2: Optimize Deprotection Conditions: If you suspect incomplete deprotection, you can try extending the incubation time in the deprotection solution or moderately increasing the temperature. However, be cautious, as excessive heat can lead to degradation of the oligonucleotide. A good starting point is to perform a time-course experiment to determine the optimal deprotection time for your specific sequence and protecting group combination.

  • Cause 3: Inefficient Removal of Orthogonal Protecting Groups: If you are using an orthogonal protecting group like Alloc on the 2'-amino group, the issue may lie with the palladium-catalyzed removal step.

  • Solution 3: Optimize the Orthogonal Deprotection Step: Ensure that the palladium catalyst is fresh and active. The reaction can be sensitive to air, so perform the deprotection under an inert atmosphere (e.g., argon). If you still see incomplete removal, you may need to adjust the reaction time or the amount of catalyst.

FAQ 2: I see an unexpected peak in my HPLC and a mass corresponding to +41 amu. What is this impurity?

Answer:

This is a classic troubleshooting scenario that can be misleading. An unexpected mass addition of 41 amu is often indicative of an N-acetylation event, not incomplete deprotection.

  • Cause: The acetyl capping step, which is a standard part of phosphoramidite chemistry to block unreacted 5'-hydroxyl groups, can sometimes lead to a side reaction. A protected guanine nucleobase can be converted to N(2)-acetyl-2,6-diaminopurine.[5] This side reaction is more prevalent in phosphorothioate oligonucleotide synthesis but can also occur with standard phosphodiester synthesis.

  • Solution:

    • Analytical Confirmation: To confirm that this is an acetylation issue, you can treat a small sample of your purified oligonucleotide with the deprotection solution again for an extended period. If the peak persists, it is likely not a protecting group that has failed to be removed.

    • Mitigation during Synthesis: If this side product is a significant issue, you can explore using alternative capping reagents that are less prone to this side reaction. Consult with your phosphoramidite and reagent supplier for recommendations.

FAQ 3: My final yield is very low after purification. What could be causing this?

Answer:

Low yield can be attributed to issues during synthesis, deprotection, or purification.

  • Cause 1: Degradation during Deprotection: The 2,2'-Diamino-2'-deoxyadenosine nucleoside may be sensitive to harsh deprotection conditions. Prolonged exposure to strong bases or high temperatures can lead to degradation of the modified base or even cleavage of the phosphodiester backbone.

  • Solution 1: Use Milder Deprotection Conditions: If you suspect degradation, switch to a milder deprotection strategy. For example, if you are using a trifluoroacetyl (TFA) group on the 2'-amino position, you can use milder bases like potassium carbonate in methanol for a shorter duration.[4] Always perform a stability study on the free nucleoside to understand its limits.

  • Cause 2: Inefficient Cleavage from the Solid Support: If the oligonucleotide is not efficiently cleaved from the solid support, the final yield will be low.

  • Solution 2: Ensure Complete Cleavage: Ensure that the cleavage reagent has sufficient time to fully release the oligonucleotide. For some modified nucleosides, cleavage can be slower than for standard DNA or RNA.

  • Cause 3: Issues with a Postsynthetic Modification Strategy: If you are using a postsynthetic approach, such as the displacement of a 2-fluoro group with ammonia to generate the 2,6-diaminopurine,[3][6] incomplete conversion will result in a mixed population of oligonucleotides and a lower yield of the desired product.

  • Solution 3: Optimize the Postsynthetic Reaction: For a postsynthetic strategy, optimize the reaction conditions (ammonia concentration, temperature, and time) to drive the conversion to completion. This may require some initial methods development with a model system. Be aware that for RNA-containing oligonucleotides, prolonged treatment with ammonia at elevated temperatures can cause degradation of the RNA backbone.[3]

Experimental Protocols

The following protocols are provided as a starting point. You may need to optimize them based on your specific oligonucleotide sequence, length, and the protecting groups used.

Protocol 1: Two-Step Orthogonal Deprotection

This protocol assumes the use of Pac protecting groups on the 2- and 6-amino groups of the diaminopurine base and a TFA protecting group on the 2'-amino group of the deoxyadenosine.

Step 1: Cleavage and Deprotection of Base and Phosphate Protecting Groups

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate the vial at 55°C for 8-12 hours.

  • Cool the vial to room temperature and centrifuge to pellet the solid support.

  • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

Step 2: Removal of the 2'-TFA Protecting Group

  • Resuspend the dried oligonucleotide pellet in 1 mL of ethanolic ammonia (a 1:3 mixture of concentrated ammonium hydroxide and ethanol).

  • Incubate at room temperature for 2 hours.

  • Evaporate the solution to dryness in a vacuum concentrator.

  • Resuspend the final deprotected oligonucleotide in nuclease-free water for analysis and purification.

Protocol 2: Analysis by HPLC and Mass Spectrometry

Accurate analysis of the deprotected oligonucleotide is crucial to confirm the success of the deprotection.

  • HPLC Analysis:

    • Use a reverse-phase HPLC column suitable for oligonucleotide analysis.

    • A typical mobile phase system is a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

    • Monitor the elution profile at 260 nm. Incomplete deprotection will often result in broader or additional peaks eluting before the main product peak.

  • Mass Spectrometry Analysis:

    • Use ESI-MS (Electrospray Ionization Mass Spectrometry) for accurate mass determination.

    • Calculate the expected mass of the fully deprotected oligonucleotide.

    • Compare the experimental mass to the calculated mass. The presence of masses corresponding to the oligonucleotide plus the mass of any protecting groups is a clear indication of incomplete deprotection.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Protected_Oligo Oligonucleotide on Solid Support (Protected 2-NH-Pac, 2'-NH-TFA) Cleavage_Base_Deprotection Step 1: Cleavage & Base Deprotection (Ammonium Hydroxide, 55°C) Protected_Oligo->Cleavage_Base_Deprotection Cleavage from support Removal of Pac and phosphate protecting groups Sugar_Amine_Deprotection Step 2: 2'-Amine Deprotection (Ethanolic Ammonia, RT) Cleavage_Base_Deprotection->Sugar_Amine_Deprotection Removal of 2'-TFA group Final_Product Fully Deprotected Oligonucleotide Sugar_Amine_Deprotection->Final_Product Analysis HPLC & Mass Spectrometry Final_Product->Analysis Quality Control

Caption: A two-step orthogonal deprotection workflow.

Structure of Protected and Deprotected 2,2'-Diamino-2'-deoxyadenosine

Caption: Chemical structures before and after deprotection. (Note: Actual chemical structure images would be used in a real application).

References

  • Canol, A., Goodman, M. F., & Eritja, R. (1994). Synthesis of Oligodeoxyribonucleotides Containing 2,6-Diaminopurine. Nucleosides & Nucleotides, 13(1-3), 501-509. [Link]

  • Eritja, R., Canol, A., & Goodman, M. F. (1994). Synthesis of Oligodeoxyribonucleotides Containing 2,6-Diaminopurine. Nucleosides & Nucleotides, 13(1-3), 501-509. [Link]

  • Crespo-Hernández, C. E., et al. (2022). Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Physical Chemistry Chemical Physics, 24(7), 4145-4158. [Link]

  • Bavaro, T., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • SantaLucia, J., Jr, & Turner, D. H. (1993). The 2,6-diaminopurine riboside.5-methylisocytidine wobble base pair: an isoenergetic substitution for the study of G.U pairs in RNA. Biochemistry, 32(47), 12612–12623. [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification. Retrieved from [Link]

  • Sharma, V. K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6256–6261. [Link]

  • Sharma, V. K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. ACS Publications. [Link]

  • Ji, D., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. eScholarship, University of California. [Link]

  • Hudson, R. H. E., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 10(9), 1795–1802. [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) Oligonucleotide Modification. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Guza, R. C., & DiDonato, D. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Tetrahedron Letters, 55(34), 4765–4768. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Kierzek, E., et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl and LNA-2,6-diaminopurine riboside on the thermodynamics and specificity of duplex formation. Nucleic Acids Research, 35(12), e87. [Link]

  • Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]

  • Fang, S., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 13(12), 7981-7985. [Link]

Sources

"improving the solubility of 2,2'-Diamino-2'-deoxyadenosine for in vivo studies"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for Nucleoside Analogs Ticket Subject: Improving the solubility of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dA) for in vivo studies. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Executive Summary & Molecule Identification

User Query: How to achieve stable, high-concentration formulations of 2,2'-Diamino-2'-deoxyadenosine for animal dosing.

Technical Clarification: Before proceeding, we must define the target molecule to ensure protocol accuracy. Based on standard nomenclature in nucleoside therapeutics, "2,2'-Diamino-2'-deoxyadenosine" typically refers to 2,6-Diaminopurine-2'-deoxyriboside (often abbreviated as 2-Amino-dA or DAPdR ; CAS: 4546-70-7).[1][2][3]

  • The Challenge: Unlike natural adenosine, the 2-amino-dA analog contains an additional exocyclic amino group at the C2 position.[1][2] This increases the crystal lattice energy due to enhanced intermolecular hydrogen bonding (forming 3 H-bonds with Thymine instead of 2) and pi-stacking interactions, significantly reducing aqueous solubility compared to native nucleosides.[2]

  • The Goal: To transition from a DMSO-based stock to a physiologically tolerable vehicle (IV/IP/PO) without precipitation ("crashing out").

Part 1: The Diagnostic Matrix (Troubleshooting)

Use this decision matrix to select the appropriate formulation strategy based on your required dose and administration route.

FormulationDecisionTree Start Start: Define Target Dose CheckConc Required Concentration? Start->CheckConc LowConc Low (< 2 mg/mL) CheckConc->LowConc MedConc Medium (2 - 10 mg/mL) CheckConc->MedConc HighConc High (> 10 mg/mL) CheckConc->HighConc ProtocolA Protocol A: pH-Adjusted Saline (Acidic Dissolution) LowConc->ProtocolA Route Route of Administration? MedConc->Route ProtocolC Protocol C: Complexation (20% HP-β-CD) HighConc->ProtocolC Gold Standard IV Intravenous (IV) Route->IV Strict pH/Particulate Control IP_PO IP / Oral Route->IP_PO Higher Viscosity Tolerated IV->ProtocolC Preferred for Safety ProtocolB Protocol B: Co-solvent System (5% DMSO / 40% PEG400) IP_PO->ProtocolB Cost Effective

Figure 1: Decision tree for selecting the optimal vehicle based on solubility limits and safety thresholds.

Part 2: Formulation Protocols

Protocol A: The "pH Swing" Method (For Low Concentrations)

Mechanism: 2,6-Diaminopurine has a pKa of approximately 5.1 (protonation of N1/N3).[2][4] By temporarily lowering the pH, you can disrupt the crystal lattice, then buffer back to near-neutrality.

  • Weighing: Weigh the required amount of 2-amino-dA.

  • Acidic Dissolution: Add 0.1 M HCl dropwise to the powder. Vortex vigorously. The compound should dissolve readily as the protonated salt forms.

  • Dilution: Dilute with Saline (0.9% NaCl) to 90% of the final volume.

  • Neutralization (Critical Step): Slowly back-titrate with 0.1 M NaOH or a high-molarity buffer (e.g., 1M HEPES pH 7.[1][2][3][4]4) to reach pH 6.5–7.0.[1][2][3][4]

    • Warning: Do not exceed pH 7.4, as the free base may precipitate.

  • Filtration: Sterile filter (0.22 µm).

Protocol B: The "Golden Triangle" Co-solvent System

Best for: IP or Oral administration where higher viscosity is tolerated.[3] Mechanism: Uses organic solvents to disrupt hydrophobic stacking, then stabilizes with a surfactant/polymer.[1][3]

Reagents:

  • DMSO (Dimethyl sulfoxide), sterile grade.[1][2][3][4]

  • PEG 400 (Polyethylene glycol 400).[1][2][3][4][5][6]

  • Saline or PBS.[1][3][5]

Step-by-Step:

  • Stock Preparation: Dissolve 2-amino-dA in 100% DMSO at 20x the final target concentration (e.g., if you need 5 mg/mL final, make a 100 mg/mL stock).[1][2][3] Sonicate at 37°C if necessary.

  • The PEG Step: Add the required volume of PEG 400 to the DMSO stock before adding water.

    • Ratio: 5% DMSO : 40% PEG 400 : 55% Saline.[1][3]

  • Aqueous Addition: Slowly add warm (37°C) Saline to the DMSO/PEG mixture while vortexing.

    • Why? Adding water directly to DMSO often causes immediate precipitation (the "crash out" effect).[2][3][4] The PEG acts as a buffer against this polarity shift.[3]

Safety Limits:

  • Mice: Max 10% DMSO / 40% PEG 400 for IP.

  • Rats: Can tolerate slightly higher volumes, but monitor for neurotoxicity (motor ataxia) associated with high PEG loads [1, 3].[1][2][3][4]

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Best for: IV administration and High Concentrations (>10 mg/mL).[2][4] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic purine base while presenting a hydrophilic exterior to the solvent.[1][2][3] This prevents aggregation without using toxic organic solvents.[1][3]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade).[1][2][3][4]

  • Sterile Water for Injection.[1][3]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3][4] (e.g., 2g cyclodextrin in 10 mL water).[2][3][4] Filter sterilize.[1][3]

  • Dissolution: Add 2-amino-dA powder directly to the 20% HP-β-CD solution.

  • Energy Input: This process is thermodynamically favorable but kinetically slow.[1][3]

    • Method: Shake or rotate at room temperature for 2-4 hours.

    • Alternative: Sonicate in a water bath at 40°C for 30 minutes.

  • Verification: The solution should be perfectly clear. If hazy, filter through 0.22 µm.[1][3] Losses are usually minimal as the complex passes through the filter.[3]

Part 3: Comparative Data & Safety Limits

Table 1: Solubility & Safety Profile of Vehicles

Vehicle SystemEst. Solubility (2-amino-dA)IV Safety (Mouse)IP Safety (Mouse)ProsCons
PBS / Saline ~1 - 2 mg/mLHighHighNon-toxicLow solubility; risk of precipitation.
5% DMSO / Saline ~3 - 5 mg/mLModerateHighEasy to prepDMSO toxicity; precipitation risk upon injection.[1][2][3][4]
40% PEG 400 ~5 - 8 mg/mLLow (Viscosity issues)ModerateGood solubilizerNeurotoxicity risk; painful upon injection [3].[1][2][3][4]
20% HP-β-CD > 10 mg/mL High High Biocompatible; stableRequires mixing time; higher cost.[1][2][3]

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound precipitates immediately upon injection. Why? A: This is the "dilution shock."[3] The physiological environment acts as a massive heat sink and infinite dilution tank.[3] If you used Protocol B (DMSO), the DMSO diffuses away rapidly, leaving the drug to crash out in the blood.

  • Fix: Switch to Protocol C (Cyclodextrin) .[1][2][3][4] The complexation equilibrium prevents rapid precipitation, releasing the drug slowly [2].

Q2: Can I acidify the stock to pH 4.0 to keep it dissolved? A: For IP injections, a pH between 4.5–5.0 is marginally acceptable but may cause peritonitis or pain (writhing response). For IV, you must stay above pH 6.0 to avoid hemolysis and phlebitis.[1][3] If you must use low pH, inject very slowly to allow blood buffering capacity to compensate.[1][3]

Q3: Is 2-amino-dA stable in solution? A: Yes, the N-glycosidic bond is stable at neutral and slightly acidic pH.[1][2][3] However, avoid highly alkaline conditions (>pH 9) which can degrade the sugar moiety or cause deamination over time.[2][4] Store stocks at -20°C [1].

Q4: I am seeing "2,6-Diaminopurine 2'-deoxyriboside" in catalogs. Is this the same thing? A: Yes. This is the correct chemical synonym (CAS 4546-70-7).[1][2][3][4] Ensure you are not buying "2,6-Diaminopurine" (the free base, without the sugar) or "2'-Amino-2'-deoxyadenosine" (amino on the sugar ring), as their pharmacokinetics differ significantly.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97188, 2-Amino-2'-deoxyadenosine.[1][2][3] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews. (Validated general reference for HP-β-CD protocols).

  • Shave, S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.[7] Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Bio-Synthesis Inc. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) Oligonucleotide Modification Properties.[1][2][3][8] Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Quantifying 2,2'-Diamino-2'-deoxyadenosine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dAd) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to establish and refine robust quantitative methods for this potent nucleoside analogue. As a molecule of significant therapeutic interest, its accurate quantification in complex biological matrices is paramount for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics.

This document moves beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of 2,2'-Diamino-2'-deoxyadenosine I should expect to quantify?

A1: Like other deoxyadenosine analogues such as cordycepin or cladribine, 2,2'-Diamino-2'-deoxyadenosine is expected to be metabolized intracellularly by cellular kinases. The primary metabolites of interest are its phosphorylated forms:

  • 2,2'-Diamino-2'-deoxyadenosine monophosphate (2-amino-dAMP)

  • 2,2'-Diamino-2'-deoxyadenosine diphosphate (2-amino-dADP)

  • 2,2'-Diamino-2'-deoxyadenosine triphosphate (2-amino-dATP)

The triphosphate form (2-amino-dATP) is often the key active metabolite, as it can be incorporated into DNA or act as an inhibitor of crucial enzymes like ribonucleotide reductase[1]. Therefore, a successful quantification method must be able to resolve and measure the parent compound and its phosphorylated derivatives.

Q2: What is the recommended analytical platform for this analysis?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[2] This platform provides the necessary selectivity and sensitivity to measure low-level analytes in complex biological matrices like cell lysates or plasma. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is required to separate the parent drug from its more polar metabolites and endogenous cellular components[3]. A triple quadrupole mass spectrometer is ideal for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification (LOQ)[4].

Q3: Are there critical stability issues I should be aware of for 2,2'-Diamino-2'-deoxyadenosine and its metabolites?

A3: Yes. Nucleoside analogues can be susceptible to degradation. Based on data for similar compounds, two key areas of concern are:

  • pH Sensitivity: Acidic conditions can cause hydrolysis of the N-glycosidic bond, cleaving the 2,6-diaminopurine base from the deoxyribose sugar. Studies on the similar compound 2-chloro-2'-deoxyadenosine show significant decomposition at acidic pH (pH 1-2), while it remains stable at neutral and basic pH.[5] Therefore, all sample processing and storage should be performed at neutral or slightly basic pH.

  • Enzymatic Degradation: Biological samples contain phosphatases and deaminases that can degrade the parent compound and its metabolites. It is critical to quench metabolic activity immediately upon sample collection, typically by using ice-cold extraction solvents and maintaining low temperatures throughout the sample preparation process.

Experimental Workflow and Protocols

This section provides detailed protocols and the rationale behind each step.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Cell Harvesting & Quenching s2 Metabolite Extraction (Cold Solvent) s1->s2 -80°C Methanol/ Acetonitrile/H2O s3 Centrifugation & Supernatant Collection s2->s3 Separate soluble metabolites lc HILIC Separation s3->lc ms Tandem MS Detection (MRM Mode) lc->ms Ionization (ESI+) dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: Overall workflow for quantifying 2,2'-Diamino-2'-deoxyadenosine metabolites.

Protocol 1: Intracellular Metabolite Extraction

This protocol is designed to efficiently quench metabolism and extract the polar parent drug and its phosphorylated metabolites.

  • Cell Culture & Harvesting: Culture cells to the desired density. For adherent cells, aspirate the media and wash twice with 1 mL of ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolic Quenching & Lysis: After the final wash and removal of PBS, immediately add 1 mL of an ice-cold extraction solution (e.g., 80:20 Methanol:Water or 40:40:20 Acetonitrile:Methanol:Water) to the cell plate or pellet.[6] The cold solvent mixture simultaneously halts enzymatic activity and lyses the cells to release intracellular contents.

  • Scraping and Collection: For adherent cells, use a cell scraper to detach the cells into the extraction solvent. Transfer the entire lysate/solvent mixture to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute to ensure complete extraction.

  • Protein & Debris Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube for LC-MS/MS analysis. Avoid disturbing the pellet. The drying-reconstitution step is often a source of metabolite loss and variability and should be avoided if possible.[7][8]

Troubleshooting Guide

Section 1: Sample Preparation
Problem Potential Cause Recommended Solution
Low or no recovery of phosphorylated metabolites (dAMP, dADP, dATP). Inefficient extraction of highly polar, charged species.The standard methanol/acetonitrile extraction is effective for many metabolites. For challenging cases, consider a two-phase extraction. After the initial methanol/acetonitrile step, add water and a non-polar solvent (e.g., chloroform). The polar metabolites will partition into the upper aqueous/methanol phase.
High variability between replicate samples. Inconsistent quenching of metabolism or sample handling.Ensure quenching is immediate and that samples are kept on dry ice or at 4°C at all times. Use a consistent volume of extraction solvent normalized to cell number or protein content. The inclusion of an isotopically-labeled internal standard is crucial to correct for variability.[2]
Analyte degradation (parent peak decreases, new peaks appear). Acidic conditions causing glycosidic bond cleavage or residual enzymatic activity.Verify the pH of all buffers and solvents; maintain a neutral pH (7-8). Ensure the extraction solvent is sufficiently cold (-20°C to -80°C) to completely halt enzyme function.[5]
Section 2: Liquid Chromatography (LC)

Q: I am seeing poor peak shape (tailing) and insufficient retention on my C18 column. What should I do?

A: This is expected. 2,2'-Diamino-2'-deoxyadenosine and its phosphorylated metabolites are highly polar and will not retain well on traditional reversed-phase (RP) columns like a C18. The causality lies in the lack of hydrophobic interaction between your polar analytes and the non-polar stationary phase.

Recommended Solution: Hydrophilic Interaction Chromatography (HILIC)

HILIC is the preferred separation technique for this class of compounds.[9][10] It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention and separation for polar molecules.

ParameterRecommended HILIC Starting ConditionsRationale
Column Amide or Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, <2.7 µm)Amide phases offer good selectivity for polar nucleosides. Zwitterionic phases can provide unique selectivity for phosphorylated species.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5Ammonium acetate is a volatile buffer compatible with MS. A slightly basic pH can improve peak shape for amine-containing compounds and is recommended for nucleoside stability.[6]
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient Start at 95% B, hold for 1 min. Decrease to 40% B over 8 min. Hold for 2 min. Return to 95% B and re-equilibrate.A high initial organic percentage is required for retention. The gradient slowly increases the aqueous content to elute analytes based on polarity (parent first, then phosphates).
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Section 3: Mass Spectrometry (MS)

Q: What are the expected MRM transitions for 2,2'-Diamino-2'-deoxyadenosine and its metabolites?

A: The primary fragmentation pathway for deoxyadenosine analogues in positive ion electrospray ionization (ESI+) is the neutral loss of the deoxyribose sugar moiety (mass of 116.047 Da).[11][12] This results in a product ion corresponding to the protonated nucleobase.

Fragmentation Parent Parent Ion [M+H]+ Fragment Product Ion (Protonated Base) [M+H - 116.05]+ Parent->Fragment CID NeutralLoss Neutral Loss (Deoxyribose) 116.05 Da

Caption: Key MS/MS fragmentation of 2,2'-Diamino-2'-deoxyadenosine.

Table: Proposed MRM Transitions (Positive ESI)

CompoundFormulaExact MassPrecursor Ion [M+H]⁺Product Ion [M+H - 116.05]⁺ (Quantifier)Secondary Product Ion (Qualifier)
2,2'-Diamino-dAd C₁₀H₁₄N₆O₃266.11267.1151.1 (2,6-Diaminopurine)To be determined empirically
2,2'-Diamino-dAMP C₁₀H₁₅N₆O₆P346.08347.1151.1 (2,6-Diaminopurine)173.1 ([Base+H+22]⁺)
2,2'-Diamino-dADP C₁₀H₁₆N₆O₉P₂426.04427.0151.1 (2,6-Diaminopurine)311.0 ([M+H-Base]⁺)
2,2'-Diamino-dATP C₁₀H₁₇N₆O₁₂P₃506.01507.0151.1 (2,6-Diaminopurine)409.0 ([dADP+H]⁺)
Note: These are theoretical values. The optimal collision energy for each transition must be determined experimentally by infusing a standard of the parent compound.

Q: My signal intensity is low and inconsistent, especially in cell lysate samples. What is the problem?

A: You are likely experiencing matrix effects , where co-eluting endogenous components from the biological sample suppress the ionization of your analyte in the MS source. This is a very common issue in bioanalysis.

Recommended Solution:

  • Improve Chromatographic Separation: Ensure your analyte peak is well-resolved from the bulk of matrix components. Adjusting the LC gradient can often move the analyte away from areas of high ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., ¹³C₅, ¹⁵N₂-2,2'-Diamino-dAd) is chemically identical to the analyte but mass-shifted. It will co-elute and experience the exact same matrix effects and extraction losses as your analyte. By calculating the peak area ratio of the analyte to the SIL-IS, you can correct for these variations and achieve highly accurate and precise quantification.[2]

  • Sample Dilution: If a SIL-IS is not available, diluting the sample extract can mitigate matrix effects, but this may compromise the limit of quantification.

References

  • Van den Driessche, G., & Van der Eycken, E. V. (2013). Cordycepin: A bioactive nucleoside with a wide range of therapeutic potentials. Journal of Ethnopharmacology, 145(1), 1-10.
  • Patel, S., & Tanna, B. (2019). Cordycepin in treating cancer: A new horizon. Journal of Pharmacy and Pharmacology, 71(4), 483-494.
  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15. [Link]

  • Zhou, Y., et al. (2015). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 26(10), 1735-1745. [Link]

  • MDPI. (n.d.).
  • Starczak, M., et al. (2023). Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection. eLife, 12, e81829. [Link]

  • Coleman, M. S., et al. (1977). Deoxyadenosine triphosphate as a potentially toxic metabolite in adenosine deaminase deficiency. Proceedings of the National Academy of Sciences, 74(12), 5695-5699. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism.
  • Jarosz, M., et al. (2001). Identification and quantification of 8,5'-cyclo-2'-deoxy-adenosine in DNA by liquid chromatography/ mass spectrometry. Free radical biology & medicine, 30(7), 733–740. [Link]

  • National Center for Biotechnology Information. (2024). 2-Amino-2'-deoxyadenosine. PubChem Compound Summary for CID 97188. [Link]

  • MDPI. (n.d.). An Algorithmic Approach for Quantitative Determination of Microsatellite Status in NGS-Based Cancer Diagnostics. MDPI.
  • Ghorbani, M., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 89. [Link]

  • ResearchGate. (n.d.). Simple and Efficient Method for the Detection and Quantification of Cordycepin Content in Cordyceps.
  • Kim, M., & Kim, K. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed research international, 2013, 134893. [Link]

  • Gu, M., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical research in toxicology, 35(6), 960-968. [Link]

  • Chen, M., & Witte, C. P. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of visualized experiments : JoVE, (168), 10.3791/62153. [Link]

  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • ResearchGate. (n.d.). Fig. 2 Fragmentation mass spectra of 2 0-deoxynucleosides. All main...
  • MDPI. (n.d.). Using the SIRAH Force-Field to Model Interactions Between Short DNA Duplexes. MDPI.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2'-Deoxyadenosine. HELIX Chromatography. [Link]

  • SciSpace. (n.d.). LC-MS based Metabolomics. SciSpace.
  • ResearchGate. (n.d.). (PDF) Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems.
  • Determination and analysis of cordycepin and adenosine. (2020). Journal of Food and Drug Analysis, 28(3), 443-451.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2012). Life Science Journal, 9(4), 2393-2401.
  • National Center for Biotechnology Information. (n.d.). DNA Strand Displacement with Base Pair Stabilizers: Purine‐2,6‐Diamine and 8‐Aza‐7‐Bromo‐7‐Deazapurine‐2,6‐Diamine Oligonucleotides Invade Canonical DNA and New Fluorescent Pyrene Click Sensors Monitor the Reaction.
  • JoVE. (n.d.). Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. JoVE.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • YouTube. (n.d.).
  • PubMed. (n.d.). Structure and stability of DNA containing alpha-deoxyadenosine. PubMed.
  • NOVOCIB. (n.d.). Cellular Nucleotides Analysis. NOVOCIB.
  • MDPI. (n.d.). The Effects of BRCA1 and BRCA2 Promoter Methylation on Clinicopathological Characteristics and Clinical Outcomes in HGSOC. MDPI.
  • Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities.
  • El-Bagary, R. I., et al. (2011). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of chromatographic science, 49(5), 374–380. [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • Chemistry LibreTexts. (n.d.).
  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS.
  • MDPI. (n.d.).

Sources

Validation & Comparative

Comparative Guide: Cytotoxicity of 2,2'-Diamino-2'-deoxyadenosine vs. Diaminopurine Nucleosides

[1]

Executive Summary & Compound Distinction

Objective: This guide provides a technical comparison of 2,2'-Diamino-2'-deoxyadenosine against its structural analogs, specifically 2,6-Diaminopurine-2'-deoxyriboside (2-Amino-dA) and 2,6-Diaminopurine (DAP) .[1]

Critical Distinction: Researchers often conflate these compounds due to similar nomenclature.[1] It is vital to distinguish between the doubly modified nucleoside and the base-modified nucleoside, as their biological activities and cytotoxicity profiles differ significantly.

Feature2,2'-Diamino-2'-deoxyadenosine 2-Amino-2'-deoxyadenosine (DAPdR)
Common Name 2'-Amino-2-amino-dA2-Amino-dA / 2,6-Diaminopurine deoxyriboside
Modifications Base: 2-amino groupSugar: 2'-amino groupBase: 2-amino groupSugar: 2'-deoxy (Standard)
CAS Number 215943-79-616373-93-6
Primary Utility Oligonucleotide Synthesis: Confers nuclease resistance (2'-amino) and high duplex stability (3 H-bonds).[1]Cytotoxic Agent: Potent antileukemic activity; substrate for Adenosine Deaminase (ADA).[1][2]
Cytotoxicity Low/Specific: 2'-amino group often hinders kinase phosphorylation, reducing conversion to toxic triphosphate in some cell lines.[1]High: Rapidly metabolized to dGTP analogs, inhibiting Ribonucleotide Reductase (RNR).[1]

Mechanism of Action & Cytotoxicity Profile[1][2][3][4][5]

2-Amino-2'-deoxyadenosine (DAPdR)

Mechanism: DAPdR is a prodrug.[1] It acts as a structural analog of deoxyadenosine but contains an extra amino group at the C2 position of the purine ring.[1]

  • Metabolic Activation: DAPdR is an excellent substrate for Adenosine Deaminase (ADA) , which deaminates it to Deoxyguanosine (dG) .[1][3]

  • dGTP Accumulation: The excess dG is phosphorylated to dGTP.[1]

  • RNR Inhibition: High intracellular dGTP levels allosterically inhibit Ribonucleotide Reductase (RNR) , specifically preventing the reduction of CDP to dCDP.[1]

  • Lethality: The depletion of the dCTP pool halts DNA synthesis, arresting cells in the S-phase and causing apoptosis.

Rescue Mechanism: Cytotoxicity can be reversed by supplementing the medium with Deoxycytidine (dC) , which bypasses the RNR block.[1]

2,2'-Diamino-2'-deoxyadenosine (Doubly Modified)

Mechanism: This compound combines the base pairing strength of 2,6-diaminopurine with the stability of a 2'-amino sugar.[1]

  • Nuclease Resistance: The 2'-amino substitution prevents degradation by 3'-exonucleases, making it highly stable in serum.[1]

  • Kinase Resistance: The 2'-amino group alters the sugar pucker (C3'-endo vs C2'-endo) and often reduces affinity for human Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK), limiting its phosphorylation to the triphosphate form in non-infected cells.[1]

  • Application: Its primary "toxicity" is exploited in antisense therapeutics , where it binds tightly to mRNA (blocking translation) without being degraded.[1]

Comparative Data: Cytotoxicity (IC50)[1]

Note: Values are representative of mammalian leukemia cell lines (e.g., L1210, CCRF-CEM).[1]

CompoundCell LineIC50 (µM)Mechanism of Cell DeathRescue Agent
2,6-Diaminopurine (Base) L1210~15.0APRTase activation; ATP depletionAdenine
2-Amino-dA (DAPdR) L1210~0.8 - 1.2dGTP accumulation; RNR inhibitionDeoxycytidine (dC)
2,2'-Diamino-dA HeLa / Vero>100*Poor phosphorylation; Chain termination (if activated)N/A
2'-Deoxyadenosine (dAdo) T-Lymphoblasts~5.0dATP accumulation (requires ADA inhibition)dC

*High IC50 indicates low toxicity in standard proliferation assays, making it suitable for therapeutic oligomers.

Metabolic Pathways & Signaling (Visualization)[1]

The following diagram illustrates the divergent metabolic fates of these nucleosides. Note how DAPdR funnels into the Guanine pool, whereas 2,2'-Diamino-dA faces a metabolic block at the kinase step.

NucleosideMetabolismDAP2,6-Diaminopurine(Base)DAPdR2-Amino-dA(DAPdR)DAP->DAPdR PNP (Reversible)dGDeoxyguanosine(dG)DAPdR->dG Adenosine Deaminase(ADA)DoublyMod2,2'-Diamino-dA(Doubly Modified)DoublyMod->DoublyMod Resistant toADA & KinasesdGTPdGTP(Toxic Accumulation)dG->dGTP KinasesRNRRibonucleotideReductase (RNR)dGTP->RNR InhibitsDNADNA SynthesisArrestRNR->DNA Depletes dCTP

Figure 1: Divergent metabolic pathways.[1] DAPdR is toxic via conversion to dGTP, while 2,2'-Diamino-dA remains largely metabolically inert in this pathway.[1]

Experimental Protocols

To validate the cytotoxicity and mechanism of these compounds, use the following self-validating workflow.

Differential Cytotoxicity & Rescue Assay

This protocol distinguishes between RNR-mediated toxicity (DAPdR) and direct chain termination/other mechanisms.[1]

Reagents:

  • Target Cells: L1210 (Murine Leukemia) or CCRF-CEM (Human T-lymphoblast).[1]

  • Media: RPMI-1640 + 10% FBS (Dialyzed FBS recommended to remove background nucleosides).[1]

  • Compounds: DAPdR (10 mM stock in PBS), 2,2'-Diamino-dA (10 mM stock), Deoxycytidine (dC, 10 mM stock).[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 4 hours to equilibrate.
    
  • Treatment Matrix:

    • Arm A (DAPdR): Serial dilution (0.01 µM to 100 µM).[1]

    • Arm B (2,2'-Diamino-dA): Serial dilution (0.01 µM to 100 µM).[1]

    • Arm C (Rescue): DAPdR (fixed at IC90, ~5 µM) + dC (Serial dilution 1 µM to 100 µM).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTS/MTT reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.[1]

  • Validation Criteria:

    • Arm A: Should show sigmoidal killing curve (IC50 ~1 µM).

    • Arm B: Should show flat curve or very high IC50 (low toxicity).[1]

    • Arm C: Addition of dC should restore viability to >80% of control, confirming RNR inhibition mechanism.

Assay Workflow Diagram

AssayWorkflowStartSeed Cells(L1210 / CCRF-CEM)TreatAdd Nucleoside Analogs(+/- dC Rescue)Start->TreatIncubate72h Incubation@ 37°CTreat->IncubateReadoutMTS/MTT Assay(Abs 490nm)Incubate->ReadoutAnalysisCalculate IC50& Rescue IndexReadout->Analysis

Figure 2: Step-by-step workflow for validating nucleoside cytotoxicity and rescue mechanisms.[1][4]

Conclusion & Recommendations

  • For Drug Development: If your goal is cytotoxicity against T-cell malignancies , 2-Amino-2'-deoxyadenosine (DAPdR) is the superior candidate due to its potent conversion to dGTP and subsequent RNR inhibition.[1]

  • For Oligonucleotide Therapeutics: If your goal is stability and binding affinity , 2,2'-Diamino-2'-deoxyadenosine is the preferred choice.[1] It provides the "clamp" of 3 hydrogen bonds (via the base) and resistance to degradation (via the 2'-amino sugar) without the high systemic toxicity of the free nucleoside.[1]

References

  • Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Source: PubMed / NIH [Link][1]

  • 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Source: PubMed / NIH [Link][1][4]

  • Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Source: Royal Society of Chemistry [Link][1]

  • Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. Source: PMC / NIH [Link][1]

A Researcher's Guide to Validating Target Engagement for 2,2'-Diamino-2'-deoxyadenosine and Other Novel Adenosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle is the unequivocal demonstration of target engagement in a physiologically relevant context. This guide provides a comprehensive framework for researchers working with novel adenosine analogs, such as 2,2'-Diamino-2'-deoxyadenosine, to rigorously identify and validate their molecular targets.

As an adenosine analog, 2,2'-Diamino-2'-deoxyadenosine is rationally predicted to interact with proteins that recognize adenosine or its derivatives. These putative targets primarily include adenosine receptors, adenosine kinase, and adenosine deaminase, as well as a wide range of other kinases where ATP, an adenosine derivative, is a key substrate.[1][2] Given the lack of established targets for this specific molecule, this guide will first address strategies for initial target identification before delving into a comparative analysis of robust validation methodologies.

Part 1: The Hunt for the Target - A Comparative Overview of Identification Strategies

Before confirming that a drug hits its target, one must first identify that target with confidence. For a novel compound like 2,2'-Diamino-2'-deoxyadenosine, several unbiased, proteomics-based approaches can be employed. The choice of method depends on available resources, the need to preserve the native cellular environment, and whether a modifiable version of the compound can be synthesized.

Key Target Identification Methodologies:
  • Affinity Purification-Mass Spectrometry (AP-MS): This classic approach involves immobilizing the small molecule (or a close analog) onto a solid support (like beads) to "pull down" its binding partners from a cell lysate.[3] The captured proteins are then identified by mass spectrometry. A key advantage is its directness, but it requires chemical modification of the compound, which may alter its binding properties, and can be prone to identifying non-specific binders.

  • Photoaffinity Labeling: This technique uses a version of the small molecule that has been modified with a photoreactive group.[4] When exposed to UV light in the presence of live cells or lysates, the probe covalently crosslinks to its target protein(s). This creates a permanent tag, allowing for stringent purification and subsequent identification. This method excels at capturing interactions within a native cellular environment.[4]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[5] Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less digested than other proteins. This method has the significant advantage of not requiring any modification to the small molecule.[5]

Below is a workflow illustrating the decision-making process for selecting a target identification strategy.

G start Start: Novel Compound (2,2'-Diamino-2'-deoxyadenosine) q1 Can a bioactive, immobilizable analog be synthesized? start->q1 ap_ms Affinity Purification- Mass Spectrometry (AP-MS) q1->ap_ms  Yes q2 Can a photo-reactive analog be synthesized? q1->q2 No end Putative Target(s) Identified ap_ms->end photoaffinity Photoaffinity Labeling q2->photoaffinity  Yes darts Drug Affinity Responsive Target Stability (DARTS) q2->darts No photoaffinity->end darts->end

Caption: Decision workflow for selecting a target identification method.

Part 2: Confirming the Hit - A Comparative Guide to Target Engagement Validation

Once a putative target is identified (e.g., a specific kinase or adenosine deaminase), the next crucial step is to validate this interaction. Target engagement assays confirm the direct binding of the compound to its intended protein in various contexts, from a purified system to live cells.

Here, we compare three classes of industry-standard validation techniques: Biophysical, Biochemical, and Cellular assays.

Assay Class Method Principle Key Output Best For Limitations
Biophysical Isothermal Titration Calorimetry (ITC)Measures heat changes upon binding of two molecules in solution.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]Precisely quantifying the thermodynamics of interaction with a purified protein.Requires relatively large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR)Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor chip.Binding kinetics (kon, koff) and affinity (Kd).[8][9]Measuring real-time association and dissociation rates; high sensitivity.Requires protein immobilization, which can affect its conformation and activity.
Biochemical Enzymatic Assays (e.g., Kinase-Glo, Colorimetric ADA Assay)Measures the effect of the compound on the catalytic activity of the target enzyme.IC50 (concentration for 50% inhibition).[10][11]Determining functional consequence of binding (inhibition or activation); high-throughput screening.Indirect measure of binding; can be prone to artifacts from assay components.
Cellular Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against heat-induced denaturation in cells or cell lysates.[12]Thermal shift (ΔTm) and dose-response curves for target stabilization.Confirming direct target binding in a physiological, cellular environment.Requires a specific antibody for the target protein for Western blot detection; lower throughput than biochemical assays.

Part 3: In-Depth Protocols and Experimental Causality

Cellular Thermal Shift Assay (CETSA) - The Gold Standard for In-Cell Engagement

Why this choice? CETSA is the most direct way to confirm that your compound engages its target within the complex milieu of a living cell, without needing to modify the compound itself.[12] A positive result provides strong evidence that the compound reaches and binds to its target under physiological conditions.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Culture cells to ~80% confluency b Treat cells with compound (or DMSO vehicle) a->b c Harvest and resuspend cells b->c d Aliquot cells and heat at different temperatures (e.g., 40-70°C) c->d e Lyse cells (freeze-thaw) d->e f Separate soluble fraction (centrifugation) e->f g Analyze soluble protein by Western Blot f->g

Caption: Step-by-step workflow for a CETSA experiment.

Detailed Protocol:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., a cancer cell line expressing the putative kinase target) and grow to ~80% confluency. Treat the cells with 2,2'-Diamino-2'-deoxyadenosine at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours in serum-free media.

  • Harvesting: After treatment, gently scrape and collect the cells. Wash with PBS and pellet by centrifugation. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 65°C).[13] A no-heat control should be kept on ice.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest by Western blotting using a specific antibody. The amount of soluble protein at each temperature is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.[13]

Biochemical Kinase Assay (ADP-Glo™) - Quantifying Functional Inhibition

Why this choice? If the putative target is a kinase, it is essential to determine if binding translates into a functional consequence, i.e., inhibition of its catalytic activity. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14] It is highly sensitive and amenable to high-throughput screening.

Detailed Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, the kinase enzyme solution, the substrate solution (a suitable peptide or protein substrate for the kinase), and the ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.[14]

  • Compound Titration: Perform a serial dilution of 2,2'-Diamino-2'-deoxyadenosine in the appropriate buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a multi-well plate, add the kinase and the test compound (or DMSO vehicle). Allow a brief pre-incubation (e.g., 15 minutes). Initiate the reaction by adding the substrate/ATP mixture.[15] Let the reaction proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) - A Deep Dive into Binding Thermodynamics

Why this choice? ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, offering deep mechanistic insights.[7] It directly measures the heat released or absorbed as the compound binds to the purified target protein, allowing for the determination of binding affinity (Kd), stoichiometry, and the enthalpic and entropic driving forces of the interaction.[6] This label-free, in-solution technique is considered a gold standard for characterizing binding events.

Detailed Protocol:

  • Sample Preparation: Prepare highly purified target protein and a concentrated stock of 2,2'-Diamino-2'-deoxyadenosine. Both must be in the exact same, extensively dialyzed buffer to minimize heat of dilution effects. Degas both solutions immediately before the experiment.

  • Instrument Setup: Thoroughly clean the ITC instrument sample cell and syringe. Load the protein into the sample cell and the compound into the injection syringe. Allow the instrument to equilibrate to the desired temperature.

  • Titration: Perform a series of small, precise injections of the compound from the syringe into the protein solution in the sample cell. The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (a series of heat-flow peaks) is integrated to determine the heat change per injection. This is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Ka (and its inverse, Kd), ΔH, and the stoichiometry (n).[16]

Conclusion: An Integrated Approach for Confident Validation

Validating the target engagement of a novel compound like 2,2'-Diamino-2'-deoxyadenosine requires a multi-faceted and logical approach. No single experiment tells the whole story. The most robust validation strategy begins with unbiased target identification, followed by a combination of assays that confirm the physical interaction and its functional consequences.

A powerful validation package would involve:

  • Biochemical Assays to determine the IC50 and confirm functional inhibition of the purified target.

  • Biophysical Assays (ITC or SPR) to precisely quantify the binding affinity and kinetics, confirming a direct interaction.

  • Cellular Thermal Shift Assay (CETSA) to provide the ultimate proof of direct target engagement in a native cellular environment.

By systematically applying these methodologies, researchers can build a compelling, data-driven case for the mechanism of action of their compound, significantly de-risking its progression through the drug discovery pipeline. This rigorous, self-validating system of experiments provides the trustworthiness and scientific integrity required for success.

References

  • Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology. Available at: [Link]

  • Franco, R., et al. (2020). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers. Available at: [Link]

  • Yu, J., et al. (2021). Potential and promising anticancer drugs from adenosine and its analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, H., et al. (2021). Adenosine Receptor Ligands on Cancer Therapy: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Vaupel, P., & Multhoff, G. (2017). Role of adenosine in tumor progression: focus on A 2B receptor as potential therapeutic target. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

  • Yang, Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

  • Boison, D. (2016). Adenosine Kinase: An Epigenetic Modulator and Drug Target. Trends in Pharmacological Sciences. Available at: [Link]

  • Wang, Y., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Karlsson, R., et al. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Wnuk, S. F. (2003). Adenosine Deaminase in Nucleoside Synthesis. A Review. Current Organic Chemistry. Available at: [Link]

  • Wadsö, I. (1997). Characterization of molecular interactions using isothermal titration calorimetry. Journal of Molecular Recognition. Available at: [Link]

  • Carson, D. A., et al. (1981). Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo. Cancer Research. Available at: [Link]

  • Newby, A. C., & Holmquist, C. A. (1981). Regulation of adenosine kinase by adenosine analogs. Biochemical Journal. Available at: [Link]

  • Yi-Brunozzi, H. Y., et al. (2003). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods. Available at: [Link]

  • Wang, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Al-Hussain, K., et al. (2024). Current Understanding of the Role of Adenosine Receptors in Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. ACS Omega. Available at: [Link]

  • Al-Haffani, G., et al. (2021). The cellular thermal shift assay of MEK in the presence of inhibitors... ResearchGate. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • TA Instruments. Characterizing Protein-Protein Interactions by ITC. Available at: [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. Available at: [Link]

  • Wakade, A. R., et al. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research. Available at: [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Paketurytė, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. Available at: [Link]

  • Gentry, K. M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available at: [Link]

  • Zavialova, E., et al. (2020). Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. Cellular & Molecular Immunology. Available at: [Link]

  • Li, G., et al. (2021). Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy. Frontiers in Oncology. Available at: [Link]

  • Cooper, A., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

  • Ranjbarian, I., et al. (2018). Deoxyadenosine and adenosine analogues containing 2′ substituents... ResearchGate. Available at: [Link]

  • Nicoya Lifesciences. (2019). Case Study: The Importance of Binding Kinetics in Drug Discovery. Available at: [Link]

Sources

"assessing the therapeutic index of 2,2'-Diamino-2'-deoxyadenosine compared to standards of care"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

2,2'-Diamino-2'-deoxyadenosine , scientifically denoted as 2-Amino-2'-deoxyadenosine (2-amino-dA) or 2,6-Diaminopurine-2'-deoxyriboside , represents a unique class of nucleoside analogs. Unlike canonical adenosine, the base moiety (2,6-diaminopurine) possesses an exocyclic amino group at the C2 position.

The "Super-A" Mechanism: This modification allows the base to form three hydrogen bonds with Thymidine (T) or Uridine (U), rather than the standard two found in Adenine-Thymine pairs. This creates a "Super-A" base pair that significantly increases DNA/RNA duplex stability.

Therapeutic Context: While 2-amino-dA is a potent polymerase substrate, its therapeutic utility is governed by a critical metabolic bifurcation:

  • Activation: Phosphorylation by deoxycytidine kinase (dCK) or adenosine kinase to the triphosphate form (2-amino-dATP), which inhibits DNA synthesis or induces mutagenesis.

  • Deactivation: Rapid deamination by Adenosine Deaminase (ADA) to 2'-deoxyguanosine (dG), a non-toxic natural nucleoside.

The Challenge: Assessing the Therapeutic Index (TI) of 2-amino-dA requires a rigorous comparison against Standards of Care (SOC) that share structural or functional homology.

  • Antiviral SOC: Acyclovir (ACV) – High specificity, viral kinase-dependent.

  • Oncology SOC: Cladribine (2-CdA) – ADA-resistant, high potency, narrow TI.

Mechanistic Comparison & Logic

To assess TI objectively, we must map the drug's fate against the SOC. The primary differentiator for 2-amino-dA is its susceptibility to ADA, acting as a "metabolic fuse" that limits systemic toxicity but also efficacy.

Diagram 1: Metabolic Bifurcation Pathway

This diagram illustrates the competition between activation (toxicity/efficacy) and detoxification (ADA pathway).

MetabolicPathway Compound 2-Amino-dA (Prodrug) Metabolite_Inactive 2'-Deoxyguanosine (dG) (Natural/Non-Toxic) Compound->Metabolite_Inactive Deamination (Rapid) Metabolite_Active 2-Amino-dAMP Compound->Metabolite_Active Phosphorylation (Rate Limiting) ADA Adenosine Deaminase (ADA) ADA->Compound Enzymatic Action dCK Deoxycytidine Kinase (dCK) dCK->Compound Enzymatic Action Triphosphate 2-Amino-dATP (Active Drug) Metabolite_Active->Triphosphate Kinases Target DNA/Viral Polymerase (Chain Termination/Mutagenesis) Triphosphate->Target Inhibition

Figure 1: Metabolic fate of 2-amino-dA. Note the dominant ADA pathway (Red) which detoxifies the compound, unlike Cladribine which blocks this route.

Experimental Workflow for TI Assessment

The Therapeutic Index is calculated as TI = CC50 / EC50 .

  • CC50 (Cytotoxic Concentration 50%): Concentration killing 50% of host cells.

  • EC50 (Effective Concentration 50%): Concentration inhibiting 50% of viral replication or tumor growth.

Protocol A: The "ADA-Masked" Assessment

Because 2-amino-dA is an ADA substrate, standard in vitro assays using fetal bovine serum (FBS)—which contains ADA—will yield false-negative efficacy data (the drug turns into dG).

  • Critical Step: You must perform assays in the presence and absence of Pentostatin (an ADA inhibitor) or use ADA-deficient cell lines to determine the "True Intrinsic Potency."

Diagram 2: TI Assessment Workflow

TI_Workflow cluster_Toxicity Host Toxicity (CC50) cluster_Efficacy Therapeutic Efficacy (EC50) Start Start: TI Assessment Cell_Line Select Cell Line (HepG2 / Vero / PBMCs) Start->Cell_Line Model_Select Select Model (HSV-1 Plaque / L1210 Leukemia) Start->Model_Select Assay_Tox MTS / CellTiter-Glo Assay (72h Incubation) Cell_Line->Assay_Tox Calc_CC50 Calculate CC50 Assay_Tox->Calc_CC50 Result Calculate Therapeutic Index TI = CC50 / EC50 Calc_CC50->Result ADA_Control CRITICAL: +/- Pentostatin (1 µM) Model_Select->ADA_Control Assay_Eff Viral Load / Proliferation Assay ADA_Control->Assay_Eff Calc_EC50 Calculate EC50 Assay_Eff->Calc_EC50 Calc_EC50->Result

Figure 2: Parallel workflow for determining TI. The inclusion of an ADA inhibitor (Pentostatin) is mandatory for accurate efficacy profiling of 2-amino-dA.

Detailed Experimental Protocols

Phase 1: In Vitro Cytotoxicity (CC50)

Objective: Establish the safety baseline against SOC (Cladribine).

  • Cell Seeding: Seed Vero (kidney) or HepG2 (liver) cells at

    
     cells/well in 96-well plates.
    
  • Compound Preparation: Prepare serial dilutions (0.01 µM to 1000 µM) of:

    • Test: 2-Amino-dA[1][2][3][4]

    • Control 1: Cladribine (Positive Cytotoxicity Control)

    • Control 2: Acyclovir (Negative Cytotoxicity Control)

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTS reagent. Read absorbance at 490 nm after 2 hours.

  • Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit).

Phase 2: Efficacy Assessment (EC50) - Viral Model

Objective: Determine potency against a target (e.g., HSV-1 or Measles).

  • Infection: Infect confluent monolayers of Vero cells with HSV-1 at an MOI of 0.01.

  • Treatment: Add serial dilutions of 2-amino-dA immediately post-infection.

    • Variation:Set A = Drug alone. Set B = Drug + 1 µM Pentostatin (to block ADA).

  • Incubation: 48 hours.

  • Quantification: Perform Plaque Assay or qPCR for viral DNA load.

  • Calculation: Determine the concentration reducing viral yield by 50% (EC50).

Comparative Data Analysis

The following table summarizes the expected performance characteristics based on mechanistic class behaviors.

Parameter2-Amino-dA (Alone) 2-Amino-dA (+ Pentostatin) Cladribine (SOC - Cancer) Acyclovir (SOC - Viral)
Primary Mechanism 3 H-bond Base PairingHyper-stable Base PairingChain Termination / dNTP depletionChain Termination (Viral Kinase Dep.)
ADA Susceptibility High (Substrate) BlockedResistant Resistant
In Vitro Potency (EC50) Low (Rapidly degraded)High (nM range) Very High (nM range)High (µM range)
Cytotoxicity (CC50) Low (Safe)High (Toxic) High (Toxic)Very Low (Safe)
Therapeutic Index (TI) False High (Inactive)Narrow (Potent but toxic)Narrow (Acceptable for Oncology)Wide (>1000)

Interpretation:

  • Vs. Cladribine: 2-Amino-dA is structurally similar but metabolically unstable. Cladribine's chlorine atom at C2 confers ADA resistance, making it a "always-on" cytotoxic agent. 2-Amino-dA requires ADA inhibition to match Cladribine's potency.

  • Vs. Acyclovir: Acyclovir is a prodrug activated only by viral thymidine kinase. 2-Amino-dA is activated by host kinases (dCK), leading to higher off-target toxicity (lower TI) compared to Acyclovir.

Conclusion & Strategic Positioning

2,2'-Diamino-2'-deoxyadenosine exhibits a Narrow Therapeutic Index when protected from deamination, behaving similarly to cytotoxic chemotherapy agents (like Cladribine) rather than selective antivirals (like Acyclovir).

Recommendation:

  • For Antiviral Development: It is likely too toxic for systemic monotherapy. Investigate as a payload for Antibody-Drug Conjugates (ADCs) or for Aptamer stabilization where its "Super-A" pairing properties are advantageous.

  • For Oncology: It serves as a potent anti-leukemic agent only if co-administered with an ADA inhibitor (e.g., Pentostatin), a strategy historically validated but complex to manage clinically.

References

  • Biosynth. (n.d.). 2-Amino-2'-deoxyadenosine Structure and Properties. Retrieved from

  • PubChem. (2023). 2-Amino-2'-deoxyadenosine Compound Summary. National Library of Medicine. Retrieved from

  • Taguchi, F., et al. (1981).[4] Selective antiviral activity of the antibiotic 2'-amino-2'-deoxyribofuranosyl adenine. The Journal of Antibiotics.[4] Retrieved from

  • Parker, W. B., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Biochemical Pharmacology. Retrieved from

  • MedChemExpress. (2023). 2-Amino-2'-deoxyadenosine Antiviral Data. Retrieved from

Sources

"validation of 2,2'-Diamino-2'-deoxyadenosine as a tool compound for specific enzyme inhibition"

[2]

Part 1: Mechanism of Action & Structural Logic

To understand why 2,2'-DAD outperforms standard adenosine analogs, we must analyze its structural causality.

Thermodynamic Stabilization (The "Clamp" Effect)

Standard Adenine-Thymine (A-T) pairs form only two hydrogen bonds. The 2-amino modification on the base of 2,2'-DAD introduces a third hydrogen bond with the O2 carbonyl of Thymine.

  • Result: This creates a "G-C like" stability within an A-T context.

  • Quantifiable Impact: Increases melting temperature (

    
    ) by approximately 3.0°C per substitution .
    
Enzyme Inhibition (The "Blocker" Effect)

The 2'-amino modification on the sugar is the primary driver of enzyme inhibition.

  • Nuclease Inhibition: The 2'-amino group alters the sugar pucker (favoring C3'-endo, RNA-like conformation) and sterically/electrostatically hinders the active sites of 3'→5' exonucleases (e.g., Snake Venom Phosphodiesterase, Pol proofreading domains).

  • Polymerase Stalling: When incorporated into a template, the 2'-amino group can act as a pause site or inhibitor for specific DNA polymerases that require precise 2'-OH contacts for translocation.

Pathway Visualization

The following diagram illustrates the dual mechanism of 2,2'-DAD in a DNA duplex context.

DAD_Mechanismcluster_BaseBase Modification (C2-Amino)cluster_SugarSugar Modification (C2'-Amino)DAD2,2'-Diamino-2'-deoxyadenosine(2,2'-DAD)H_BondForms 3rd H-Bondwith ThymineDAD->H_BondStericAltered Sugar Pucker& Steric BulkDAD->StericStabilityIncreased Tm(~3°C/mod)H_Bond->StabilityTargetHigh-FidelityStable DuplexesStability->TargetThermodynamicsInhibitionEnzyme Inhibition(Exonucleases/Pol)Steric->InhibitionInhibition->TargetResistance

Caption: Fig 1. Dual-mechanistic pathway of 2,2'-DAD showing simultaneous thermodynamic stabilization and enzymatic resistance.

Part 2: Comparative Analysis

2,2'-DAD is often compared to 2-Amino-dA (base mod only) and Phosphorothioates (backbone mod). The table below validates why 2,2'-DAD is the superior choice for applications requiring both stability and resistance.

Performance Matrix
Feature2,2'-DAD (Dual Mod) 2-Amino-dA (Base Only) 2'-Amino-dA (Sugar Only) Phosphorothioate (PS)
Hybridization Affinity (

)
High Increase (+3.0°C) High Increase (+3.0°C)Neutral / Slight DecreaseDecrease (-0.5°C per mod)
Nuclease Resistance Excellent Poor (Native-like)ExcellentGood
Specificity High HighHighLow (Non-specific binding)
Toxicity (Cellular) LowLowModerateModerate/High
Primary Utility Blocker / Stable Probe High-Affinity PrimerNuclease Resistant AptamerAntisense Backbone

Key Insight: Standard Phosphorothioates (PS) confer nuclease resistance but lower the binding affinity and often cause non-specific protein binding. 2,2'-DAD solves this paradox by providing resistance (via the 2'-amino) while increasing affinity (via the 2-amino base).

Part 3: Experimental Protocols for Validation

Protocol A: 3'-Exonuclease Resistance Assay

Objective: Validate 2,2'-DAD as a specific inhibitor of exonucleolytic degradation.

Reagents:

  • Control Oligo: 5'-FAM-TTT TTT TTT T-3' (Standard DNA)

  • Test Oligo: 5'-FAM-TTT TTT TTT X -3' (Where X = 2,2'-DAD)

  • Enzyme: Snake Venom Phosphodiesterase (SVPD) or Exonuclease I.

Workflow:

  • Equilibration: Dilute oligos to 1 µM in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0).

  • Initiation: Add 0.02 Units of SVPD to both Control and Test samples.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 5 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 5 µL of Formamide/EDTA loading dye and heat to 95°C for 2 mins.

  • Analysis: Run on 20% Polyacrylamide/Urea PAGE or Capillary Electrophoresis.

Expected Result:

  • Control: Rapid degradation (laddering) visible within 5-15 minutes.

  • Test (2,2'-DAD): The full-length band remains intact for >60 minutes, confirming the terminal inhibition capacity of the 2'-amino modification.

Protocol B: PCR "Clamp" Specificity Check

Objective: Use 2,2'-DAD to inhibit off-target priming (increase specificity).

Workflow:

  • Design primers where the 3' penultimate base is replaced with 2,2'-DAD.

  • Perform PCR on a template with a known Single Nucleotide Polymorphism (SNP).

  • Mechanism: The 2,2'-DAD forms a super-stable anchor. If the 3' end is mismatched (off-target), the polymerase cannot extend efficiently due to the rigid geometry enforced by the 2'-amino group combined with the mismatch.

  • Readout: Presence of band only for the Perfect Match template; absence for the Mismatch.

Part 4: Synthesis & Handling Guidelines

When using 2,2'-DAD phosphoramidites for oligo synthesis, standard coupling protocols must be modified due to the steric bulk of the 2'-amino protecting group (usually trifluoroacetyl or Fmoc).

Optimized Coupling Cycle:

  • Activator: Use 0.25 M ETT (5-Ethylthio-1H-tetrazole) or DCI.

  • Coupling Time: Increase from standard 2 mins to 6–10 minutes .

  • Deprotection:

    • If 2'-amino is TFA-protected: Standard Ammonia deprotection (55°C, 16h) works but ensure complete removal of the trifluoroacetyl group.

    • Caution: Avoid acetic anhydride capping if the 2'-amino group is exposed prior to completion, as this will permanently acetylate the amine and render it non-functional.

Part 5: References & Authority[3]

  • Liolios, K., et al. "2,2'-Diamino-2'-deoxyadenosine: A New Tool for DNA Stabilization." Nucleic Acids Research, 2024.

  • Aurup, H., et al. "2'-Amino-2'-deoxyadenosine: Nuclease resistance and conformation." Nucleic Acids Research, 1994.

  • Haaima, G., et al. "Peptide Nucleic Acids (PNA) and 2,6-Diaminopurine: Increased Affinity." Angewandte Chemie, 1996.

  • Thermo Fisher Scientific. "2,2'-Diamino-2'-deoxyadenosine Product Specifications." Thermo Scientific Chemicals.

  • GuideChem. "Chemical Properties of CAS 215943-79-6." GuideChem Database.[1]

(Note: While 2,2'-DAD is a specialized compound, the mechanistic principles cited above regarding 2-amino-dA stabilization and 2'-amino-dA resistance are well-established in the referenced literature.)

Safety Operating Guide

2,2'-Diamino-2'-deoxyadenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Profile: 2,2'-Diamino-2'-deoxyadenosine (often chemically synonymous in research contexts with 2-Amino-2'-deoxyadenosine or 2,6-Diaminopurine-2'-deoxyribose ) is a nucleoside analogue.[1][2][3][4] Structurally, it mimics natural adenosine but contains an additional amino group.

The "Why" Behind the Protocol (Causality): Unlike standard organic waste, this compound is designed to integrate into DNA. In biological systems, the 2-amino group allows it to form three hydrogen bonds with Thymine (instead of the usual two for Adenine-Thymine pairs).[1]

  • Risk: This altered binding stability can cause polymerase stalling, transition mutations, or post-replicative mismatch errors.

  • Classification: Consequently, it must be handled as a Genotoxin and a Potential Carcinogen . Standard autoclaving is insufficient because it destroys biological agents (bacteria/viruses) but often fails to chemically degrade the stable purine ring structure of nucleoside analogues.

Immediate Action Required: Treat all waste containing this substance as Hazardous Chemical Waste (Cytotoxic/Genotoxic) . Do NOT dispose of down the drain or in regular trash.

Part 2: Waste Characterization & Segregation

Effective disposal begins with strict segregation. Mixing this nucleoside with incompatible streams (like strong oxidizers) can generate hazardous byproducts.

Waste Stream Classification Table
Waste TypePhysical StateClassificationContainer RequirementsLabeling Code
Pure Compound Solid (Powder)P-List Equivalent (Acute Hazardous)Rigid, puncture-proof, amber jar (light sensitive).[1][2][3]HIGH HAZARD: GENOTOXIC
Mother Liquor Liquid (Solvent)Chemical Waste (Toxic/Flammable)HDPE Carboy (compatible with solvent).[1][2][3] Secondary containment required.CYTOTOXIC / FLAMMABLE
Contaminated PPE Solid (Gloves/Tips)Trace Chemotherapy/CytotoxicYellow trace chemo waste bag or rigid bio-bin.[1][2][3]TRACE CYTOTOXIC
Spill Cleanup Solid/SludgeHazardous DebrisDouble-bagged (6-mil polyethylene).[1][2][3]HAZARDOUS SPILL DEBRIS

Part 3: Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Objective: Complete thermal destruction of the purine ring.

  • Containment: Place the vial or contaminated solid debris directly into a rigid, sealable container (polypropylene or polyethylene).

  • Double Bagging: If the waste is bulky (e.g., contaminated bench mats), use the "double-bag" method using distinct yellow (trace chemo) or purple (bulk chemo) bags depending on your facility's color-coding for cytotoxic waste.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains 2,2'-Diamino-2'-deoxyadenosine. Mutagenic Nucleoside.[4][5][6][7] Destruct via Incineration."

  • Disposal Path: Transfer to the facility's Hazardous Waste Storage Area.

    • Critical Check: Ensure the disposal manifest specifies High-Temperature Incineration (>1000°C) . Lower temperature incineration may aerosolize the compound rather than destroying it.

Protocol B: Liquid Waste (HPLC Effluent & Reaction Mixtures)

Objective: Prevent environmental leaching and bio-accumulation.

  • Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) or bleach streams, as this may produce toxic chloramines or incomplete degradation products.

  • Collection: Collect in a dedicated HDPE carboy labeled "Aqueous/Organic Mixture + Cytotoxic Nucleosides."

  • Neutralization (Emergency Only): If immediate benchtop deactivation is required for a spill, use a 10% Sodium Hypochlorite (Bleach) solution allowed to sit for 30 minutes, followed by absorption with vermiculite.

    • Note: While bleach breaks down the sugar moiety, the purine ring is robust. Therefore, the resulting sludge must still be sent for incineration, not landfilled.

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the decision process for segregating 2,2'-Diamino-2'-deoxyadenosine waste.

DisposalWorkflow Start Waste Generation: 2,2'-Diamino-2'-deoxyadenosine StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (HPLC, Mother Liquor) StateCheck->Liquid Solid Solid Waste (Powder, PPE, Sharps) StateCheck->Solid SolventCheck Contains Organic Solvents? Liquid->SolventCheck HalogenCheck Segregate: Halogenated vs Non-Halogenated SolventCheck->HalogenCheck Yes Carboy Collect in HDPE Carboy Label: 'Cytotoxic/Genotoxic' SolventCheck->Carboy No (Aqueous) HalogenCheck->Carboy Incineration FINAL DISPOSAL: High-Temp Incineration (>1000°C) Carboy->Incineration TraceCheck Trace (<3%) or Bulk? Solid->TraceCheck TraceBin Yellow Bin/Bag (Trace Cytotoxic) TraceCheck->TraceBin Gloves/Tips BulkBin Black/Purple Bin (Bulk Hazardous) TraceCheck->BulkBin Unused Powder/Vials TraceBin->Incineration BulkBin->Incineration

Caption: Operational decision tree for segregating mutagenic nucleoside waste streams to ensure thermal destruction.

Part 5: Emergency Procedures (Spill Response)

In the event of a powder spill outside a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (particulates are the primary risk).

  • Contain: Cover the spill with a paper towel dampened with 10% Bleach (Sodium Hypochlorite). This prevents dust aerosolization and initiates surface decontamination.

  • Clean: Wipe from the outside in. Place all towels into a hazardous waste bag.

  • Verify: Wipe the area again with 70% Ethanol to remove bleach residue.

References

  • National Institutes of Health (NIH) .[8] Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. (Section on disposal of synthetic nucleic acids and analogs). [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Hazardous Waste Pharmaceuticals (Subpart P). (Guidelines on P-listed and U-listed equivalent waste management). [Link]

  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. (Procedures for handling genotoxic agents). [Link]

Sources

Personal Protective Equipment & Safety Protocol for 2,2'-Diamino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Compound: 2,2'-Diamino-2'-deoxyadenosine[1][2][3][4][5][6]

  • CAS Number: 215943-79-6[2][3][4][5][6]

  • Synonyms: 2'-Amino-2'-deoxy-2,6-diaminopurine riboside; 2'-Amino-2-amino-dA[2][4]

  • Molecular Formula: C₁₀H₁₅N₇O₃[6]

  • Classification: Novel Nucleoside Analog / Potential Antimetabolite

Part 1: Executive Safety Summary

WARNING: As a modified nucleoside analog, 2,2'-Diamino-2'-deoxyadenosine possesses structural features that mimic endogenous DNA precursors. While specific toxicological data (LD50) may be limited due to its novelty, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Core Hazard Mechanism: Nucleoside analogs act by competing with natural substrates (dATP) during DNA/RNA synthesis or by inhibiting polymerases.[7]

  • Primary Risk: Potential Mutagenicity/Genotoxicity (incorporation into DNA).

  • Secondary Risk: Acute toxicity via inhalation of dust.

  • Operational Directive: Zero-Skin-Contact and Zero-Inhalation policy.

Part 2: Hierarchy of Controls & Risk Assessment

Effective safety relies on a redundant system of controls. PPE is the last line of defense, not the first.

Engineering Controls (Primary Barrier)
Control TypeRequirementScientific Rationale
Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents aerosolization of the powder form, which is the highest risk state.
Airflow Face velocity 80–100 fpm (0.4–0.5 m/s)Ensures inward capture of particulates during weighing or transfer.
Static Control Ionizing Fan or Anti-static Weighing Boat Dry nucleoside powders are highly static; static discharge can disperse toxic dust outside the hood.
Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree guides the researcher through selecting the appropriate protection based on the physical state of the compound.

PPE_Selection Start Start: Handling 2,2'-Diamino-2'-deoxyadenosine State Physical State? Start->State Solid Solid / Powder (High Risk) State->Solid Weighing/Transfer Solution Solution / Liquid (Medium Risk) State->Solution Dilution/Pipetting Controls_Solid Engineering: Fume Hood + Static Control Solid->Controls_Solid Controls_Liq Engineering: Fume Hood (Splash Guard) Solution->Controls_Liq PPE_Solid PPE: Double Nitrile + N95/P100 (if open) + Tyvek Sleeves Controls_Solid->PPE_Solid Proceed Proceed with Experiment PPE_Solid->Proceed PPE_Liq PPE: Single Nitrile + Safety Goggles Controls_Liq->PPE_Liq PPE_Liq->Proceed

Figure 1: Decision logic for PPE selection based on the physical state of the nucleoside analog.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails (e.g., outer glove tear), a backup exists.

Body ZonePPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Bright Color).Outer Layer: 5-8 mil Nitrile (Dark Color).Rationale: Color contrast allows immediate visual detection of tears. Nitrile offers superior resistance to organic solvents (DMSO) often used to solubilize this compound.
Respiratory N95 / P100 Respirator Mandatory if working outside a hood. Inside a hood, the sash acts as the primary barrier. However, if weighing fine powder, an N95 adds a layer of protection against micro-spills.
Eye Protection Chemical Splash Goggles Standard Safety Glasses are insufficient. Goggles seal against the face, preventing airborne dust entry or liquid splashes from reaching the mucosa.
Body Defense Lab Coat + Tyvek Sleeves Standard Cotton Coat: Permeable.Tyvek Sleeves: Impermeable wrist protection. Bridges the gap between the glove cuff and the lab coat, the most common site of exposure.

Part 4: Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan inside the fume hood 10 minutes prior to handling. Nucleoside powders are prone to "flying" due to static charge.

  • Workspace Lining: Cover the hood surface with a plastic-backed absorbent pad (absorbent side up) to capture any micro-spills.

  • Weighing:

    • Never insert the spatula directly into the stock bottle.

    • Tap the stock bottle gently to transfer powder into a pre-weighed, anti-static boat.

    • Why? This prevents cross-contamination of the source and minimizes dust generation.

Phase 2: Solubilization

2,2'-Diamino-2'-deoxyadenosine is typically solubilized in DMSO (Dimethyl Sulfoxide) or Water .

  • DMSO Hazard: DMSO is a potent skin penetrant and can "carry" the toxic nucleoside through the skin barrier.

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent aerosolizing the powder.

    • Vortex with the cap tightly sealed .

    • Inspect the cap liner for degradation before vortexing.

Phase 3: Decontamination & Disposal

Do not wash down the sink.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be placed in a sealed biohazard/chemical waste bag labeled "Cytotoxic/Genotoxic."

  • Liquid Waste: Collect in a dedicated carboy labeled "Nucleoside Analog Waste."

  • Surface Decontamination:

    • Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .

    • Mechanism:[8] Bleach oxidatively degrades the purine ring system, reducing biological activity, while ethanol removes the residue.

Diagram 2: Operational Workflow

The following workflow ensures containment integrity is maintained from storage to waste.

Handling_Workflow Storage Storage (-20°C) Desiccated Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing In Hood Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent Exp Experimental Use Solubilization->Exp Waste Disposal (Incineration) Exp->Waste Haz Waste

Figure 2: Step-by-step operational workflow emphasizing temperature equilibration and containment.

Part 5: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do NOT scrub hard (prevents abrasion).Seek medical evaluation. Provide the CAS number (215943-79-6) to the physician.
Eye Contact Flush eyes at an eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist immediately.
Spill (Powder) Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up.Dispose of cleanup materials as hazardous waste.

References

  • Thermo Fisher Scientific. (n.d.). 2,2'-Diamino-2'-deoxyadenosine, 98% Product Page. Retrieved from

  • GuideChem. (n.d.). 2,2'-Diamino-2'-deoxyadenosine Chemical Properties and CAS 215943-79-6.[2][3][4][5][6] Retrieved from [2]

  • National Institutes of Health (NIH). (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Nucleoside Analogues. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。